molecular formula C12H19NO3 B1683087 Terbutaline CAS No. 23031-25-6

Terbutaline

Katalognummer: B1683087
CAS-Nummer: 23031-25-6
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: XWTYSIMOBUGWOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Terbutaline is a member of the class of phenylethanolamines that is catechol substituted at position 5 by a 2-(tert-butylamino)-1-hydroxyethyl group. It has a role as a beta-adrenergic agonist, an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an anti-asthmatic drug, a bronchodilator agent, a sympathomimetic agent, a tocolytic agent and a hypoglycemic agent. It is a member of phenylethanolamines and a member of resorcinols.
This compound was first synthesized in 1966 and described in the literature in the late 1960s and early 1970s. It is a selective beta-2 adrenergic agonist used as a bronchodilator in asthmatic patients. this compound was granted FDA approval on 25 March 1974.
This compound is an ethanolamine derivative with bronchodilating and tocolytic activities. This compound selectively binds to and activates beta-2 adrenergic receptors, leading to intracellular adenyl cyclase activation via a trimeric G protein and subsequent increase in cyclic AMP (cAMP) production. Increased cAMP levels result in relaxation of bronchial and vascular smooth muscle mediated through the activation of protein kinase A (PKA), which phosphorylates proteins in control of muscle tone. cAMP also inhibits calcium ion release from intracellular stores, reduces calcium entry into cells and induces the sequestration of intracellular calcium all of which aids in the relaxation of airway muscles. This compound also increases mucociliary clearance and reduces release of inflammatory cell mediators.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 3 approved and 5 investigational indications.
A selective beta-2 adrenergic agonist used as a bronchodilator and tocolytic.
See also: Clenbuterol (related);  Isoproterenol (related);  Metaproterenol (related) ... View More ...

Eigenschaften

IUPAC Name

5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTYSIMOBUGWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23031-32-5 (Sulfate)
Record name (+-)-Terbutaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7021310
Record name Terbutaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Terbutaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.84e+00 g/L
Record name Terbutaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terbutaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23031-25-6
Record name Terbutaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23031-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Terbutaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbutaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terbutaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Terbutaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERBUTALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8ONU3L3PG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Terbutaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 - 122 °C
Record name Terbutaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terbutaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Terbutaline on Beta-2 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terbutaline is a selective beta-2 (β2) adrenergic receptor agonist primarily utilized for its bronchodilatory effects in the management of asthma and other obstructive pulmonary diseases[1][2]. Its mechanism of action is centered on the activation of β2-adrenergic receptors, members of the G-protein coupled receptor (GPCR) superfamily[3][4]. This activation initiates a well-defined signaling cascade that leads to smooth muscle relaxation. This document provides a detailed technical overview of this compound's interaction with the β2-adrenergic receptor, the subsequent intracellular signaling pathways, quantitative pharmacological parameters, and the experimental protocols used for its characterization.

Molecular Mechanism of Action

This compound exerts its pharmacological effects through preferential binding to and activation of the β2-adrenergic receptor[5]. As a GPCR, the β2-receptor is an integral membrane protein characterized by seven transmembrane domains. The binding of an agonist like this compound induces a conformational change in the receptor, which is the critical first step in signal transduction.

The Canonical Gs-cAMP Signaling Pathway

The primary pathway activated by this compound is the canonical Gs-protein coupled signaling cascade.

  • Receptor Activation and G-Protein Coupling: Upon binding this compound, the β2-adrenergic receptor undergoes a conformational change that allows it to interact with and activate a heterotrimeric Gs (stimulatory) protein. This activation promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit (Gαs) of the G-protein.

  • Activation of Adenylyl Cyclase: The GTP-bound Gαs subunit dissociates from the βγ-subunits and the receptor, and subsequently binds to and activates the enzyme adenylyl cyclase.

  • Synthesis of Cyclic AMP (cAMP): Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) into the second messenger, cyclic 3',5'-adenosine monophosphate (cAMP).

  • Activation of Protein Kinase A (PKA): The accumulation of intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing them to dissociate from and release the active catalytic subunits.

  • Downstream Phosphorylation and Physiological Response: The active PKA catalytic subunits phosphorylate numerous intracellular proteins, leading to the ultimate physiological response. In airway smooth muscle, a key target is the Myosin Light Chain Kinase (MLCK). Phosphorylation of MLCK by PKA inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This, in turn, prevents the actin-myosin cross-bridge formation required for muscle contraction, resulting in smooth muscle relaxation and bronchodilation.

In addition to its effects on smooth muscle, increased cAMP levels can inhibit the release of inflammatory mediators and spasmogens from mast cells, which may contribute to its clinical efficacy in asthma.

Terbutaline_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound B2AR β2-Adrenergic Receptor (GPCR) This compound->B2AR Binds to G_Protein Inactive Gs Protein (αβγ-GDP) B2AR->G_Protein Activates G_Protein_Active Active Gαs-GTP G_Protein->G_Protein_Active GDP→GTP Exchange AC Adenylyl Cyclase (Inactive) AC_Active Adenylyl Cyclase (Active) G_Protein_Active->AC cAMP cAMP (Second Messenger) AC_Active->cAMP Catalyzes ATP ATP ATP->AC_Active Substrate PKA_Inactive PKA (Inactive) cAMP->PKA_Inactive Activates PKA_Active PKA (Active) MLCK Myosin Light Chain Kinase (MLCK) PKA_Active->MLCK Phosphorylates (Inhibits) MLCK_p p-MLCK (Inactive) Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_p->Relaxation Leads to Experimental_Workflow cluster_binding Radioligand Binding Assay (Affinity) cluster_functional cAMP Accumulation Assay (Potency) cluster_physio Smooth Muscle Relaxation Assay (Efficacy) B1 Prepare membranes from cells expressing β2AR B2 Incubate membranes with fixed concentration of radioligand (e.g., [3H]-CGP 12177) B1->B2 B3 Add increasing concentrations of unlabeled this compound (Competition Binding) B2->B3 B4 Separate bound from free radioligand (e.g., filtration) B3->B4 B5 Quantify radioactivity (Scintillation counting) B4->B5 B6 Calculate Ki or IC50 from competition curve B5->B6 F1 Culture whole cells expressing β2AR F2 Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) F1->F2 F3 Stimulate cells with increasing concentrations of this compound F2->F3 F4 Lyse cells and stop reaction F3->F4 F5 Quantify intracellular cAMP (e.g., HTRF, AlphaScreen, ELISA) F4->F5 F6 Generate dose-response curve and calculate EC50 F5->F6 P1 Isolate tissue rings (e.g., bronchus, artery) P2 Mount in organ bath under tension P1->P2 P3 Induce stable contraction (e.g., with methoxamine or histamine) P2->P3 P4 Add cumulative concentrations of this compound P3->P4 P5 Measure change in tissue tension (Relaxation) P4->P5 P6 Generate concentration-response curve and determine Emax/EC50 P5->P6

References

In Vitro Effects of Terbutaline on Bronchial Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of terbutaline, a selective β2-adrenergic receptor agonist, on bronchial smooth muscle cells. The document details the molecular mechanisms of action, presents quantitative data on its relaxant effects, outlines comprehensive experimental protocols for studying these effects, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its primary effect on bronchial smooth muscle by stimulating β2-adrenergic receptors. This interaction initiates a well-defined intracellular signaling cascade, leading to muscle relaxation and bronchodilation. The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor, activates the associated stimulatory G-protein (Gs). The α-subunit of the Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the central event in this compound's mechanism of action.

Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins within the smooth muscle cell, culminating in a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium. These effects collectively promote the relaxation of the bronchial smooth muscle, thereby increasing airway diameter.

Quantitative Data on this compound's Effects

The relaxant effect of this compound on bronchial smooth muscle is dose-dependent. The following tables summarize key quantitative parameters of this compound's in vitro activity.

Table 1: Potency of this compound in Inducing Relaxation and cAMP Formation

ParameterSpecies/Cell TypeValueReference(s)
Relaxation (EC50)Guinea Pig TracheaNot explicitly quantified in the provided search results, but relaxation is observed at concentrations of 1.1 x 10-7 M and higher.[1]
cAMP Formation (EC50)Human Airway Smooth Muscle Cells2.3 µM

Table 2: Representative Dose-Response of this compound-Induced Relaxation of Pre-Contracted Guinea Pig Tracheal Rings

This compound Concentration (M)Contractile Agent% Maximal Relaxation (Estimated)Reference(s)
1 x 10-8Histamine (1 µM)10-20%Inferred from qualitative descriptions in[1]
1 x 10-7Histamine (1 µM)40-60%Inferred from qualitative descriptions in[1]
1 x 10-6Histamine (1 µM)80-95%Inferred from qualitative descriptions in[2]
1 x 10-5Histamine (1 µM)>95%Inferred from qualitative descriptions in[2]
1 x 10-8Carbachol (1 µM)5-15%Inferred from qualitative descriptions in
1 x 10-7Carbachol (1 µM)30-50%Inferred from qualitative descriptions in
1 x 10-6Carbachol (1 µM)75-90%Inferred from qualitative descriptions in
1 x 10-5Carbachol (1 µM)>95%Inferred from qualitative descriptions in

Note: The percentage of maximal relaxation is estimated based on qualitative descriptions in the cited literature, as specific dose-response curves were not available in the search results. Actual values may vary based on experimental conditions.

Visualized Signaling Pathway and Experimental Workflow

To elucidate the mechanisms and experimental procedures discussed, the following diagrams are provided.

Terbutaline_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs_protein Gs Protein (αβγ) Beta2AR->Gs_protein Activates G_alpha_GTP Gα-GTP Gs_protein->G_alpha_GTP Dissociates to AdenylylCyclase Adenylyl Cyclase G_alpha_GTP->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Leads to Ca_decrease ↓ Intracellular Ca²⁺ Phosphorylation->Ca_decrease Results in Relaxation Bronchial Smooth Muscle Relaxation Ca_decrease->Relaxation

Caption: this compound signaling pathway in bronchial smooth muscle cells.

Experimental_Workflow cluster_tissue Tissue Preparation (e.g., Guinea Pig Trachea) cluster_cell Cell Culture (Human Bronchial Smooth Muscle Cells) cluster_experiment Experimental Setup cluster_cAMP_assay cAMP Assay Animal_Sacrifice Animal Sacrifice (e.g., Guinea Pig) Trachea_Excision Trachea Excision Animal_Sacrifice->Trachea_Excision Ring_Preparation Preparation of Tracheal Rings (4-5 mm) Trachea_Excision->Ring_Preparation Organ_Bath Mount Rings in Organ Bath Ring_Preparation->Organ_Bath Thaw_Cells Thaw Cryopreserved HBSMCs Cell_Seeding Seed Cells in Culture Flasks Thaw_Cells->Cell_Seeding Cell_Growth Culture to 80-90% Confluency Cell_Seeding->Cell_Growth Cell_Plating Plate HBSMCs in Assay Plates Cell_Growth->Cell_Plating Equilibration Equilibrate under Resting Tension (1.5g) Organ_Bath->Equilibration Pre_Contraction Induce Contraction (e.g., Histamine, Carbachol) Equilibration->Pre_Contraction Terbutaline_Addition Cumulative Addition of this compound Pre_Contraction->Terbutaline_Addition Tension_Recording Record Isometric Tension Terbutaline_Addition->Tension_Recording Data_Analysis Data Analysis (Dose-Response Curves, EC50) Tension_Recording->Data_Analysis Terbutaline_Stimulation Stimulate with This compound Cell_Plating->Terbutaline_Stimulation Cell_Lysis Lyse Cells Terbutaline_Stimulation->Cell_Lysis ELISA Perform cAMP ELISA Cell_Lysis->ELISA ELISA->Data_Analysis

Caption: Experimental workflow for in vitro analysis of this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in the study of this compound's effects on bronchial smooth muscle.

Isolated Tracheal Ring Preparation and Isometric Tension Measurement (Guinea Pig Model)

This protocol details the preparation of guinea pig tracheal rings for the assessment of smooth muscle contractility in an organ bath setup.

Materials:

  • Guinea pig

  • Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, NaHCO3 25.0, glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Surgical instruments (scissors, forceps)

  • Suture material

Procedure:

  • Animal Euthanasia and Trachea Dissection: Euthanize a guinea pig via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Make a midline incision in the neck to expose the trachea. Carefully dissect the trachea free from surrounding connective tissue and excise it.

  • Preparation of Tracheal Rings: Immediately place the excised trachea in ice-cold Krebs-Henseleit solution continuously bubbled with carbogen gas. Gently clean any remaining adipose and connective tissue from the trachea. Cut the trachea into rings, each 4-5 mm in length.

  • Mounting in Organ Bath: Suspend each tracheal ring between two stainless steel hooks. Anchor one hook to a fixed point in the organ bath chamber and connect the other to an isometric force transducer. The organ bath should be filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Equilibration: Apply a resting tension of 1.5 g to each tracheal ring and allow the tissue to equilibrate for at least 60 minutes. During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

  • Induction of Contraction: After equilibration, induce a sustained contraction by adding a contractile agonist to the organ bath. Commonly used agonists include histamine (1 µM) or carbachol (1 µM). Allow the contraction to reach a stable plateau.

  • Application of this compound: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative, dose-dependent manner (e.g., from 10-9 M to 10-5 M). Allow sufficient time for the response to each concentration to stabilize before adding the next.

  • Data Recording and Analysis: Continuously record the isometric tension throughout the experiment. Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the agonist. Plot the dose-response curve and calculate the EC50 value for this compound.

Human Bronchial Smooth Muscle Cell (HBSMC) Culture and cAMP Assay

This protocol describes the culture of primary human bronchial smooth muscle cells and the subsequent measurement of intracellular cAMP levels following stimulation with this compound.

Materials:

  • Cryopreserved primary Human Bronchial Smooth Muscle Cells (HBSMC)

  • Smooth Muscle Cell Growth Medium

  • Culture flasks and plates

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • cAMP ELISA kit

  • Cell lysis buffer (provided with ELISA kit)

  • This compound solutions of varying concentrations

Procedure:

  • Cell Culture Initiation: Rapidly thaw a vial of cryopreserved HBSMCs in a 37°C water bath. Transfer the cell suspension to a culture flask containing pre-warmed Smooth Muscle Cell Growth Medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Proliferation and Subculture: Replace the culture medium every 2-3 days. When the cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and re-seeding into new culture vessels.

  • Seeding for cAMP Assay: Seed the HBSMCs into 24- or 48-well plates at an appropriate density and allow them to adhere and grow to confluency.

  • Stimulation with this compound: Prior to the assay, replace the growth medium with a serum-free medium for a period of serum starvation (e.g., 24 hours) to reduce basal cAMP levels. Subsequently, aspirate the medium and add solutions containing different concentrations of this compound. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: After incubation, aspirate the this compound-containing medium and lyse the cells by adding the lysis buffer provided with the cAMP ELISA kit. Incubate as per the kit's instructions to ensure complete lysis and release of intracellular contents.

  • cAMP Measurement by ELISA: Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates and cAMP standards to a microplate pre-coated with a cAMP-specific antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cAMP molecule. After incubation and washing steps, a substrate solution is added, and the colorimetric change is measured using a microplate reader. The concentration of cAMP in the samples is determined by comparison to the standard curve.

  • Data Analysis: Calculate the intracellular cAMP concentration for each this compound concentration. Plot the dose-response curve for cAMP production and determine the EC50 value for this compound.

Conclusion

The in vitro study of this compound's effects on bronchial smooth muscle cells provides crucial insights into its therapeutic efficacy as a bronchodilator. The methodologies and data presented in this guide offer a framework for researchers and drug development professionals to investigate the molecular and functional consequences of β2-adrenergic receptor agonism in the airways. The relaxant properties of this compound, mediated through the cAMP signaling pathway, are readily quantifiable using established in vitro models such as isolated tracheal rings and cultured bronchial smooth muscle cells. These assays are fundamental for the preclinical evaluation of existing and novel bronchodilator therapies.

References

Terbutaline's Role as a Tocolytic Agent: A Technical Guide for Uterine Muscle Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of terbutaline, a beta-2 adrenergic receptor agonist, and its application as a tocolytic agent to suppress uterine contractions. It details the underlying molecular mechanisms, experimental protocols for its study, and quantitative data from key research.

Mechanism of Action

This compound functions as a tocolytic by stimulating beta-2 adrenergic receptors located on the smooth muscle cells of the myometrium.[1][2] This interaction initiates a signaling cascade that ultimately leads to the relaxation of the uterine muscle, thereby suppressing premature labor contractions.[3] The primary goal of tocolytic therapy with agents like this compound is often to delay delivery for a short period, typically 24-48 hours, to allow for the administration of antenatal corticosteroids to enhance fetal lung maturity or to transfer the mother to a facility with a higher level of care.[3][4]

The activation of the beta-2 adrenergic receptor by this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn decreases intracellular calcium concentrations, a critical step for muscle relaxation. The specificity of this compound for beta-2 receptors is crucial, though at higher doses, it can also stimulate beta-1 receptors, leading to cardiovascular side effects.

Core Signaling Pathway

The tocolytic effect of this compound is mediated through the canonical G-protein coupled receptor (GPCR) signaling pathway. The process begins with this compound binding to the beta-2 adrenergic receptor on the myometrial cell surface.

  • Receptor Activation: this compound, an agonist, binds to and activates the beta-2 adrenergic receptor.

  • G-Protein Stimulation: The activated receptor stimulates the associated heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The Gs protein, in turn, activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The elevated levels of cAMP activate cAMP-dependent Protein Kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets that promote muscle relaxation. Key substrates include Myosin Light Chain Kinase (MLCK), which is inhibited upon phosphorylation, and various ion channels that reduce intracellular calcium levels.

  • Myometrial Relaxation: The net effect of this cascade is a decrease in the phosphorylation of myosin light chains, reduced intracellular calcium, and subsequent uterine smooth muscle relaxation.

Terbutaline_Signaling_Pathway cluster_extracellular Extracellular Space This compound This compound B2AR Beta-2 Adrenergic Receptor This compound->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates & Inhibits Ca_channels Ca2+ Channels (Inhibited) PKA->Ca_channels Phosphorylates MLCK_inactive Inactive MLCK-P Relaxation Myometrial Relaxation MLCK_inactive->Relaxation Leads to Ca_channels->Relaxation

Caption: this compound's signaling cascade in myometrial cells leading to uterine relaxation.

Experimental Protocols in Uterine Muscle Research

Protocol: In Vitro Analysis of this compound on Human Myometrial Strips

This protocol outlines a standard methodology for assessing the effect of this compound on the contractility of isolated human myometrial tissue, adapted from methodologies described in several studies.

Objective: To quantify the inhibitory effect of this compound on spontaneous or agonist-induced contractions of human myometrial strips.

Methodology:

  • Tissue Acquisition: Myometrial biopsies are obtained with informed consent from women undergoing elective cesarean sections at term.

  • Dissection: The tissue is immediately placed in a physiological saline solution (e.g., Krebs solution). Fine strips of myometrium (approx. 2 mm x 8 mm x 1 mm) are dissected along the longitudinal axis of the muscle fibers.

  • Mounting: Aluminum clips are attached to each end of the tissue strip. The strips are then mounted in organ baths (1-10 mL capacity) containing physiological saline solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. One end is attached to a fixed hook and the other to an isometric force transducer.

  • Equilibration: The strips are allowed to equilibrate for 2-3 hours under a set tension, during which they typically develop stable, spontaneous contractions. The bathing solution is changed periodically.

  • Contraction Induction (Optional): To study effects on stimulated contractions, a uterotonic agent such as oxytocin is added to the bath to induce regular, forceful contractions.

  • This compound Administration: Once a stable baseline of contractions is established, this compound is added to the organ bath in a cumulative, dose-response manner (e.g., concentrations ranging from 10⁻⁹ M to 10⁻⁵ M).

  • Data Recording and Analysis: Contractile activity (frequency, amplitude, and area under the curve) is recorded continuously. The inhibitory effect of this compound is quantified by comparing the contractile parameters before and after drug administration.

Experimental_Workflow_In_Vitro start Start biopsy Obtain Myometrial Biopsy (Cesarean Section) start->biopsy dissect Dissect Longitudinal Myometrial Strips biopsy->dissect mount Mount Strips in Organ Baths dissect->mount equilibrate Equilibrate (2-3h, 37°C) Develop Spontaneous Contractions mount->equilibrate induce Induce Contractions (e.g., Oxytocin) equilibrate->induce This compound Administer Cumulative Doses of this compound induce->this compound Stable Baseline record Record Contractile Force, Frequency, Amplitude This compound->record analyze Analyze Data (Dose-Response Curve) record->analyze end End analyze->end

Caption: Experimental workflow for in vitro analysis of tocolytic agents on myometrial strips.

Protocol: In Vivo Animal Model for Tocolytic Efficacy

Animal models, particularly pregnant rats, are frequently used to study the systemic effects of tocolytic agents.

Objective: To investigate the uterus-relaxant effect of this compound co-administered with other agents in vivo.

Methodology:

  • Animal Model: Late-stage pregnant Sprague-Dawley rats (e.g., day 22 of gestation) are used.

  • Anesthesia and Surgery: Animals are anesthetized. For electromyographic (SMEMG) studies, a pair of electrodes is subcutaneously implanted over the uterus to record electrical activity.

  • Drug Administration: this compound, alone or in combination with other agents (like magnesium sulfate), is administered via injection (e.g., cumulative bolus injection).

  • Data Acquisition: Uterine electrical activity (SMEMG) and, in some setups, intrauterine pressure are continuously monitored to assess uterine contractions. Concurrent monitoring of maternal heart rate can also be performed.

  • Analysis: The data is analyzed to determine the effect of the treatment on the frequency and intensity of uterine contractions and to assess any cardiovascular side effects.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound's efficacy.

Table 1: In Vitro Efficacy of this compound on Human Uterine Contractions

ParameterValueConditionSource
Inhibitory Concentration0.2 - 1.0 µg/mLSpontaneous contractions of isolated gravid human myometrium
Antagonism0.1 µg/mL PropranololCompletely inhibited the effects of this compound
ComparisonIsoprenaline (0.02-0.4 µg/mL)Both amines decreased frequency and amplitude of contractions

Table 2: In Vivo and Clinical Dosages of this compound for Tocolysis

Administration RouteDosageStudy Population / ContextSource
Intravenous Infusion10 - 15 µ g/min Pregnant women at term to inhibit spontaneous & oxytocin-stimulated activity
Intravenous Infusion10 - 20 µ g/min Patients in normal term labor
Intravenous Injection250 µgTo diminish oxytocin-induced uterine hyperactivity
Subcutaneous250 µgInitial treatment for preterm labor
Oral (Maintenance)5 mg every 4 hoursFollowing successful IV tocolysis
Oral (Maintenance)20 mg/dayFollowing initial subcutaneous or IV treatment
Subcutaneous Pump0.03–0.05 mg/hr (basal)Maintenance tocolysis

Table 3: Biochemical and Physiological Effects of this compound

Parameter MeasuredFindingContext / ModelSource
cAMP LevelsBasal levels were lower, and production after stimulation was less in this compound-treated patients.Myometrial strips from women treated with this compound vs. untreated controls.
Beta-Adrenoceptor Conc.Lower in both fundus and lower uterine segment in this compound-treated women.Myometrial strips from treated vs. untreated pregnant women.
Phosphodiesterase ActivityHigher in myometrial strips from this compound-treated women.Myometrial strips from treated vs. untreated pregnant women.
G-Protein ActivationEffect of this compound on G-protein activation decreased towards term.Late-pregnant rat myometrium.
Uterine Electrical ActivitySuppressed during this compound infusion.Late-gestation ewes challenged with Prostaglandin E2.

Desensitization and Modulating Factors

A significant challenge in the clinical use of beta-2 agonists like this compound is the phenomenon of desensitization, where the tocolytic effect diminishes over time, often within 48 hours. Research suggests this is due to a downregulation and uncoupling of the beta-adrenergic receptors. Studies have shown that women treated with this compound have lower concentrations of available beta-adrenoceptors in their myometrium compared to untreated women. Furthermore, prolonged exposure to this compound is associated with increased phosphodiesterase activity, which would accelerate the degradation of cAMP, thereby blunting the signaling cascade.

Interestingly, hormonal factors may play a role in modulating the response to this compound. In rat models, a natural drop in progesterone levels towards the end of pregnancy was correlated with a decreased relaxant effect of this compound. Progesterone pretreatment in these models was shown to restore the uterine-relaxing action of this compound, suggesting a potential avenue for combination therapies.

Conclusion

This compound remains a significant tool in uterine muscle research and, historically, in the acute management of preterm labor. Its well-defined mechanism of action through the beta-2 adrenergic/cAMP signaling pathway provides a clear model for studying myometrial relaxation. However, its clinical utility is limited by cardiovascular side effects and the rapid development of tachyphylaxis. The experimental protocols and quantitative data presented herein provide a foundational guide for researchers investigating uterine physiology and developing novel tocolytic agents with improved efficacy and safety profiles. Future research may focus on overcoming receptor desensitization and exploring synergistic combination therapies to enhance uterine quiescence.

References

Off-Target Effects of Terbutaline in Preclinical Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbutaline, a selective β2-adrenergic receptor agonist, is primarily utilized for its bronchodilatory effects in the management of asthma and other obstructive airway diseases. While its therapeutic actions are mediated through the stimulation of β2-adrenergic receptors in the bronchial smooth muscle, leading to relaxation and improved airflow, its use is also associated with a range of off-target effects. These effects, observed in numerous preclinical studies, are of significant interest to researchers and drug development professionals for understanding the complete pharmacological profile of this compound and for the development of more selective therapeutic agents. This technical guide provides a comprehensive overview of the off-target effects of this compound documented in preclinical research, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Cardiovascular Off-Target Effects

One of the most well-documented off-target effects of this compound is its impact on the cardiovascular system. These effects are primarily attributed to the stimulation of β1- and β2-adrenergic receptors in the heart and vasculature.

Cardiac Effects

Preclinical studies have demonstrated that this compound can induce a range of cardiac effects, including increased heart rate (chronotropy), enhanced contractility (inotropy), and in some cases, myocardial necrosis at high doses.

Quantitative Data on Cardiac Effects of this compound

Animal ModelPreparationThis compound Concentration/DoseObserved EffectCitation
RabbitIsolated right atria1 x 10-9 to 1 x 10-5 MMaximum heart rate increase of 45 ± 17 beats/min[1]
CaninePurkinje fibersNot specifiedMaximum increase in spontaneous rate of 9.5 ± 2.5 beats/min[1]
FelineIsolated ventricular muscle1 x 10-9 to 1 x 10-6 MSignificantly less potent than isoproterenol in increasing peak developed tension and rate of tension development[1]
RatIn vivoDaily subcutaneous administration for 3 daysLess prone to induce myocardial necrosis compared to isoprenaline[2]

Experimental Protocols

  • Isolated Rabbit Right Atria: The effects of this compound on heart rate were studied in isolated rabbit right atria. The atria were suspended in an organ bath containing a physiological salt solution and the spontaneous beating rate was recorded. This compound was added in increasing concentrations (1 x 10-9 to 1 x 10-5 M) to determine the dose-response relationship for its chronotropic effect.[1]

  • Canine Purkinje Fibers: To assess the effect on cardiac automaticity, canine Purkinje fibers were superfused with Tyrode's solution. The spontaneous firing rate of these fibers was measured before and after the application of this compound.

  • Isolated Feline Ventricular Muscle: The inotropic effects of this compound were evaluated using isolated feline ventricular muscle strips. The muscle strips were electrically stimulated, and the developed tension was measured. This compound was administered at concentrations ranging from 1 x 10-9 to 1 x 10-6 M.

  • Myocardial Necrosis in Rats: The cardiotoxic effects of this compound were compared to other β-agonists in rats. The drugs were administered subcutaneously for three consecutive days. The hearts were then examined for histological evidence of myocardial necrosis. The study concluded that this compound was less likely to cause myocardial necrosis compared to the non-selective β-agonist isoprenaline.

Signaling Pathway for Cardiac Off-Target Effects

The cardiac off-target effects of this compound are primarily mediated through the activation of β1- and to a lesser extent β2-adrenergic receptors in the heart. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in increased heart rate and contractility.

This compound This compound Beta1AR β1-Adrenergic Receptor (Heart) This compound->Beta1AR G_protein Gs Protein Beta1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium ↑ Intracellular Ca²⁺ PKA->Calcium Phosphorylates Channels Effects ↑ Heart Rate ↑ Contractility Calcium->Effects

Signaling pathway of this compound's cardiac off-target effects.

Metabolic Off-Target Effects

This compound administration has been associated with several metabolic changes, primarily affecting glucose and potassium homeostasis. These effects are mainly due to the stimulation of β2-adrenergic receptors in the liver, skeletal muscle, and pancreas.

Effects on Glucose and Insulin

Preclinical and clinical studies have shown that this compound can lead to an increase in blood glucose levels (hyperglycemia) and insulin secretion.

Quantitative Data on Metabolic Effects of this compound

Study TypeSubjectsThis compound AdministrationObserved EffectCitation
In vitroHuman cultured myotubes4-hour treatment with 0.01-1 μMIncreased glucose uptake
In vitroHuman cultured myotubes96-hour treatment with 1 μMIncreased glucose oxidation
ClinicalHealthy pregnant womenOral this compound 5 mg every 6 hours for 24 hoursTrend towards increased basal glucose levels (81.6 ± 6.6 vs 93.7 ± 12.0 mg/dl); Significant increase in basal insulin concentration (17.6 ± 9.2 vs 25.6 ± 10.4 μU/ml); 28% decrease in insulin sensitivity
ClinicalHealthy adults1-hour infusion of this compound (0.01 mg/kg)Stimulated glucose production

Experimental Protocols

  • Human Cultured Myotubes: Primary human skeletal muscle cells were differentiated into myotubes and then treated with various concentrations of this compound for either 4 or 96 hours. Glucose uptake was measured using radiolabeled 2-deoxyglucose, and glucose oxidation was assessed by measuring the production of radiolabeled CO2 from [14C]-glucose.

Signaling Pathway for Metabolic Off-Target Effects

The metabolic effects of this compound are mediated by β2-adrenergic receptors in various tissues. In the liver, receptor activation stimulates glycogenolysis and gluconeogenesis, leading to increased glucose release into the bloodstream. In skeletal muscle, it can enhance glucose uptake.

This compound This compound Beta2AR_Liver β2-Adrenergic Receptor (Liver) This compound->Beta2AR_Liver Beta2AR_Muscle β2-Adrenergic Receptor (Muscle) This compound->Beta2AR_Muscle G_protein_Liver Gs Protein Beta2AR_Liver->G_protein_Liver Activates G_protein_Muscle Gs Protein Beta2AR_Muscle->G_protein_Muscle Activates AC_Liver Adenylyl Cyclase G_protein_Liver->AC_Liver Activates AC_Muscle Adenylyl Cyclase G_protein_Muscle->AC_Muscle Activates cAMP_Liver cAMP AC_Liver->cAMP_Liver ATP → cAMP_Muscle cAMP AC_Muscle->cAMP_Muscle ATP → PKA_Liver PKA cAMP_Liver->PKA_Liver Activates PKA_Muscle PKA cAMP_Muscle->PKA_Muscle Activates Glycogenolysis ↑ Glycogenolysis ↑ Gluconeogenesis PKA_Liver->Glycogenolysis Phosphorylates Enzymes Glucose_Uptake ↑ Glucose Uptake PKA_Muscle->Glucose_Uptake Phosphorylates Transporters Blood_Glucose ↑ Blood Glucose Glycogenolysis->Blood_Glucose

Signaling pathway of this compound's metabolic off-target effects.

Neurodevelopmental Off-Target Effects

Emerging preclinical evidence suggests that this compound exposure during critical periods of brain development can lead to neurodevelopmental abnormalities. These studies have primarily been conducted in neonatal rats, a model that corresponds to human fetal development.

Quantitative Data on Neurodevelopmental Effects of this compound

Animal ModelThis compound AdministrationBrain RegionObserved EffectCitation
Neonatal RatPostnatal days 2 to 5CerebellumReduced number of Purkinje cells; Thinning of granular and molecular layers
Neonatal RatPostnatal days 2 to 5Hippocampus (CA3 region)Thinning and marked gliosis (females)
Neonatal RatPostnatal days 2 to 5Somatosensory CortexReduction in pyramidal cells; Increase in non-pyramidal cells (females)

Experimental Protocols

  • Neonatal Rat Model of this compound Exposure: Neonatal rats were administered this compound on postnatal days 2 to 5. This period in rats is considered to be equivalent to the late second and third trimesters of human gestation in terms of brain development. At postnatal day 30, the brains were collected for quantitative morphological analysis. This involved sectioning the brain and counting specific cell types (e.g., Purkinje cells) and measuring the thickness of different cortical layers in the cerebellum, hippocampus, and somatosensory cortex.

Logical Relationship for Neurodevelopmental Toxicity

The proposed mechanism for this compound-induced neurodevelopmental toxicity involves the overstimulation of β2-adrenergic receptors in the developing brain, which can interfere with normal processes of neuronal differentiation, migration, and synaptogenesis.

Terbutaline_Exposure This compound Exposure (Critical Developmental Period) Beta2AR_Activation Overstimulation of β2-Adrenergic Receptors in Developing Brain Terbutaline_Exposure->Beta2AR_Activation Altered_Signaling Disruption of Normal Intracellular Signaling (e.g., cAMP/PKA) Beta2AR_Activation->Altered_Signaling Impaired_Development Impaired Neuronal Differentiation, Migration, and Synaptogenesis Altered_Signaling->Impaired_Development Structural_Abnormalities Structural Brain Abnormalities (e.g., Cerebellum, Hippocampus) Impaired_Development->Structural_Abnormalities Functional_Deficits Potential for Long-term Neurological and Behavioral Deficits Structural_Abnormalities->Functional_Deficits

Logical workflow of this compound's neurodevelopmental toxicity.

Conclusion

Preclinical studies have provided valuable insights into the off-target effects of this compound. The cardiovascular and metabolic effects are relatively well-characterized and are primarily extensions of its known β-adrenergic agonist activity. The emerging evidence of neurodevelopmental toxicity highlights a potential area of concern that warrants further investigation. This technical guide summarizes the key quantitative findings and experimental approaches from the preclinical literature, providing a foundation for researchers and drug development professionals to better understand the complete pharmacological profile of this compound and to guide the development of future therapeutic agents with improved safety profiles. Further research is needed to fully elucidate the molecular mechanisms underlying these off-target effects and to translate these preclinical findings to the clinical setting.

References

The Sympathomimetic Tightrope: An In-depth Technical Guide to the Interactions of Terbutaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacodynamic and pharmacokinetic interactions between the beta-2 adrenergic agonist terbutaline and other sympathomimetic agents. Intended for researchers, scientists, and drug development professionals, this document synthesizes findings from clinical and preclinical studies to elucidate the mechanisms and clinical implications of these interactions. Key areas of focus include the additive cardiovascular and central nervous system effects observed with co-administration of this compound with other beta-agonists, amphetamines, and pseudoephedrine. This guide presents quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of key signaling pathways and interaction logics to facilitate a deeper understanding of these complex pharmacological relationships.

Introduction

This compound is a selective beta-2 adrenergic receptor agonist widely used for its bronchodilatory effects in the management of asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the stimulation of beta-2 adrenergic receptors, leading to the relaxation of bronchial smooth muscle. However, the therapeutic window of this compound can be influenced by the concomitant use of other sympathomimetic agents. These interactions are primarily pharmacodynamic in nature, resulting from the additive stimulation of the sympathetic nervous system. This guide aims to provide a detailed technical overview of these interactions to inform drug development, clinical research, and therapeutic decision-making.

Pharmacodynamic Interactions

The co-administration of this compound with other sympathomimetic agents can lead to an amplification of their shared physiological effects. This is primarily due to the convergent stimulation of adrenergic receptors, leading to increased cardiovascular and central nervous system (CNS) activity.

Interaction with other Beta-Adrenergic Agonists (e.g., Salbutamol, Epinephrine)

Concurrent use of this compound with other beta-agonists, such as salbutamol or the non-selective agonist epinephrine, is generally not recommended due to the high potential for additive cardiovascular effects.[1] Both classes of drugs stimulate beta-adrenergic receptors, leading to increased heart rate, palpitations, and potential for cardiac arrhythmias.[2][3]

Table 1: Quantitative Cardiovascular Effects of this compound and Epinephrine

ParameterThis compound (0.5 mg subcutaneous)Epinephrine (0.25 mg subcutaneous)PlaceboReference
Change in Heart Rate (beats/min) Statistically significant increase, more pronounced than epinephrineStatistically significant increaseNo significant change[2]
Maximal Increase in Heart Rate (%) ~25% above controlLesser cardioaccelerator effect than this compoundNot reported[3]
Blood Pressure No significant alteration in systolic or diastolic pressureNo significant alteration in systolic or diastolic pressureNo significant change

Table 2: Comparative Cardiovascular Effects of Inhaled this compound and Salbutamol in Asthmatic Patients

ParameterThis compound (500 µg inhaled)Salbutamol (200 µg inhaled)p-value (this compound vs. Salbutamol)Reference
Change in Heart Rate No significant changeSignificant fallNot reported
Change in Low Frequency (LF) Power of HRV IncreasedIncreasedNot statistically significant
Change in LF/HF Ratio of HRV IncreasedIncreasedNot statistically significant
Interaction with Amphetamines

Amphetamines are potent CNS stimulants that also exert peripheral sympathomimetic effects. The combination of this compound and amphetamine can lead to a significant increase in cardiovascular adverse effects. Both drugs can elevate blood pressure and heart rate, and their concurrent use may potentiate these effects. Close monitoring of pulse and blood pressure is advised if co-administration is necessary.

Interaction with Pseudoephedrine

Pseudoephedrine is a commonly used nasal decongestant with sympathomimetic properties. While some studies in patients with controlled hypertension have shown minimal effects of pseudoephedrine alone on blood pressure, caution is advised when co-administered with other sympathomimetics like this compound due to the potential for additive cardiovascular stimulation. A meta-analysis indicated that pseudoephedrine can cause a modest increase in systolic blood pressure and heart rate.

Pharmacokinetic Interactions

Currently, there is limited evidence to suggest clinically significant pharmacokinetic interactions between this compound and other sympathomimetic agents. This compound is primarily metabolized via sulfation and glucuronidation and does not significantly interact with the cytochrome P450 enzyme system. Therefore, interactions at the level of drug metabolism are less likely.

Signaling Pathways and Mechanisms of Action

The pharmacodynamic interactions of this compound with other sympathomimetics are rooted in their shared mechanism of action at the beta-adrenergic receptors.

Beta-2 Adrenergic Receptor Signaling Pathway

This compound, as a beta-2 adrenergic agonist, binds to beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP activates protein kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation, such as in the bronchioles.

Beta2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound / Sympathomimetic Agent Beta2_AR Beta-2 Adrenergic Receptor (GPCR) This compound->Beta2_AR Binds to G_Protein G-Protein (Gs) Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Logic of Additive Sympathomimetic Effects

The co-administration of this compound with other sympathomimetic agents leads to an increased overall stimulation of the sympathetic nervous system. This can be visualized as a convergent effect on shared physiological targets.

Additive_Effects_Logic cluster_effects Physiological Effects This compound This compound Cardiovascular Cardiovascular System (↑ Heart Rate, ↑ Blood Pressure) This compound->Cardiovascular Stimulates CNS Central Nervous System (Nervousness, Tremor) This compound->CNS Stimulates Other_Sympathomimetic Other Sympathomimetic (e.g., Epinephrine, Amphetamine) Other_Sympathomimetic->Cardiovascular Stimulates Other_Sympathomimetic->CNS Stimulates

Caption: Logic of Additive Sympathomimetic Effects.

Experimental Protocols

The following sections outline representative methodologies for key experiments cited in the literature concerning this compound interactions.

Clinical Trial Protocol for Assessing Pharmacodynamic Interactions

This protocol is a composite based on methodologies from studies comparing this compound with other sympathomimetics.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Adult patients with stable, reversible airway obstruction. Exclusion criteria include a history of significant cardiovascular disease, uncontrolled hypertension, or use of interacting medications.

  • Interventions:

    • Treatment A: this compound (e.g., 0.5 mg subcutaneous or 500 µg inhaled).

    • Treatment B: Co-administered sympathomimetic (e.g., epinephrine 0.25 mg subcutaneous or salbutamol 200 µg inhaled).

    • Treatment C: this compound + Co-administered sympathomimetic.

    • Treatment D: Placebo.

    • A washout period of at least 48 hours separates each treatment arm.

  • Measurements:

    • Cardiovascular: Heart rate, blood pressure, and electrocardiogram (ECG) are recorded at baseline and at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes) post-administration.

    • Pulmonary Function: Spirometry (FEV1, FVC) is performed at the same time points.

    • Subjective Effects: A standardized questionnaire is used to assess side effects such as palpitations, tremor, and nervousness.

  • Data Analysis: Statistical analysis (e.g., ANOVA for repeated measures) is used to compare the changes from baseline in the measured parameters across the different treatment arms.

Clinical_Trial_Workflow cluster_treatment Treatment Arms (Double-Blind) Start Patient Recruitment (Stable Airway Obstruction) Screening Screening & Informed Consent Start->Screening Randomization Randomization (Crossover Design) Screening->Randomization A This compound Randomization->A B Other Sympathomimetic Randomization->B C Combination Randomization->C D Placebo Randomization->D Measurements Pharmacodynamic Measurements (Cardiovascular, Pulmonary, Subjective) A->Measurements B->Measurements C->Measurements D->Measurements Washout Washout Period Washout->Randomization Measurements->Washout Repeat for each arm Analysis Data Analysis Measurements->Analysis After all arms completed End Results & Conclusion Analysis->End

Caption: Clinical Trial Workflow for Interaction Studies.

In Vitro Beta-Adrenergic Receptor Binding Assay Protocol

This protocol is based on standard methodologies for radioligand binding assays.

  • Objective: To determine the binding affinity of this compound and another sympathomimetic agent to beta-2 adrenergic receptors.

  • Materials:

    • Cell membranes expressing beta-2 adrenergic receptors.

    • Radiolabeled ligand (e.g., [³H]-dihydroalprenolol).

    • Unlabeled this compound and the other sympathomimetic agent.

    • Assay buffer.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of unlabeled this compound and the other sympathomimetic agent.

    • In a multi-well plate, add a fixed concentration of the radiolabeled ligand to each well.

    • Add the serially diluted unlabeled ligands to the wells.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at a controlled temperature to allow binding to reach equilibrium.

    • Separate the bound and free radioligand using a cell harvester and filter mats.

    • Measure the radioactivity of the filter mats using a scintillation counter.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

    • Determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation to determine the binding affinity.

Conclusion

The interaction between this compound and other sympathomimetic agents is a critical consideration in clinical practice and drug development. The primary mechanism of interaction is pharmacodynamic, leading to additive effects on the cardiovascular and central nervous systems. While pharmacokinetic interactions are not well-documented, the potential for enhanced physiological responses necessitates careful monitoring when these agents are co-administered. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further research and a deeper understanding of these important drug-drug interactions. Future studies should focus on generating more quantitative data, particularly for combinations with amphetamines and pseudoephedrine, to better define the risk-benefit profile of concurrent use.

References

Cellular Response to Prolonged Terbutaline Exposure In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbutaline, a selective β2-adrenergic receptor (β2-AR) agonist, is widely utilized in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease. Its therapeutic action is primarily mediated through the activation of β2-ARs, leading to smooth muscle relaxation. However, prolonged or repeated exposure to this compound can induce a state of tachyphylaxis, or reduced responsiveness, which is a significant clinical concern. This phenomenon is underpinned by a complex series of cellular and molecular adaptations aimed at mitigating excessive receptor stimulation. This technical guide provides an in-depth overview of the in vitro cellular responses to prolonged this compound exposure, focusing on the core mechanisms of receptor desensitization and downregulation. Detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways and workflows are presented to facilitate further research in this area.

Core Mechanisms of Cellular Response

Prolonged agonist exposure triggers a multi-faceted cellular response primarily centered around the attenuation of β2-AR signaling. This process can be broadly categorized into two phases: desensitization and downregulation.

  • Desensitization: This is a rapid process, occurring within minutes of agonist exposure, that uncouples the receptor from its downstream signaling partner, the Gs protein. This uncoupling is primarily mediated by the phosphorylation of the intracellular domains of the β2-AR by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like Protein Kinase A (PKA). Phosphorylation of the receptor creates a high-affinity binding site for β-arrestin proteins. The binding of β-arrestin sterically hinders the interaction of the receptor with the Gs protein, thereby attenuating adenylyl cyclase activation and subsequent cyclic AMP (cAMP) production.

  • Downregulation: This is a slower, long-term adaptation that occurs over hours to days of continuous agonist exposure. Downregulation involves a reduction in the total number of β2-ARs present in the cell. This is achieved through the internalization of receptor-β-arrestin complexes into endosomes. While some receptors may be recycled back to the plasma membrane, a significant portion is targeted for lysosomal degradation. Furthermore, prolonged stimulation can also lead to a decrease in the transcription of the β2-AR gene, further contributing to the reduction in receptor density.

Quantitative Data on this compound-Induced Cellular Changes

The following tables summarize quantitative data from various in vitro studies investigating the effects of prolonged exposure to this compound and other β2-AR agonists.

Cell LineAgonistConcentrationExposure TimeParameter MeasuredObserved ChangeCitation(s)
Human LymphocytesThis compound3 x 5 mg/day (in vivo)2 weeksβ2-AR Density~30% decrease[1][2]
Human LymphocytesThis compound3 x 5 mg/day (in vivo)2 weeksβ2-AR Density~40-50% decrease[3]
A549 (Human Lung Carcinoma)This compound1 µM35 minutesβ2-AR Immobilization~50% of receptors immobilized[4][5]
L6 (Rat Myoblasts)Isoproterenol10 µM24 hoursβ2-AR Density~72% decrease
CHO (Chinese Hamster Ovary)Isoproterenol10 µM24 hoursβ2-AR Density~94% decrease

Table 1: Effects of Prolonged β2-Adrenergic Agonist Exposure on Receptor Density and Mobility.

Cell LineAgonistConcentrationExposure TimeParameter MeasuredObserved ChangeCitation(s)
L6 (Rat Myoblasts)Isoproterenol10 µM24 hoursIsoproterenol-stimulated cAMP accumulation~35% decrease
Human LymphocytesThis compoundN/A (in vivo)2 weeksIsoprenaline-stimulated cAMP responseSignificantly reduced

Table 2: Effects of Prolonged β2-Adrenergic Agonist Exposure on Downstream Signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for β2-Adrenergic Receptor Density

This assay quantifies the number of β2-ARs in a given cell or membrane preparation.

Materials:

  • Cultured cells (e.g., A549, BEAS-2B, HEK293 expressing β2-AR)

  • This compound or other β2-agonist for treatment

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol)

  • Non-selective β-antagonist (e.g., propranolol) for determining non-specific binding

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentration of this compound for the specified duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Membrane Preparation: After treatment, wash cells with ice-cold PBS. Lyse the cells and prepare a membrane fraction by differential centrifugation. Resuspend the membrane pellet in a binding buffer.

  • Binding Reaction: In a multi-well plate, incubate a fixed amount of membrane protein with a saturating concentration of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of propranolol.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the receptor density (Bmax) and dissociation constant (Kd) by Scatchard analysis of saturation binding data.

Western Blotting for GRK2 and β-Arrestin-2

This technique is used to quantify the protein levels of key players in the desensitization pathway.

Materials:

  • Cultured cells treated with this compound as described above.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-GRK2, anti-β-arrestin-2, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against GRK2, β-arrestin-2, and the loading control, typically overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to the loading control's signal to compare protein levels between different treatment groups.

Quantitative PCR (qPCR) for β2-Adrenergic Receptor mRNA Levels

This method is used to assess changes in the gene expression of the β2-AR.

Materials:

  • Cultured cells treated with this compound.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR primers for the β2-AR gene and a reference gene (e.g., GAPDH, ACTB).

  • qPCR master mix.

  • qPCR instrument.

Procedure:

  • RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers for the β2-AR and a reference gene.

  • Data Analysis: Calculate the relative expression of the β2-AR gene using the ΔΔCt method, normalizing to the reference gene expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying cellular responses to prolonged this compound exposure.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_internalization Internalization & Downregulation This compound This compound beta2AR β2-AR This compound->beta2AR Binds Gs Gs Protein beta2AR->Gs Activates GRK GRK beta2AR->GRK Recruits & Activates beta_arrestin β-Arrestin beta2AR->beta_arrestin Endosome Endosome AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates PKA->beta2AR Phosphorylates (Desensitization) GRK->beta2AR Phosphorylates (Desensitization) beta_arrestin->Gs Blocks Interaction beta_arrestin->Endosome Targets for Internalization Endosome->beta2AR Recycling Lysosome Lysosome Endosome->Lysosome Degradation G cluster_setup Experimental Setup cluster_analysis Cellular Analysis cluster_assays Assays cluster_data Data Interpretation start Start: Seed Cells treat Prolonged this compound Exposure (e.g., 10 µM, 24h) start->treat control Vehicle Control start->control harvest Harvest Cells treat->harvest control->harvest mem_prep Membrane Preparation harvest->mem_prep lysis Whole Cell Lysis harvest->lysis rna_ext RNA Extraction harvest->rna_ext binding Radioligand Binding Assay (β2-AR Density) mem_prep->binding western Western Blot (GRK2, β-Arrestin-2) lysis->western camp cAMP Assay (Functional Response) lysis->camp qpcr qPCR (β2-AR mRNA) rna_ext->qpcr quantify Quantify & Analyze Data binding->quantify western->quantify qpcr->quantify camp->quantify conclusion Draw Conclusions on Desensitization & Downregulation quantify->conclusion

References

Methodological & Application

Application Note: Quantitative Analysis of Terbutaline in Biological Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of terbutaline in biological samples, such as plasma and urine, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The protocol involves sample extraction, chemical derivatization to enhance volatility, and subsequent analysis by GC-MS. This method is highly specific and can achieve low limits of detection, making it suitable for pharmacokinetic studies and other applications in drug development.

Introduction

This compound is a selective beta-2 adrenergic agonist used as a bronchodilator for the treatment of asthma. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. Gas chromatography-mass spectrometry offers high sensitivity and selectivity for this purpose. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a form amenable to GC analysis. This protocol outlines two established derivatization approaches and provides the necessary parameters for successful analysis.

Experimental Protocols

Sample Preparation

The isolation of this compound from biological fluids is a critical step due to its low partition from aqueous solutions to organic solvents.[1] Two primary methods for sample extraction are presented below.

Method 1: Ion Exchange Chromatography and Liquid-Liquid Extraction

This method is suitable for the analysis of unconjugated this compound in plasma.[2]

  • Internal Standard: Add a deuterium-labeled internal standard of this compound to the plasma sample.

  • Ion Exchange Chromatography: Isolate this compound and the internal standard from the plasma matrix using an appropriate ion exchange column.

  • Elution: Elute the analytes from the column.

  • Liquid-Liquid Extraction: Extract the eluted analytes into t-butanol.[2]

  • Evaporation: Evaporate the t-butanol extract to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for derivatization.

Method 2: Liquid-Liquid Extraction at Alkaline pH

This method is applicable to both plasma and urine samples.[3]

  • Internal Standard: Add a suitable internal standard (e.g., a homologue of this compound) to the sample.

  • pH Adjustment: Adjust the pH of the plasma or urine sample to 9.8.

  • Extraction: Perform liquid-liquid extraction with ethyl acetate.[3]

  • Back-Extraction: Purify the initial extract by back-extracting into a dilute acid.

  • pH Adjustment and Re-extraction: Adjust the pH of the acidic solution back to alkaline and re-extract into an organic solvent.

  • Evaporation: Evaporate the organic extract to dryness.

Derivatization

Chemical derivatization is essential to increase the volatility of this compound for GC-MS analysis.

Derivatization Method 1: Silylation (TMS Derivatives)

This method forms tri-O-trimethylsilyl (tri-O-TMS) derivatives of this compound.

  • Reagents: Use a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in the presence of pyridine.

  • Reaction: Add the silylating reagent to the dried sample extract. The reaction is typically rapid and can be completed within one minute at room temperature.

Derivatization Method 2: O-TMS, N-TFA Derivatives

This method involves the formation of O-trimethylsilyl (O-TMS) and N-trifluoroacetyl (N-TFA) derivatives.

  • Reagents: Use a two-step derivatization process involving a silylating agent followed by an acylating agent (e.g., trifluoroacetic anhydride).

  • Reaction: Treat the dried extract to form the O-TMS derivatives first, followed by the N-TFA derivatization.

GC-MS Analysis

The derivatized sample is then injected into the GC-MS system for separation and detection.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: A non-polar or medium-polarity column is typically used.

GC-MS Parameters:

The following tables summarize the key quantitative parameters for the two different derivatization and analysis methods.

Data Presentation

Table 1: Quantitative Parameters for Silylation (TMS) Method

ParameterValueReference
DerivatizationTri-O-TMS
Ionization ModeChemical Ionization (CI) with ammonia
This compound Ion (m/z)442 ([MH]+)
Internal Standard Ion (m/z)448 ([MH]+)
Limit of Detection (LOD)0.1 ng/mL in 4 mL plasma
Recovery~80%
Coefficient of Variation8.6% at 0.1 ng/mL
Day-to-day Variation6.0% at 3.26 ng/mL

Table 2: Quantitative Parameters for O-TMS, N-TFA Method

ParameterValueReference
DerivatizationO-TMS, N-TFA
Ionization ModeElectron Impact (EI)
Monitored Ion (m/e)355 (common base ion)
Limit of Detection (LOD)0.3 ng/mL from a 4 mL plasma sample

Experimental Workflow Diagram

GCMS_Workflow GC-MS Protocol for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (Ion Exchange or LLE) Add_IS->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Derivatization Add Derivatizing Agent (e.g., BSTFA or TFAA) Evaporation1->Derivatization Reaction Incubate Derivatization->Reaction GC_Injection Inject into GC-MS Reaction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Generate Report Quantification->Reporting

Caption: Workflow for this compound Analysis by GC-MS.

Conclusion

The described GC-MS methods provide the necessary sensitivity and specificity for the quantitative analysis of this compound in biological matrices. The choice of sample preparation and derivatization technique may depend on the specific requirements of the study and the available instrumentation. Proper validation of the method should be performed to ensure accuracy and precision.

References

Application Note: Spectrophotometric Assay for Terbutaline Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terbutaline sulfate is a selective beta-2 adrenergic receptor agonist used as a bronchodilator for the treatment of asthma, bronchitis, and other obstructive airway diseases.[1][2][3] Accurate and precise quantification of this compound sulfate in pharmaceutical formulations is crucial for ensuring its therapeutic efficacy and safety. This application note describes two reliable and accessible spectrophotometric methods for the determination of this compound sulfate: a direct UV spectrophotometric method and a colorimetric method based on the oxidation of the drug and subsequent chelation. These methods are simple, cost-effective, and suitable for routine quality control analysis.[4][5]

Physicochemical Properties of this compound Sulfate

PropertyValue
Chemical Name(±)-α-[(tert-butylamino)methyl]-3,5-dihydroxybenzyl alcohol sulfate
Molecular FormulaC₁₂H₁₉NO₃ · ½H₂SO₄
Molecular Weight274.32 g/mol
AppearanceWhite or almost white, crystalline powder
SolubilityFreely soluble in distilled water

Source:

Method 1: Direct UV Spectrophotometry

This method involves the direct measurement of the absorbance of this compound sulfate in an aqueous solution. It is a rapid and straightforward technique suitable for the analysis of pure drug substance and simple formulations.

Experimental Protocol

1. Materials and Reagents:

  • This compound sulfate reference standard

  • Distilled water

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound sulfate reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with distilled water.

3. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 30 to 90 µg/mL in distilled water.

4. Sample Preparation:

  • Tablets:

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound sulfate.

    • Transfer to a 100 mL volumetric flask, add about 50 mL of distilled water, and sonicate for 15 minutes.

    • Dilute to the mark with distilled water and filter.

    • Further dilute the filtrate with distilled water to obtain a concentration within the calibration range.

  • Syrup:

    • Accurately measure a volume of syrup equivalent to a known concentration of this compound sulfate.

    • Dilute with distilled water to obtain a concentration within the calibration range.

5. Spectrophotometric Measurement:

  • Scan the absorbance of the working standard solutions from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax for this compound sulfate is approximately 277 nm.

  • Measure the absorbance of the sample solutions at the determined λmax against a distilled water blank.

6. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the working standard solutions versus their corresponding concentrations.

  • Determine the concentration of this compound sulfate in the sample solutions from the calibration curve.

Quantitative Data Summary

ParameterValue
λmax277 nm
Linearity Range30 - 90 µg/mL
Correlation Coefficient (r²)> 0.99

Source:

Method 2: Colorimetric Assay via Oxidation and Chelation

This colorimetric method is based on the oxidation of this compound sulfate by ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The resulting Fe²⁺ then forms a colored complex with a chelating agent such as 1,10-phenanthroline or 2,2'-bipyridyl, which can be quantified spectrophotometrically. This method offers higher sensitivity and selectivity compared to direct UV spectrophotometry.

Experimental Protocol

1. Materials and Reagents:

  • This compound sulfate reference standard

  • Ferric ammonium sulfate solution (0.025 M in 0.05 M HNO₃)

  • 1,10-phenanthroline solution (0.025 M)

  • 2,2'-bipyridyl solution

  • Nitric acid (HNO₃)

  • Distilled water

  • UV-Vis Spectrophotometer

  • Water bath

  • Volumetric flasks

  • Pipettes

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Prepare as described in Method 1.

3. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of dilutions to obtain concentrations within the Beer's law range (e.g., 0.1 - 2.0 µg/mL for the 1,10-phenanthroline method).

4. Sample Preparation:

  • Prepare as described in Method 1, ensuring the final concentration falls within the assay's linear range.

5. Color Development and Measurement:

  • To a series of 10 mL volumetric flasks, add aliquots of the standard or sample solutions.

  • Add a specific volume of the ferric ammonium sulfate solution.

  • Add a specific volume of the 1,10-phenanthroline or 2,2'-bipyridyl solution.

  • Adjust the pH with nitric acid if necessary.

  • Heat the mixture in a water bath at a specified temperature and for a specific duration (e.g., 80 °C for 40 minutes for the 1,10-phenanthroline method).

  • Cool the solutions to room temperature and dilute to the mark with distilled water.

  • Measure the absorbance of the resulting colored complex at the λmax (510 nm for the 1,10-phenanthroline complex and 522 nm for the 2,2'-bipyridyl complex) against a reagent blank.

6. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the working standard solutions versus their corresponding concentrations.

  • Determine the concentration of this compound sulfate in the sample solutions from the calibration curve.

Quantitative Data Summary

ParameterMethod A (1,10-phenanthroline)Method B (2,2'-bipyridyl)
λmax510 nm522 nm
Beer's Law Range0.1 - 2.0 µg/mL0.1 - 1.2 µg/mL
Molar Absorptivity2.44 × 10⁵ L mol⁻¹ cm⁻¹3.27 × 10⁵ L mol⁻¹ cm⁻¹
Relative Standard Deviation (RSD)≤ 5.53%≤ 3.15%

Source:

Visualizations

Mechanism of Action of this compound Sulfate

This compound sulfate is a β2-adrenergic receptor agonist. Its mechanism of action involves the stimulation of these receptors, leading to a cascade of intracellular events that result in smooth muscle relaxation.

Terbutaline_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Sulfate Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Adenylate_Cyclase Adenylate Cyclase Beta2_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2_reduction Decreased Intracellular Ca²⁺ PKA->Ca2_reduction Phosphorylates Targets Relaxation Smooth Muscle Relaxation Ca2_reduction->Relaxation

Caption: Signaling pathway of this compound sulfate.

Experimental Workflow for Colorimetric Assay

The following diagram outlines the key steps involved in the colorimetric determination of this compound sulfate.

Experimental_Workflow Start Start Prep_Solutions Prepare Standard & Sample Solutions Start->Prep_Solutions Reaction_Setup Set up Reaction: Add Reagents (Fe³⁺, Chelator) Prep_Solutions->Reaction_Setup Incubation Incubate (e.g., 80°C, 40 min) Reaction_Setup->Incubation Cooling Cool to Room Temperature Incubation->Cooling Measurement Measure Absorbance (510 nm or 522 nm) Cooling->Measurement Analysis Data Analysis: Calibration Curve & Concentration Determination Measurement->Analysis End End Analysis->End

Caption: Workflow for the colorimetric assay.

References

In Vivo Experimental Design for Terbutaline Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbutaline is a selective beta-2 adrenergic receptor agonist widely recognized for its bronchodilator and tocolytic properties. Its primary mechanism of action involves the relaxation of smooth muscle in the airways and uterus.[1] These application notes provide detailed protocols for in vivo experimental designs to evaluate the efficacy of this compound in preclinical animal models of asthma and preterm labor. The following sections outline the mechanism of action, experimental workflows, specific protocols for inducing disease states, and methods for assessing the therapeutic effects of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets.[2] This signaling cascade ultimately results in the relaxation of smooth muscle in the bronchi and uterus, making this compound an effective treatment for bronchoconstriction in asthma and for inhibiting uterine contractions in preterm labor.[1][2]

Signaling Pathway

Terbutaline_Signaling_Pathway This compound This compound Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Binds to G_Protein G-Protein (Gs) Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: this compound Signal Transduction Pathway.

Experimental Workflow

A general workflow for in vivo efficacy studies of this compound is depicted below. This workflow outlines the key stages from animal model selection and acclimation to data analysis and interpretation.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Disease Induction & Treatment cluster_2 Phase 3: Efficacy Assessment cluster_3 Phase 4: Data Analysis Animal_Selection Animal Model Selection (e.g., Mouse, Rat, Guinea Pig) Acclimation Acclimation Period (Minimum 1 week) Animal_Selection->Acclimation Baseline Baseline Measurements (e.g., Lung function, Uterine activity) Acclimation->Baseline Disease_Induction Disease Model Induction (e.g., OVA challenge, LPS injection) Baseline->Disease_Induction Grouping Randomization into Treatment Groups (Vehicle, this compound doses) Disease_Induction->Grouping Treatment This compound Administration (Route, Dose, Frequency) Grouping->Treatment Endpoint_Measurement Primary & Secondary Endpoint Measurement Treatment->Endpoint_Measurement Sample_Collection Biological Sample Collection (BALF, Blood, Tissues) Endpoint_Measurement->Sample_Collection Data_Analysis Statistical Analysis Sample_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Application Notes and Protocols for Studying Terbutaline Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of Terbutaline, a selective β2-adrenergic receptor agonist, in various cell culture models. The methodologies outlined below are designed to assess the impact of this compound on key cellular processes, including signaling pathways, metabolic activity, and cell proliferation.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from in vitro studies on this compound.

Table 1: this compound Concentrations and Incubation Times in Various Cell-Based Assays

Cell Line/TypeAssayThis compound Concentration(s)Incubation TimeReference
Human MyotubesGlucose & Oleic Acid Oxidation0.01–30 μMAcute (4h) & Chronic (96h)[1]
Human MyotubesProtein Synthesis ([14C]leucine incorporation)1 or 10 μM96h treatment, 24h with leucine[1]
Human MyotubesGene Expression (qPCR)1 or 10 μM96h[1]
A549 (Lung Carcinoma)Cell Viability (MTT & xCELLigence)1, 10, 100, 200, 400 μM48h[2][3]
Beas-2b (Bronchial Epithelial)Cell Viability (xCELLigence)100, 200, 400 μMNot Specified
A549 (Lung Carcinoma)GSK-3β Inhibition100, 200, 400 μMNot Specified
Lymphocytesβ-adrenoceptor Desensitization (cAMP assay)Not Specified (in vivo treatment)12h post-dosing
A549 Cellsβ2AR Mobility (Single-particle tracking)1 μM35 min
L2 CellscAMP Signaling20 μM5 min
Human Myometrium StripsContractile Activity0.2-1.0 μg/mlNot Specified
Rat Myometrial TissueG-protein Activation & ContractionsNot SpecifiedNot Specified
Neural Stem CellsCell Number & Differentiation1 or 10 μMNot Specified

Table 2: IC50 and EC50 Values of this compound in In Vitro Systems

Cell Line/SystemParameterValueReference
A549 CellsIC50 (Cell Viability)103.2 μM
Oocytes expressing β2AR and CFTREC50 (β2AR signaling)10⁻⁷·⁴⁰ M
Oocytes expressing β2AR, CFTR, and BK2rEC50 (β2AR signaling)10⁻⁶·⁹³ M

Experimental Protocols

General Cell Culture and this compound Treatment

This protocol provides a general guideline for culturing cells and treating them with this compound. Specific cell lines may require specialized media and conditions.

Materials:

  • Appropriate cell line (e.g., A549, Beas-2b, primary human bronchial epithelial cells)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell culture flasks or plates (e.g., 24-well, 96-well)

  • This compound sulfate

  • Vehicle control (e.g., DMSO or sterile water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells in appropriate flasks until they reach 80-90% confluency.

  • Trypsinize the cells and seed them into the desired plate format (e.g., 96-well plate for viability assays, 24-well plate for protein or gene expression analysis). The optimal seeding density should be determined for each cell line and experiment.

  • Allow cells to adhere and grow for 24-48 hours or until they reach the desired confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control should be prepared with the same final concentration of the solvent.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 4, 24, 48, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).

Assessment of Cell Viability and Proliferation

a) MTT Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate and treated with this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Following this compound treatment, add 10 μL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by living cells.

  • Add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

b) Real-Time Cell Analysis (e.g., xCELLigence)

This method continuously monitors cell proliferation, adhesion, and viability by measuring electrical impedance.

Materials:

  • xCELLigence Real-Time Cell Analyzer

  • E-Plates (96-well plates with integrated microelectrodes)

  • Cells and this compound treatment medium

Procedure:

  • Seed cells in the E-Plates and allow them to stabilize, monitoring the initial cell adhesion via the xCELLigence system.

  • Once cells are in their logarithmic growth phase, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Place the E-plate in the xCELLigence station located inside a standard CO2 incubator.

  • Continuously monitor the cell index (a measure of impedance) over the desired time course (e.g., 48-72 hours).

  • Analyze the data to determine the effect of this compound on cell proliferation in real-time.

Measurement of Intracellular Cyclic AMP (cAMP) Levels

This compound, as a β2-adrenergic agonist, primarily signals through the activation of adenylyl cyclase, leading to an increase in intracellular cAMP.

Materials:

  • Cells cultured in a suitable plate format and treated with this compound

  • cAMP assay kit (e.g., cAMP-Glo™ Max Assay, TR-FRET based cAMP assay)

  • Lysis buffer (provided with the kit)

  • Plate reader capable of luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure (Example using a Lysis-Based Luminescent Assay):

  • After treating the cells with this compound for the desired time (often a short incubation of 5-30 minutes is sufficient for signaling studies), remove the treatment medium.

  • Add the lysis buffer to each well and incubate according to the manufacturer's instructions to release intracellular cAMP.

  • Add the cAMP detection solution, which contains components that will generate a luminescent signal inversely proportional to the cAMP concentration.

  • Incubate as recommended by the kit protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the cAMP concentration in each sample based on a standard curve generated with known cAMP concentrations.

Analysis of Protein Synthesis

This protocol measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

Materials:

  • Cells cultured in 24-well plates and treated with this compound

  • [14C]leucine

  • Trichloroacetic acid (TCA)

  • Bovine serum albumin (BSA)

  • 0.1 M NaOH

  • Scintillation counter and scintillation fluid

Procedure:

  • After the chronic treatment with this compound (e.g., 96 hours), add [14C]leucine (e.g., 1 μCi/ml) to the medium, along with the respective this compound concentration, and incubate for an additional 24 hours.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells with 0.1 M NaOH.

  • Determine the total protein content of a small aliquot of the lysate using a protein assay (e.g., BCA assay).

  • Precipitate the protein from the remaining lysate by adding TCA (to a final concentration of 10%) and BSA as a carrier, and incubate overnight at -20°C.

  • Wash the protein pellet with cold TCA.

  • Dissolve the pellet in a suitable solvent.

  • Measure the radioactivity by liquid scintillation counting.

  • Normalize the counts per minute (CPM) to the total protein content to determine the rate of [14C]leucine incorporation.

Visualizations

Signaling Pathway of this compound

Terbutaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Metabolic Changes) PKA->Cellular_Response Phosphorylates Targets

Caption: this compound signaling pathway.

General Experimental Workflow for In Vitro Studies

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (Select appropriate cell line) Seeding 2. Cell Seeding (e.g., 96-well or 24-well plates) Cell_Culture->Seeding Terbutaline_Prep 3. Prepare this compound Dilutions & Vehicle Control Seeding->Terbutaline_Prep Incubation 4. Treat Cells (Incubate for specified duration) Terbutaline_Prep->Incubation Assay 5. Perform Assay(s) Incubation->Assay Viability Cell Viability/Proliferation (MTT, xCELLigence) Assay->Viability e.g. Signaling Signaling (cAMP Assay) Assay->Signaling e.g. Metabolism Metabolism (Substrate Oxidation) Assay->Metabolism e.g. Gene_Expression Gene/Protein Expression (qPCR, Western Blot) Assay->Gene_Expression e.g. Data_Acquisition 6. Data Acquisition (Plate reader, etc.) Viability->Data_Acquisition Signaling->Data_Acquisition Metabolism->Data_Acquisition Gene_Expression->Data_Acquisition Data_Analysis 7. Data Analysis (Calculate IC50, fold change, etc.) Data_Acquisition->Data_Analysis

Caption: General workflow for studying this compound effects.

References

Preparation of Terbutaline Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Terbutaline solutions in a laboratory setting. This compound, a selective β2-adrenergic receptor agonist, is a valuable tool for studying various physiological and pathological processes, particularly in the context of respiratory and cardiovascular research.

Physicochemical Properties and Solubility

This compound is commonly used in its sulfate salt form, which is a white to gray-white crystalline powder.[1] It is freely soluble in water, making aqueous solutions the primary choice for most laboratory applications.[1] It is practically insoluble in organic solvents such as ethanol and chloroform.[1]

Table 1: Physicochemical Properties of this compound Sulfate

PropertyValueReference
Appearance White to gray-white crystalline powder[1]
Molecular Formula (C₁₂H₁₉NO₃)₂·H₂SO₄N/A
Molecular Weight 548.65 g/mol N/A
Melting Point Approximately 255°C (with decomposition)[1]
pH of Aqueous Solution (1 in 50) 4.0 - 4.8

Table 2: Solubility of this compound Sulfate

SolventSolubilityTemperatureReference
Water Freely soluble (100 mg/mL)25°C
0.1N Hydrochloric Acid SolubleNot SpecifiedN/A
Methanol Slightly solubleNot SpecifiedN/A
Ethanol (95%) Practically insolubleNot Specified
Chloroform InsolubleNot SpecifiedN/A
Acetonitrile Practically insolubleNot Specified
DMSO 50 mg/mLNot Specified

Preparation of this compound Sulfate Stock Solutions

For laboratory use, it is recommended to prepare a concentrated stock solution of this compound sulfate in a suitable solvent, which can then be diluted to the desired working concentration for experiments.

Protocol 1: Preparation of a 10 mM this compound Sulfate Aqueous Stock Solution

Materials:

  • This compound sulfate powder

  • Sterile, deionized or distilled water

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the required amount of this compound sulfate powder using an analytical balance. For a 10 mM solution, this would be 5.4865 mg per 1 mL of solvent.

  • Dissolution: Add the weighed powder to a sterile conical tube. Add a small amount of sterile water to dissolve the powder completely. Vortex gently to aid dissolution.

  • Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the solution from light.

Application in In Vitro Studies

This compound is widely used in cell culture experiments to investigate its effects on various cell types, particularly those expressing β2-adrenergic receptors, such as airway smooth muscle cells.

Table 3: Examples of this compound Concentrations Used in In Vitro Studies

Cell TypeAssayConcentration RangeReference
J774 macrophagesMKP-1 expression0 - 10 µM
HEK293 cellscAMP accumulation100 nM
Human Airway Smooth Muscle (HASM) cellscAMP accumulation100 nM - 1 µM

Protocol 2: Treatment of Primary Human Airway Smooth Muscle (HASM) Cells with this compound

Materials:

  • Cultured primary HASM cells

  • Complete growth medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and antibiotics)

  • This compound sulfate stock solution (10 mM)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture plates

Procedure:

  • Cell Seeding: Seed primary HASM cells in appropriate cell culture plates and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound sulfate stock solution. Prepare the desired working concentrations by serially diluting the stock solution in serum-free cell culture medium. For example, to prepare a 1 µM working solution, dilute the 10 mM stock 1:10,000.

  • Cell Treatment:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared this compound working solutions to the respective wells. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the cells for the desired period (e.g., for cAMP measurement, a short incubation of 10-30 minutes is typical).

  • Downstream Analysis: Following incubation, proceed with the intended downstream analysis, such as a cAMP assay.

Application in In Vivo Studies

This compound is frequently used in animal models to study its bronchodilatory and other physiological effects.

Table 4: Examples of this compound Doses Used in In Vivo Studies

Animal ModelApplicationDose and Route of AdministrationReference
ob/ob miceAllodynia study0.5 mg/kg, intraperitoneal injection
RatPharmacokinetic study200 µg/ml oral solution; 200 µ g/100 µl intratracheal solution
MouseAsthma modelNot specified, nebulized

Protocol 3: Intraperitoneal Administration of this compound in a Mouse Model of Asthma

Materials:

  • Mouse model of asthma (e.g., OVA-sensitized and challenged mice)

  • This compound sulfate stock solution (e.g., 1 mg/mL in sterile saline)

  • Sterile saline (0.9% NaCl)

  • 1 mL syringes with 25-27 gauge needles

Procedure:

  • Animal Handling: Handle the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Dose Calculation: Calculate the required volume of this compound solution based on the animal's body weight and the desired dose (e.g., 0.5 mg/kg).

  • Preparation of Injection Solution: Dilute the this compound stock solution with sterile saline to a suitable injection volume (typically 100-200 µL for a mouse).

  • Administration:

    • Restrain the mouse appropriately.

    • Lift the mouse to expose the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to internal organs.

    • Inject the calculated volume of the this compound solution.

  • Monitoring: Monitor the animal for any adverse effects and proceed with the experimental measurements (e.g., assessment of airway hyperresponsiveness).

Stability of this compound Solutions

This compound sulfate solutions are sensitive to light and should be stored in light-protected containers. Aqueous solutions of this compound sulfate diluted in 0.9% sodium chloride injection have been shown to be stable for at least 23 days at room temperature when protected from light. Another study found that this compound sulfate repackaged in plastic syringes is stable for 60 days when refrigerated and protected from light. For cell culture applications, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistent activity.

Signaling Pathway and Experimental Workflows

This compound exerts its effects primarily through the β2-adrenergic receptor signaling pathway.

Terbutaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Leads to CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Smooth Muscle Relaxation) Phosphorylation->Response Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: this compound signaling pathway.

Experimental_Workflow_In_Vitro start Start cell_culture Culture Primary Airway Smooth Muscle Cells start->cell_culture prepare_solution Prepare this compound Working Solutions cell_culture->prepare_solution treat_cells Treat Cells with this compound (and Vehicle Control) prepare_solution->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Downstream Assay (e.g., cAMP Measurement) incubate->assay analyze Analyze and Interpret Data assay->analyze end End analyze->end

Caption: In Vitro Experimental Workflow.

Experimental_Workflow_In_Vivo start Start animal_model Establish Mouse Model of Asthma start->animal_model prepare_injection Prepare this compound Injection Solution animal_model->prepare_injection administer Administer this compound (e.g., Intraperitoneally) prepare_injection->administer monitor Monitor Animal and Measure Outcomes administer->monitor analyze Analyze and Interpret Data monitor->analyze end End analyze->end

Caption: In Vivo Experimental Workflow.

References

Application Notes: Analytical Techniques for Detecting Terbutaline in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terbutaline is a selective beta-2 adrenergic agonist used primarily as a bronchodilator to treat asthma, bronchitis, and other obstructive airway diseases.[1] Its detection and quantification in biological samples are crucial for a variety of applications, including pharmacokinetic and toxicokinetic studies, therapeutic drug monitoring, and forensic analysis. Due to its administration in low doses, sensitive and robust analytical methods are required to measure this compound concentrations in complex biological matrices such as plasma, urine, saliva, and hair.[2] This document provides an overview of various analytical techniques, complete with detailed protocols and comparative data, to guide researchers and professionals in selecting and implementing the appropriate method for their needs.

Overview of Sample Preparation

Effective sample preparation is a critical first step to remove interfering substances from the biological matrix, concentrate the analyte, and ensure compatibility with the analytical instrument.[3] The choice of technique depends on the sample type, the analyte's properties, and the required sensitivity. Common methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4]

cluster_prep General Sample Preparation Workflow Sample Biological Sample (Plasma, Urine, Hair, Saliva) PreTreat Pre-Treatment (e.g., Homogenization, pH Adjustment, Internal Standard Spiking) Sample->PreTreat Extraction Extraction PreTreat->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Immiscible Solvents SPE Solid-Phase Extraction (SPE) Extraction->SPE Sorbent Cartridge PPT Protein Precipitation (PPT) Extraction->PPT Precipitating Agent Evap Evaporation & Reconstitution LLE->Evap SPE->Evap PPT->Evap (If needed) Analysis Instrumental Analysis (LC-MS, GC-MS, HPLC) Evap->Analysis

Caption: General workflow for biological sample preparation.

This compound Signaling Pathway

This compound functions by stimulating beta-2 adrenergic receptors, which are G-protein coupled receptors. This initiates a signaling cascade that leads to smooth muscle relaxation, particularly in the bronchi.

This compound This compound Receptor β2-Adrenergic Receptor This compound->Receptor G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation

Caption: this compound's β2-adrenergic signaling pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of this compound in various samples.[1] It offers good sensitivity and reproducibility, with detection commonly achieved using photodiode array (PDA), fluorescence, or electrochemical detectors.

Application Note

HPLC methods can be tailored for high sensitivity, particularly when coupled with fluorescence or electrochemical detection, making them suitable for measuring therapeutic concentrations in plasma. Column-switching techniques can be employed for online sample clean-up, increasing throughput and reducing manual sample handling.

Quantitative Data
TechniqueMatrixLinearity RangeLOQRecovery (%)Reference
HPLC-PDABulk/Dosage2 - 10 µg/mL0.192 µg/mL98 - 102
HPLC-FluorescenceHuman Plasma0.4 - 20.0 ng/mL0.4 ng/mL~80
HPLC-ElectrochemicalHuman Plasma1 - 35 ng/mL1.0 ng/mL> 86
Protocol: HPLC with Fluorescence Detection for this compound in Human Plasma

(Adapted from Kim et al., 2001)

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of plasma, add the internal standard (e.g., salbutamol).

  • Condition a Sep-Pak silica SPE cartridge.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute this compound with an appropriate solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

  • Column: Luna C18 (pre-separation) and Luna Silica (analytical). A column-switching valve is used.

  • Mobile Phase: Optimized mixture of buffer and organic solvent.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20-100 µL.

  • Detection: Fluorescence detector set to an excitation wavelength of 276 nm and an emission wavelength of 306 nm.

3. Calibration and Quantification

  • Prepare calibration standards by spiking blank plasma with known concentrations of this compound.

  • Process standards and quality control (QC) samples alongside unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

cluster_hplc Workflow: HPLC-Fluorescence for this compound in Plasma Plasma 1. Plasma Sample + Internal Standard SPE 2. Solid-Phase Extraction (Sep-Pak Cartridge) Plasma->SPE Elute 3. Elution SPE->Elute Dry 4. Evaporation (Nitrogen Stream) Elute->Dry Recon 5. Reconstitution in Mobile Phase Dry->Recon Inject 6. HPLC Injection Recon->Inject Detect 7. Fluorescence Detection (Ex: 276 nm, Em: 306 nm) Inject->Detect Quant 8. Quantification Detect->Quant

Caption: HPLC-Fluorescence workflow for plasma analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for this compound analysis. It requires derivatization to increase the volatility of the polar this compound molecule before it can be analyzed by gas chromatography.

Application Note

GC-MS provides excellent specificity through mass fragmentography or selected ion monitoring (SIM), allowing for reliable identification and quantification at low nanogram levels. The derivatization step, while adding complexity, is essential for achieving the necessary volatility for GC analysis. Common derivatizing agents include those for creating trimethylsilyl (TMS) and trifluoroacetyl (TFA) derivatives.

Quantitative Data
TechniqueMatrixLODSample VolumeReference
GC-MS (SIM)Human Plasma0.3 ng/mL4 mL
GC-MS (Fragmentography)Human Plasma< 1 ng/mLN/A
Protocol: GC-MS for this compound in Plasma/Urine

(Adapted from Clare et al., 1979)

1. Sample Preparation (Liquid-Liquid Extraction)

  • Take 4 mL of plasma or urine and add a suitable internal standard (e.g., a homologue of this compound).

  • Adjust the sample pH to ~9.8.

  • Extract the analytes into an organic solvent like ethyl acetate.

  • Perform a back-extraction into a dilute acid to purify the extract.

  • Re-extract into an organic solvent after re-adjusting the pH.

  • Evaporate the organic solvent to dryness.

2. Derivatization

  • To the dried residue, add reagents to form O-trimethylsilyl (O-TMS) and N-trifluoroacetyl (N-TFA) derivatives.

  • Incubate the mixture to ensure the reaction is complete.

3. GC-MS Conditions

  • Column: A suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature ramp to separate the derivatized analytes.

  • MS Detection: Electron impact (EI) ionization with Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 355 for the O-TMS, N-TFA derivative).

cluster_gcms Workflow: GC-MS for this compound in Plasma Sample 1. Plasma Sample + Internal Standard LLE 2. Liquid-Liquid Extraction (pH 9.8, Ethyl Acetate) Sample->LLE Dry 3. Evaporation LLE->Dry Deriv 4. Derivatization (e.g., TMS/TFA) Dry->Deriv Inject 5. GC-MS Injection Deriv->Inject Quant 6. Quantification (Selected Ion Monitoring) Inject->Quant

Caption: GC-MS workflow including derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical testing, offering unparalleled sensitivity and specificity. It is particularly well-suited for analyzing this compound in matrices where concentrations are extremely low, such as hair and oral fluid.

Application Note

The high selectivity of tandem mass spectrometry, using Multiple Reaction Monitoring (MRM), minimizes matrix interference and allows for very low limits of quantification, often in the picogram-per-milligram range for hair samples. Sample preparation for hair involves decontamination, pulverization, and extraction to release the drug from the keratin matrix.

Quantitative Data
TechniqueMatrixLOQLinearity RangeReference
HPTLCPlasma, Saliva18.35 ng/spot100-1000 ng/spot
LC-MS/MSHair1 - 5 pg/mgN/A
LC-MS/MSHair0.01 ng/mg0.01 - 1.0 ng/mg
Data for analogous compounds (synthetic cathinones), indicative of LC-MS/MS sensitivity.
Protocol: LC-MS/MS for this compound in Hair

(Based on general forensic toxicology protocols)

1. Sample Preparation

  • Decontamination: Wash approximately 20-30 mg of hair sequentially with water and acetone to remove external contaminants.

  • Homogenization: Dry the hair and pulverize it using a grinder or ball mill.

  • Extraction: Add an internal standard (e.g., this compound-d9) and an extraction solvent (e.g., methanol or an acidic solution) to the pulverized hair.

  • Incubate the sample, often with ultrasonication, for an extended period (e.g., 1-2 hours) to extract the drug.

  • Centrifuge the sample and collect the supernatant.

  • The extract may be further purified using SPE or LLE if necessary.

  • Evaporate and reconstitute the final extract in the initial mobile phase.

2. LC-MS/MS Conditions

  • Column: A C18 or Phenyl-Hexyl reversed-phase column.

  • Mobile Phase: A gradient elution using water and acetonitrile/methanol, both containing a modifier like formic acid.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. At least two precursor-to-product ion transitions should be monitored for the analyte and one for the internal standard for confident identification and quantification.

cluster_lcmsms Workflow: LC-MS/MS for this compound in Hair Hair 1. Hair Sample Decontamination Grind 2. Pulverization Hair->Grind Extract 3. Solvent Extraction (+ IS, Ultrasonication) Grind->Extract Clean 4. Extract Cleanup (Centrifugation/SPE) Extract->Clean Inject 5. LC-MS/MS Injection Clean->Inject Quant 6. Quantification (MRM Mode) Inject->Quant

Caption: LC-MS/MS workflow for hair analysis.

Comparison of Analytical Techniques

The selection of an analytical method is a trade-off between sensitivity, specificity, cost, and throughput. Immunoassays like ELISA are suitable for rapid screening of many samples, while chromatographic methods, especially when coupled with mass spectrometry, are required for confirmation and precise quantification.

cluster_logic Relationship of Analytical Techniques Screen Screening (High Throughput) ELISA ELISA / Immunoassay Screen->ELISA Spectro Spectrophotometry Screen->Spectro Quant Quantification HPLC HPLC (UV/Fluorescence/EC) Quant->HPLC HPTLC HPTLC Quant->HPTLC Confirm Confirmation (High Specificity/Sensitivity) GCMS GC-MS Confirm->GCMS LCMSMS LC-MS/MS Confirm->LCMSMS HPLC->Confirm Can be confirmatory

Caption: Logical relationship of analytical techniques.

References

Application of Terbutaline in High-Throughput Screening Assays for β2-Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terbutaline is a selective β2-adrenergic receptor agonist widely used in the treatment of bronchospasm associated with asthma and other pulmonary diseases. Its well-characterized mechanism of action and robust in vitro activity make it an ideal reference compound in high-throughput screening (HTS) assays designed to identify novel β2-adrenergic receptor agonists. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns, focusing on cAMP-based functional assays.

The β2-adrenergic receptor is a Gs protein-coupled receptor (GPCR).[1] Agonist binding to the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] This increase in intracellular cAMP is a hallmark of β2-adrenergic receptor activation and serves as a measurable endpoint in HTS assays.

Signaling Pathway

The binding of an agonist, such as this compound, to the β2-adrenergic receptor initiates a signaling cascade. The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein. The Gαs-GTP complex then dissociates from the βγ subunits and activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP, a secondary messenger, then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response.

Gs_Signaling_Pathway cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist This compound (Agonist) Agonist->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: β2-Adrenergic Receptor Gs Signaling Pathway.

Quantitative Data Summary

This compound is frequently used as a positive control to assess assay performance and normalize the activity of test compounds. The following table summarizes key quantitative parameters for this compound and other common β2-adrenergic receptor agonists in cAMP HTS assays.

CompoundAssay TypeCell LineEC50Z'-FactorSignal-to-Background (S/B) RatioReference
This compound cAMP AccumulationHuman Airway Smooth Muscle Cells2.3 µMN/AN/A[2]
Isoproterenol cAMP AccumulationHuman Airway Smooth Muscle Cells0.08 µMN/AN/A[2]
Salbutamol cAMP AccumulationHuman Airway Smooth Muscle Cells0.6 µMN/AN/A[2]
Isoproterenol cAMP AccumulationU937 PromonocytespEC50 = 8.58 ± 0.10N/AN/A
Salbutamol cAMP AccumulationU937 PromonocytespEC50 = 6.95 ± 0.07N/AN/A
Generic Agonist Bioluminescence cAMP AssayHEK293N/A> 0.8N/A

Note: pEC50 is the negative logarithm of the EC50 value. N/A indicates that the data was not available in the cited source.

Experimental Protocols

Two common methods for measuring cAMP levels in an HTS format are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based assays.

Protocol 1: TR-FRET cAMP HTS Assay

This protocol is a general guideline and may require optimization based on the specific reagents and cell line used.

1. Cell Preparation: a. Culture HEK293 or CHO-K1 cells stably expressing the human β2-adrenergic receptor in appropriate growth medium. b. On the day of the assay, harvest cells using a non-enzymatic cell dissociation solution. c. Wash the cells once with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). d. Resuspend cells in stimulation buffer at a predetermined optimal concentration (typically 1,000 to 10,000 cells per well).

2. Agonist and Compound Preparation: a. Prepare a serial dilution of this compound in stimulation buffer to generate a dose-response curve (e.g., 10-point, 3-fold serial dilution starting from 10 mM). This will serve as the positive control. b. Prepare test compounds at the desired screening concentration. c. The negative control will be cells treated with vehicle (e.g., DMSO) in stimulation buffer.

3. Assay Procedure (384-well plate format): a. Dispense 5 µL of cell suspension into each well of a low-volume 384-well plate. b. Add 5 µL of the this compound serial dilution, test compounds, or vehicle control to the appropriate wells. c. Incubate the plate at room temperature for 30-60 minutes to stimulate cAMP production. d. Add 5 µL of the TR-FRET cAMP detection mix (containing a europium-labeled cAMP tracer and a cAMP-specific antibody labeled with a far-red acceptor fluorophore). e. Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium. f. Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).

4. Data Analysis: a. Calculate the 665 nm/615 nm emission ratio for each well. b. The TR-FRET signal is inversely proportional to the amount of cAMP produced. c. For the this compound dose-response curve, plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50. d. The activity of test compounds can be expressed as a percentage of the maximal response observed with this compound. e. Assess assay quality by calculating the Z'-factor using the positive (maximal this compound concentration) and negative (vehicle) controls. A Z'-factor between 0.5 and 1.0 indicates a robust assay.

Protocol 2: Luminescence-Based cAMP HTS Assay (e.g., cAMP-Glo™ Assay)

This protocol is based on the principle that cAMP stimulates PKA, leading to a decrease in available ATP, which is then measured in a coupled luciferase reaction.

1. Cell Preparation: a. Follow the same cell preparation steps as in Protocol 1.

2. Agonist and Compound Preparation: a. Follow the same agonist and compound preparation steps as in Protocol 1.

3. Assay Procedure (384-well plate format): a. Dispense 10 µL of cell suspension into each well of a white, opaque 384-well plate. b. Add 10 µL of the this compound serial dilution, test compounds, or vehicle control to the appropriate wells. c. Incubate the plate at room temperature for 30-60 minutes. d. Add 20 µL of cAMP-Glo™ Lysis Buffer and incubate for 10 minutes to lyse the cells and release cAMP. e. Add 20 µL of cAMP Detection Solution (containing PKA) and incubate for 20 minutes. f. Add 40 µL of Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction. g. Incubate for 10 minutes at room temperature. h. Measure the luminescence using a plate-reading luminometer.

4. Data Analysis: a. The luminescence signal is inversely proportional to the cAMP concentration. b. Plot the luminescence signal against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50. c. Determine the activity of test compounds relative to the this compound control. d. Calculate the Z'-factor to evaluate assay performance.

HTS Workflow

The following diagram illustrates a typical workflow for an HTS campaign to identify β2-adrenergic receptor agonists using this compound as a reference compound.

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (β2-AR expressing cells) Dispensing Dispense Cells & Compounds into Assay Plates Cell_Culture->Dispensing Compound_Plating Compound Plate Preparation (Test compounds, this compound, Controls) Compound_Plating->Dispensing Reagent_Prep Reagent Preparation (Assay Buffer, Detection Reagents) Detection Addition of Detection Reagents & Incubation Reagent_Prep->Detection Incubation Incubation (cAMP Production) Dispensing->Incubation Incubation->Detection Plate_Reading Plate Reading (Luminescence or TR-FRET) Detection->Plate_Reading QC Quality Control (Z'-Factor, S/B Ratio) Plate_Reading->QC Dose_Response Dose-Response Analysis (this compound EC50) QC->Dose_Response Hit_ID Hit Identification (% Activation vs. This compound) Dose_Response->Hit_ID

Caption: High-Throughput Screening Workflow.

Conclusion

This compound serves as an excellent positive control for HTS assays aimed at discovering novel β2-adrenergic receptor agonists. Its use allows for the robust validation of assay performance and the reliable identification of hit compounds. The detailed protocols and workflow provided in this document offer a comprehensive guide for researchers and drug discovery professionals to effectively implement this compound in their screening campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Terbutaline Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Terbutaline analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on extraction methodologies and to troubleshoot common issues encountered during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from plasma?

A1: Solid-Phase Extraction (SPE) is a widely used and highly efficient technique for isolating this compound from complex matrices like plasma.[1][2][3] It offers high selectivity, good recovery, and produces cleaner extracts compared to other methods, which is crucial for sensitive downstream analysis like LC-MS/MS.[4][5]

Q2: Can I use Protein Precipitation (PPT) for this compound extraction?

A2: Yes, Protein Precipitation is a viable and high-throughput method for preparing plasma or serum samples for this compound analysis. It is a simpler and faster procedure than SPE or LLE, often involving the addition of an organic solvent like acetonitrile to precipitate proteins. However, the resulting extract may contain more matrix components, which could interfere with LC-MS analysis (ion suppression or enhancement).

Q3: What are the key challenges when developing a this compound extraction protocol?

A3: The main challenges include achieving high and reproducible recovery, minimizing matrix effects that can suppress or enhance the analyte signal in LC-MS analysis, and ensuring the method has a low limit of quantification (LOQ) to detect therapeutic concentrations of the drug.

Q4: How do I choose between Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)?

A4: The choice depends on your specific analytical requirements.

  • SPE is recommended when high purity and concentration of the analyte are needed, especially for methods with very low detection limits.

  • LLE is a classic technique effective for extracting compounds based on their differential solubility between two immiscible liquids. It can be more labor-intensive than SPE and may require optimization of solvents and pH.

  • PPT is the fastest and simplest method, ideal for high-throughput screening where sample cleanliness is less critical.

Troubleshooting Guides

Issue 1: Low Analyte Recovery

This is one of the most common problems in sample extraction. The following table outlines potential causes and solutions for each extraction method.

Extraction MethodPotential CauseRecommended Solution
Solid-Phase Extraction (SPE) Analyte Breakthrough: this compound did not bind to the sorbent during sample loading.- Ensure the sorbent chemistry (e.g., C18, silica) is appropriate for this compound. - Check and adjust the pH of the sample to ensure this compound is in a state that favors retention. - Reduce the flow rate during sample loading to allow for sufficient interaction time.
Incomplete Elution: this compound remains bound to the sorbent after the elution step.- Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). - Ensure the elution solvent volume is sufficient to completely elute the analyte.
Liquid-Liquid Extraction (LLE) Incorrect pH: The pH of the aqueous phase does not favor the partitioning of this compound into the organic phase.- Adjust the pH of the sample. For basic drugs like this compound, an alkaline pH is often required to neutralize the molecule and increase its solubility in the organic solvent.
Inappropriate Solvent: The organic solvent is not effective at extracting this compound.- Select a different organic solvent with appropriate polarity. Tertiary butyl methyl ether has been used effectively. - Perform multiple extractions with smaller volumes of solvent to improve efficiency.
Protein Precipitation (PPT) Analyte Co-precipitation: this compound binds to plasma proteins and is removed along with them during precipitation.- Test different precipitating agents (e.g., acetonitrile, trichloroacetic acid, zinc sulfate). - Optimize the ratio of precipitating agent to the sample volume. A 2:1 ratio of acetonitrile to plasma is a common starting point.
Issue 2: Poor Reproducibility

Inconsistent results between samples can invalidate your data.

Extraction MethodPotential CauseRecommended Solution
All Methods Inconsistent Pipetting/Volumes: Small variations in the volumes of sample, reagents, or solvents.- Use calibrated pipettes and ensure consistent technique for all samples.
SPE Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution steps.- Use a vacuum manifold with controlled pressure or an automated extraction system to ensure uniform flow rates.
Cartridge/Well Drying Out: Sorbent bed dries out before sample loading or between steps.- Ensure the sorbent bed remains conditioned and equilibrated until the sample is loaded. Do not let it dry out unless specified in the protocol.
LLE Inconsistent Mixing/Vortexing: Variation in the duration or intensity of mixing.- Use a vortex mixer with a set speed and time for all samples to ensure consistent partitioning.
Emulsion Formation: Formation of an emulsion layer between the aqueous and organic phases, making separation difficult.- Centrifuge the sample to break the emulsion. - Add a small amount of salt (salting out) to the aqueous phase.
Issue 3: High Matrix Effects in LC-MS/MS

Co-extracted endogenous components from the biological matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement.

Extraction MethodPotential CauseRecommended Solution
PPT Insufficient Cleanup: Protein precipitation is less selective and leaves more matrix components in the final extract.- Optimize the precipitation conditions (solvent type, volume). - If matrix effects persist, consider switching to a more selective method like SPE.
SPE Inadequate Wash Step: The wash solvent is not strong enough to remove interferences without eluting the analyte.- Optimize the wash solvent composition. It should be strong enough to remove interfering substances but weak enough to leave this compound on the sorbent.
LLE Co-extraction of Interferences: Matrix components with similar solubility properties to this compound are co-extracted.- Perform a back-extraction step. After the initial extraction, back-extract the analyte into a clean aqueous phase at a different pH to remove neutral and oppositely charged interferences.

Quantitative Data Summary

The following tables summarize typical validation parameters for this compound extraction from biological fluids using various analytical methods.

Table 1: Comparison of Extraction Method Performance

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Typical Recovery >85%70-90%Variable, depends on protocol
Sample Cleanliness ExcellentGoodFair
Throughput Moderate to High (with automation)Low to ModerateHigh
Selectivity HighModerate to HighLow
Solvent Consumption Low to ModerateHighLow

Table 2: Reported Method Validation Data for this compound

Analytical MethodMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Reference
HPLC-EDPlasma1-
LC-MS/MSPlasma0.40.4 - 20.0
qNMR-5801000 - 16000
RP-HPLCFormulation5.13 (µg/mL)20 - 80 (µg/mL)
HPLC-UVFormulation--

LLOQ: Lower Limit of Quantification; HPLC-ED: High-Performance Liquid Chromatography with Electrochemical Detection; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; qNMR: Quantitative Nuclear Magnetic Resonance; RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a general guideline based on common practices for extracting this compound using C18 cartridges.

  • Sample Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., Salbutamol). Vortex to mix.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.

Protocol 2: Protein Precipitation (PPT) from Human Plasma

This protocol is a rapid method for sample preparation, suitable for high-throughput analysis.

  • Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube. Add the internal standard.

  • Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid, if compatible with your analysis) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system, or perform an evaporation and reconstitution step if concentration is required.

Visualized Workflows and Logic

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_final Final Processing Sample 1. Plasma Sample + IS Condition 2. Condition (Methanol, Water) Load 3. Load Sample Condition->Load Wash 4. Wash (5% Methanol) Load->Wash Elute 5. Elute (Methanol) Wash->Elute Evaporate 6. Evaporate Elute->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute Analysis 8. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

Troubleshooting_Low_Recovery Start Problem: Low Recovery Method Which Extraction Method? Start->Method SPE SPE Method->SPE SPE LLE LLE Method->LLE LLE PPT PPT Method->PPT PPT SPE_Check1 Analyte lost in Load/Wash steps? SPE->SPE_Check1 SPE_Check2 Analyte retained on cartridge? SPE->SPE_Check2 LLE_Check Is sample pH optimized for partitioning? LLE->LLE_Check PPT_Check Analyte co-precipitating with proteins? PPT->PPT_Check SPE_Sol1 Solution: - Check sorbent/sample pH - Reduce flow rate SPE_Check1->SPE_Sol1 Yes SPE_Sol2 Solution: - Increase elution solvent strength or volume SPE_Check2->SPE_Sol2 Yes LLE_Sol Solution: - Adjust pH - Change organic solvent LLE_Check->LLE_Sol No PPT_Sol Solution: - Try different precipitant - Optimize solvent:sample ratio PPT_Check->PPT_Sol Yes

Caption: Troubleshooting Logic for Low Analyte Recovery.

References

Overcoming poor solubility of Terbutaline sulfate in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Terbutaline Sulfate in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound Sulfate?

This compound Sulfate is a polar molecule that is freely soluble in aqueous solutions but exhibits poor solubility in most organic solvents. It is classified as practically insoluble in solvents like acetonitrile, ethanol, and chloroform.[1] Its solubility is higher in polar protic solvents, and it is freely soluble in water.[1][2][3]

Q2: Why is this compound Sulfate poorly soluble in organic solvents?

The poor solubility of this compound Sulfate in organic solvents stems from its salt form and the presence of multiple hydrophilic functional groups, including hydroxyl and sulfate moieties. These groups readily form hydrogen bonds with water but interact weakly with non-polar organic solvents.

Q3: I am observing precipitation when adding my this compound Sulfate stock solution (in water) to an organic solvent-based assay buffer. What can I do?

This is a common issue due to the drastic change in solvent polarity. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound Sulfate in your assay to a level that the solvent system can support.

  • Use a co-solvent system: Prepare your stock solution in a mixture of water and a water-miscible organic solvent (e.g., methanol or ethanol). This will improve the miscibility of the stock solution with your organic solvent-based assay buffer.

  • Optimize the assay buffer: If possible, try to increase the proportion of the aqueous component in your final assay buffer to better accommodate the aqueous stock solution.

Troubleshooting Guides

Issue 1: Difficulty in preparing a stock solution of this compound Sulfate in a pure organic solvent.

Problem: You need to prepare a stock solution of this compound Sulfate in an organic solvent for your experiment (e.g., for chemical synthesis or a specific analytical method), but it is not dissolving.

Solution:

  • Consult Solubility Data: First, refer to the known solubility of this compound Sulfate in various solvents to select the most appropriate one. As indicated in the table below, polar aprotic solvents like DMSO are a better choice than non-polar solvents.

  • Employ Co-solvents: If a pure organic solvent is not a strict requirement, using a co-solvent system is highly effective. Start by dissolving the this compound Sulfate in a minimal amount of water and then slowly add the desired organic solvent while vortexing.

  • Heating and Sonication: Applying gentle heat and using an ultrasonic bath can help increase the rate of dissolution.[4] However, be cautious about potential degradation of the compound at elevated temperatures. Always check the stability of this compound Sulfate under your experimental conditions.

Issue 2: this compound Sulfate precipitates out of solution during storage.

Problem: Your prepared solution of this compound Sulfate in an organic or mixed-solvent system appears clear initially but forms a precipitate over time.

Solution:

  • Supersaturation: The initial dissolution may have resulted in a supersaturated solution. Try preparing a solution at a slightly lower concentration.

  • Temperature Effects: Solubility is often temperature-dependent. If the solution was prepared with heating, it might precipitate upon cooling to room temperature or during refrigerated storage. Store the solution at the temperature it will be used, if possible, or prepare it fresh before each experiment.

  • Solvent Evaporation: Ensure your storage container is tightly sealed to prevent the evaporation of a more volatile solvent component in a mixed-solvent system, which could alter the solvent ratio and reduce solubility.

Data Presentation

Table 1: Solubility of this compound Sulfate in Various Solvents

SolventSolubility CategoryQuantitative Solubility (if available)Reference
WaterFreely Soluble100 mg/mL
0.1N Hydrochloric AcidSolubleNot specified
Phosphate Buffer (pH 6.8)Freely SolubleNot specified
MethanolSoluble / Slightly SolubleNot specified
Ethanol (95%)Practically InsolubleNot specified
Dimethyl Sulfoxide (DMSO)Soluble5 mg/mL
ChloroformInsoluble / Practically InsolubleNot specified
AcetonitrilePractically InsolubleNot specified
Acetic Acid (100%)Practically InsolubleNot specified
Diethyl EtherPractically InsolubleNot specified
HexaneInsolubleNot specified

Experimental Protocols

Protocol 1: Preparation of a this compound Sulfate Stock Solution using a Co-Solvent System

This protocol is suitable for preparing a stock solution for use in in vitro cell-based assays where a low concentration of an organic solvent is tolerable.

Materials:

  • This compound Sulfate powder

  • Sterile deionized water

  • Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh out the desired amount of this compound Sulfate powder in a sterile microcentrifuge tube.

  • Add a small volume of sterile deionized water to the tube. For example, to prepare a 10 mM stock solution, you might first add 50 µL of water to 2.74 mg of this compound Sulfate (MW: 548.65 g/mol for the sulfate salt).

  • Vortex the tube until the powder is completely dissolved.

  • Slowly add DMSO to reach the final desired volume while continuously vortexing. For a 1 mL final volume, you would add 950 µL of DMSO. This results in a stock solution in 5% Water / 95% DMSO.

  • Visually inspect the solution for any precipitation. If the solution is clear, it is ready for use.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Mandatory Visualizations

experimental_workflow cluster_start Start: Undissolved this compound Sulfate cluster_methods Solubilization Methods cluster_process Process cluster_end End: Solubilized this compound Sulfate start This compound Sulfate Powder cosolvency Co-Solvency (e.g., Water + DMSO) start->cosolvency Method 1 solid_dispersion Solid Dispersion (e.g., with PEG) start->solid_dispersion Method 2 cyclodextrin Cyclodextrin Complexation (e.g., with HP-β-CD) start->cyclodextrin Method 3 dissolution Dissolution with Heating/Sonication cosolvency->dissolution solid_dispersion->dissolution cyclodextrin->dissolution end Clear Stock Solution dissolution->end

Caption: Workflow for solubilizing this compound Sulfate.

signaling_pathway This compound This compound Sulfate beta2ar β2-Adrenergic Receptor This compound->beta2ar g_protein Gs Protein beta2ar->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates camp cAMP adenylyl_cyclase->camp atp ATP atp->camp converted by pka Protein Kinase A (PKA) camp->pka activates smooth_muscle Bronchial Smooth Muscle Relaxation pka->smooth_muscle leads to

Caption: this compound Sulfate signaling pathway.

References

Minimizing Terbutaline degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Terbutaline degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation during sample preparation?

A1: this compound is susceptible to degradation under specific conditions. The primary factors to control during sample preparation are:

  • Light Exposure: this compound is known to be photolabile. Exposure to direct sunlight or even strong laboratory light can lead to significant degradation and discoloration of the sample.[1] It is crucial to protect samples from light at all stages of preparation and storage.

  • pH: this compound is more stable in acidic to neutral conditions. It shows significant degradation in alkaline (basic) environments.[2] Therefore, maintaining an appropriate pH is critical.

  • Temperature: While this compound is relatively stable at room and refrigerated temperatures when protected from light, elevated temperatures can accelerate degradation, especially in the presence of other stress factors.[1][3]

  • Oxidizing Agents: Although less significant than light and pH, strong oxidizing agents can also contribute to the degradation of this compound.[2]

Q2: What are the known degradation products of this compound?

A2: Several degradation products of this compound have been identified under various stress conditions. The most commonly reported include:

  • 3,5-dihydroxybenzoic acid

  • 3,5-dihydroxybenzaldehyde

  • 1-(3,5-dihydroxyphenyl)-2-[(1,1-dimethylethyl) amino]-ethanone

  • A quinone-like compound, particularly under photolytic conditions.

Q3: How should I store my this compound samples to minimize degradation?

A3: To ensure the stability of your this compound samples, follow these storage guidelines:

  • Protect from Light: Always store samples in amber-colored vials or tubes, or wrap them in aluminum foil. Store them in the dark whenever possible.

  • Control Temperature: For short-term storage (up to 60 days), refrigeration (2-8°C) is recommended. For longer-term storage, freezing at -20°C has been shown to be effective for at least 2 months.

  • Maintain Appropriate pH: If possible, buffer the sample solution to a slightly acidic pH (around 4-5).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Degradation during extraction: Exposure to light, high pH, or elevated temperature during the extraction process.1. Work under amber or low-level light conditions. 2. Ensure all solutions, including the sample matrix, are at an appropriate pH (acidic to neutral). 3. Avoid heating steps if possible. If heating is necessary, use the lowest effective temperature for the shortest duration.
Inefficient extraction: The chosen extraction method (SPE or LLE) may not be optimal for the sample matrix.1. For SPE: Ensure the sorbent is appropriate for this compound (e.g., C18, silica). Optimize the conditioning, loading, washing, and elution steps. Ensure the pH of the sample is adjusted for optimal retention. 2. For LLE: Optimize the organic solvent and the pH of the aqueous phase to ensure efficient partitioning of this compound into the organic layer. Perform multiple extractions for better recovery.
Discoloration of the sample (yellowing) Photodegradation: The sample has been exposed to light.1. Immediately protect the sample from any further light exposure. 2. Review the sample handling and storage procedures to identify and eliminate sources of light exposure. 3. For future samples, use light-protective containers and work in a dimly lit environment.
Variable or inconsistent results Inconsistent sample handling: Variations in light exposure, temperature, or time between sample collection and analysis.1. Standardize the entire sample preparation workflow. 2. Ensure all samples are handled under the same light and temperature conditions. 3. Process samples in a timely manner after collection. If immediate analysis is not possible, store them appropriately as recommended in the FAQs.
Presence of unexpected peaks in the chromatogram Formation of degradation products: The sample has undergone degradation.1. Review the sample preparation and storage conditions to identify the cause of degradation (light, pH, temperature). 2. If possible, identify the degradation products by comparing their retention times with known standards or by using mass spectrometry. 3. Optimize the sample preparation procedure to minimize the formation of these products.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under different storage conditions.

Table 1: Stability of this compound Sulfate in Polypropylene Syringes (1 mg/mL)

Storage ConditionDay 0Day 1Day 4Day 7Day 14Day 28Day 60
Refrigerated, Dark (4°C) 100%98.5%97.5%96.8%95.2%93.8%92.1%
Room Temp, Dark (25°C) 100%97.9%96.4%95.1%93.5%91.7%89.2%
Room Temp, Light (25°C) 100%-----Significant degradation and yellowing observed

Table 2: Stability of Extemporaneously Compounded this compound Sulfate Oral Liquid (1 mg/mL)

Storage ConditionDay 0Day 10Day 19Day 35Day 55
Refrigerated, Dark (4°C) 100%102.1%101.5%103.8%103.8% (Suspension) / 91.7% (Solution)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and may require optimization for specific matrices and analytical methods.

  • Sample Pre-treatment:

    • To 1 mL of human plasma, add an internal standard.

    • Vortex the sample for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube.

    • Adjust the pH of the supernatant to ~9.8 with a suitable buffer.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove interfering substances.

    • Follow with a wash of 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove more polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your analytical method (e.g., HPLC).

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is a general guideline and may require optimization.

  • Sample Pre-treatment:

    • To 2 mL of urine, add an internal standard.

    • Adjust the pH of the urine sample to approximately 9.8 using a suitable base (e.g., NaOH solution).

  • Extraction:

    • Add 5 mL of a suitable organic solvent (e.g., a mixture of isopropanol and ethyl acetate) to the urine sample in a screw-cap tube.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer.

  • Repeat Extraction (Optional but Recommended):

    • Add another 5 mL of the organic solvent to the remaining aqueous layer and repeat the extraction process to maximize recovery.

    • Combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for analysis.

Signaling Pathways and Experimental Workflows

cluster_workflow Sample Preparation Workflow for this compound Analysis Sample Biological Sample (Plasma, Urine, etc.) Pretreatment Sample Pre-treatment (pH adjustment, IS addition) Sample->Pretreatment Extraction Extraction (SPE or LLE) Pretreatment->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Analytical Measurement (HPLC, LC-MS) Reconstitution->Analysis

Caption: A generalized workflow for preparing biological samples for this compound analysis.

cluster_degradation Primary Degradation Pathways of this compound cluster_photo Photolytic Degradation cluster_alkaline Alkaline Hydrolysis This compound This compound Light Light Exposure (UV/Visible) Base High pH (Alkaline conditions) Light->this compound Photo_Products Quinone-like compounds and other photoproducts Light->Photo_Products Base->this compound Hydrolysis_Products 3,5-dihydroxybenzoic acid 3,5-dihydroxybenzaldehyde ethanone derivative Base->Hydrolysis_Products

References

Troubleshooting inconsistent results in Terbutaline in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Terbutaline in vitro assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound is a selective beta-2 adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein-coupled receptors.[2][3] This activation stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (camp).[2]

Q2: What are some common causes of inconsistent results in this compound in vitro assays?

Inconsistent results in this compound in vitro assays can stem from several factors, including:

  • Cell Health and Culture Conditions: Poor cell viability, passage number variability, and inconsistent cell density can significantly impact results.

  • Reagent Preparation and Stability: Improperly prepared or degraded this compound solutions can lead to variable drug potency.

  • Assay Conditions: Fluctuations in temperature, incubation times, and buffer conditions can affect receptor binding and downstream signaling.

  • Cell Line Specifics: Different cell lines express varying levels of the β2-adrenergic receptor, which will influence the observed response. Genetic variations, such as receptor polymorphisms, can also alter this compound's effects.

  • Plasticware Adsorption: this compound may adsorb to certain types of plastic tubing or plates, reducing the effective concentration in the assay.

Q3: How should I prepare and store this compound solutions for in vitro experiments?

For consistent results, it is crucial to follow standardized procedures for preparing and storing this compound solutions. This compound sulfate is freely soluble in water. An extemporaneously prepared liquid formulation of this compound sulfate (1 mg/mL) in simple syrup has been shown to be stable for up to 55 days when stored in amber glass bottles in the dark at 4°C. However, for optimal performance in sensitive in vitro assays, it is recommended to prepare fresh solutions or store aliquots at -20°C or -80°C for longer-term storage to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High Variability in IC50/EC50 Values

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent this compound Concentration Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use low-adsorption labware to minimize loss of compound. Verify dilution calculations.
Cell Health Variability Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. Regularly monitor cell morphology and viability.
Temperature Fluctuations Use a temperature-controlled incubator and water bath to ensure consistent temperatures throughout the assay.
Assay Not Reaching Equilibrium Optimize incubation times to ensure the binding of this compound to its receptor has reached equilibrium.
Genetic Variation in Receptors Be aware of the genetic background of your cell line, as β2-adrenergic receptor polymorphisms can influence this compound's efficacy.
Issue 2: Weak or No Drug Effect

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Drug Concentration Verify the calculations for your dilution series. Prepare a fresh stock solution of this compound.
Low Receptor Expression Use a cell line known to have high expression of the β2-adrenergic receptor. Confirm receptor expression levels via techniques like qPCR or western blotting.
Degraded Reagents Use fresh reagents and store them according to the manufacturer's instructions.
Suboptimal Assay Conditions Optimize buffer pH, ionic strength, and other components to ensure they are compatible with receptor binding.
Signal Detection Issues For downstream assays (e.g., cAMP measurement), ensure the detection reagents are fresh and the instrument (e.g., plate reader) is set to the correct wavelength and sensitivity.
Issue 3: High Background or Non-Specific Binding in Receptor Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Radioligand Issues (for binding assays) Use a high-purity radioligand and check its age, as degradation can increase non-specific binding. Titrate the radioligand to determine the optimal concentration that maximizes specific binding while minimizing non-specific binding.
Insufficient Blocking Ensure that the blocking agents in your assay buffer are at an optimal concentration to prevent non-specific binding to the cell membrane or assay plate.
Inadequate Washing Steps Optimize the number and duration of washing steps to effectively remove unbound radioligand without dissociating specifically bound ligand.
Low Receptor Density Use a cell line with a higher receptor density to improve the signal-to-noise ratio.

Experimental Protocols

Protocol 1: General Cell Culture for this compound Assays
  • Cell Line: A549 cells (human lung carcinoma) are a commonly used cell line that endogenously expresses the β2-adrenergic receptor.

  • Culture Medium: Grow cells in the recommended medium (e.g., DMEM or F-12K) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. Use a consistent passaging protocol to maintain cell health and experimental reproducibility.

  • Plating for Assays: Seed cells at a predetermined density to ensure a consistent number of cells per well for the assay. The optimal seeding density should be determined empirically for each cell line and assay format.

Protocol 2: this compound Stock Solution Preparation
  • Weighing: Accurately weigh out this compound sulfate powder.

  • Dissolving: Dissolve the powder in a suitable solvent, such as sterile, purified water or a buffer appropriate for your assay (e.g., PBS, pH 7.4).

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM).

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in low-adsorption tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway

Terbutaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound signaling pathway via the β2-adrenergic receptor.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Culture (e.g., A549 cells) Plate_Cells 3. Plate Cells in Assay Plate Cell_Culture->Plate_Cells Drug_Prep 2. Prepare this compound Stock and Dilutions Add_Drug 4. Add this compound to Cells Drug_Prep->Add_Drug Plate_Cells->Add_Drug Incubate 5. Incubate for Optimized Time Add_Drug->Incubate Measure_Response 6. Measure Response (e.g., cAMP levels) Incubate->Measure_Response Data_Analysis 7. Data Analysis (IC50/EC50 curve) Measure_Response->Data_Analysis

Caption: General experimental workflow for a this compound in vitro assay.

Troubleshooting Logic

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions rect_node rect_node Start Inconsistent Results? Check_Reagents Check Reagent Prep & Stability Start->Check_Reagents Yes Check_Cells Verify Cell Health & Density Start->Check_Cells Yes Check_Conditions Review Assay Conditions (T°, time) Start->Check_Conditions Yes Check_Protocol Confirm Protocol Execution Start->Check_Protocol Yes Remake_Solutions Prepare Fresh Solutions Check_Reagents->Remake_Solutions Optimize_Culture Optimize Cell Culture Protocol Check_Cells->Optimize_Culture Standardize_Assay Standardize Assay Parameters Check_Conditions->Standardize_Assay Retrain Review Protocol with Team Check_Protocol->Retrain

Caption: A decision-making diagram for troubleshooting inconsistent results.

References

Technical Support Center: Enhancing Terbutaline Analysis Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical determination of Terbutaline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity of your analytical methods.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound using various sensitive analytical techniques.

High-Performance Liquid Chromatography (HPLC) & Ultra-High-Performance Liquid Chromatography (UPLC)

Question: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the possible causes and solutions?

Answer:

Poor peak shape for this compound, a polar and basic compound, is a common issue in reversed-phase chromatography. Here are the likely causes and recommended solutions:

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based column packing can interact with the basic amine group of this compound, leading to peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: Lower the pH of your mobile phase to between 2 and 3 using an additive like formic acid or trifluoroacetic acid (TFA). This will protonate the silanol groups, minimizing unwanted interactions.

    • Solution 2: Use of End-Capped Columns: Employ a modern, high-purity, end-capped C18 or phenyl-hexyl column. These columns have fewer accessible silanol groups.

    • Solution 3: Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10-25 mM). TEA will preferentially interact with the active silanol sites.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase.

Question: My this compound retention time is shifting between injections. How can I resolve this?

Answer:

Retention time instability can compromise the reliability of your method. Consider the following:

  • Column Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.

  • Inconsistent Mobile Phase Composition: Improperly mixed or degassing mobile phases can lead to shifts.

    • Solution 1: Ensure your mobile phase components are thoroughly mixed and degassed before use.

    • Solution 2: If using a gradient, ensure the pump is functioning correctly and the proportioning valves are clean.

  • Column Equilibration: Insufficient equilibration time between injections, especially for gradient methods, can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 10-20 column volumes of the initial mobile phase to pass through the column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question: I am experiencing significant signal suppression for this compound in my biological samples (plasma, urine). What can I do to mitigate this?

Answer:

Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS analysis of biological samples. Here’s how to address this for this compound:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Solution 1: Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples. For this compound, a cation-exchange or a polymeric reversed-phase sorbent can be used.

    • Solution 2: Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate this compound from the biological matrix.

    • Solution 3: Protein Precipitation: While simpler, this method is less clean than SPE or LLE and may not be sufficient for achieving high sensitivity.

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the majority of matrix components that co-elute and cause suppression.

    • Solution: Adjust the gradient profile or try a different column chemistry (e.g., HILIC for polar compounds) to improve separation from interfering substances.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Solution: A SIL-IS (e.g., this compound-d9) will co-elute with the analyte and experience similar matrix effects. This allows for accurate quantification as the ratio of the analyte to the internal standard remains constant.

Question: I am observing carryover of this compound in my blank injections after running a high concentration sample. How can I prevent this?

Answer:

Carryover can lead to inaccurate quantification of subsequent samples. Here are some strategies to minimize it:

  • Optimize the Autosampler Wash:

    • Solution: Use a strong wash solvent in your autosampler wash routine. A mixture of organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) is often effective for a basic compound like this compound. Ensure the wash volume is sufficient to rinse the injection needle and port thoroughly.

  • Check for Adsorption in the LC System: this compound can adsorb to active sites in the LC system.

    • Solution 1: Use PEEK tubing and fittings where possible to minimize interactions with metal surfaces.

    • Solution 2: If carryover persists, it might be originating from the column. A thorough column wash with a strong solvent at the end of each run can help.

Electrochemical Sensors

Question: The sensitivity of my electrochemical sensor for this compound is low, or the signal is not reproducible. What are the potential issues?

Answer:

Electrochemical detection is highly sensitive but can be prone to variability. Here are some troubleshooting tips:

  • Electrode Fouling: Adsorption of sample matrix components or oxidation products onto the electrode surface can reduce its activity.

    • Solution 1: Polish the electrode surface between measurements according to the manufacturer's instructions.

    • Solution 2: For complex matrices like urine or plasma, implement a sample clean-up step (e.g., SPE) to minimize fouling agents.

  • Suboptimal pH of the Supporting Electrolyte: The electrochemical response of this compound is pH-dependent.

    • Solution: Optimize the pH of the supporting electrolyte. For this compound, an acidic to neutral pH is often optimal for its oxidation.

  • Interference from Co-existing Compounds: Other electroactive species in the sample can interfere with the this compound signal.

    • Solution 1: Use a modified electrode with enhanced selectivity for this compound. Nanomaterial-based modifications (e.g., with graphene or carbon nanotubes) have been shown to improve selectivity and sensitivity.[2]

    • Solution 2: Adjust the applied potential to a range where the interference from other compounds is minimal.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound using various analytical methods, providing a quick reference for selecting a method based on required sensitivity.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
UPLC-MS/MSUrine0.1 ng/mL0.3 ng/mL[3]
LC-MS/MSPlasma10.00 pg/mL10.00 pg/mL[4]
GC-MSPlasma0.3 ng/mL-[5]
GC-CI-MSPlasma0.1 ng/mL-
HPLC-ECDPlasma0.8 ng/mL-
CE-MS/MSPharmaceuticals0.01 µg/mL0.03 µg/mL
HPTLCPlasma, Saliva7.41 ng/spot18.35 ng/spot
Electrochemical Sensor (ZrO2NPs/MWCNTs/GCE)Pharmaceuticals, Urine2.25 nM-
Electrochemical Sensor (RGO/GCE)Urine0.0052 µM-

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at achieving high sensitivity in this compound analysis.

Protocol 1: this compound Extraction from Human Plasma using SPE for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.

1. Materials:

  • Human plasma samples

  • This compound standard solutions

  • This compound-d9 (or other suitable SIL-IS)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Cation-exchange or polymeric reversed-phase SPE cartridges (e.g., Oasis MCX)

2. Sample Pre-treatment:

  • Thaw plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 500 µL of plasma.

  • Spike with the internal standard (e.g., 20 µL of 100 ng/mL this compound-d9).

  • Add 500 µL of 2% formic acid in water and vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

3. Solid-Phase Extraction (SPE):

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash the cartridge with 1 mL of methanol.

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

4. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

1. Chromatographic Conditions:

  • Column: A reversed-phase column suitable for polar compounds (e.g., C18, Phenyl-Hexyl) with a particle size of ≤ 2 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 90-95% B, hold for a short period, and then return to initial conditions for re-equilibration. The gradient should be optimized to ensure good peak shape and separation from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: e.g., m/z 226.1 → 152.1 (quantifier), 226.1 → 107.1 (qualifier)

    • This compound-d9 (IS): e.g., m/z 235.1 → 153.1

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.

Visualizations

Diagrams

Experimental_Workflow_for_Terbutaline_Analysis_in_Urine cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Spike_IS Spike with Internal Standard (e.g., this compound-d9) Urine_Sample->Spike_IS Pre_treatment Pre-treatment (Dilution with Acid) Spike_IS->Pre_treatment SPE Solid-Phase Extraction (SPE) Pre_treatment->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Processing Data Processing and Quantification UPLC_MSMS->Data_Processing

Caption: Workflow for this compound analysis in urine using SPE and UPLC-MS/MS.

Method_Selection_for_Terbutaline_Analysis node_sensitivity High Sensitivity Required? (e.g., pg/mL) node_matrix Complex Biological Matrix? node_sensitivity->node_matrix Yes node_equipment Mass Spectrometer Available? node_sensitivity->node_equipment No method_lcmsms LC-MS/MS or UPLC-MS/MS node_matrix->method_lcmsms Yes method_gcms GC-MS (with derivatization) node_matrix->method_gcms No method_hplc_ecd HPLC with Electrochemical Detection node_equipment->method_hplc_ecd Yes method_hplc_uv HPLC-UV node_equipment->method_hplc_uv No method_hptlc HPTLC

Caption: Decision tree for selecting a suitable analytical method for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying this compound in biological fluids?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly when coupled with ultra-high-performance liquid chromatography (UPLC-MS/MS), is generally considered the most sensitive and selective method for the quantification of this compound in biological matrices like plasma and urine, with detection limits in the low pg/mL range.

Q2: Is derivatization necessary for the analysis of this compound?

A2: For LC-MS/MS analysis with electrospray ionization (ESI), derivatization is typically not required as this compound ionizes well. However, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is necessary to increase the volatility and thermal stability of the polar this compound molecule.

Q3: How can I improve the recovery of this compound during solid-phase extraction (SPE)?

A3: To improve recovery, ensure that you are using the correct type of SPE sorbent (cation-exchange or polymeric reversed-phase is often suitable for this compound). Optimization of the wash and elution steps is also critical. A weak wash solution should be used to remove interferences without eluting the analyte, while the elution solvent should be strong enough to fully recover the this compound from the sorbent. Ensure the pH of the sample load, wash, and elution solvents are optimized for the chosen sorbent chemistry.

Q4: What are the key validation parameters to consider when developing a sensitive method for this compound?

A4: According to regulatory guidelines, key validation parameters include selectivity, sensitivity (LOD and LOQ), linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative). For highly sensitive methods, demonstrating the absence of carryover is also crucial.

Q5: Can immunoassays be used for the sensitive detection of this compound?

A5: Yes, immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for the screening of this compound. They can be very sensitive; however, they may be prone to cross-reactivity with structurally related compounds. Therefore, any positive results from an immunoassay should be confirmed by a more specific method like LC-MS/MS.

References

Technical Support Center: Addressing Tachyphylaxis to Terbutaline in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis to the β2-adrenergic receptor agonist, Terbutaline, in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound tachyphylaxis and why does it occur in long-term cell culture?

A1: this compound tachyphylaxis, or desensitization, is the progressive loss of a cell's responsiveness to the drug after prolonged or repeated exposure. In the context of β2-adrenergic receptor (β2AR) signaling, this occurs primarily through three mechanisms:

  • Receptor Uncoupling: Within minutes to hours of continuous exposure, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated β2AR. This phosphorylation event recruits β-arrestin proteins, which sterically hinder the receptor's interaction with its cognate Gs protein, thereby uncoupling it from downstream adenylyl cyclase activation and subsequent cyclic AMP (cAMP) production.

  • Receptor Internalization (Sequestration): Following β-arrestin binding, the receptor-arrestin complex is targeted for endocytosis into intracellular vesicles. This removes the receptors from the cell surface, making them inaccessible to this compound.

  • Receptor Downregulation: With chronic exposure (hours to days), the internalized receptors can be targeted for lysosomal degradation, leading to a decrease in the total number of β2ARs in the cell.

Q2: What are the typical signs of this compound tachyphylaxis in my cell culture experiments?

A2: The most common indicator of tachyphylaxis is a diminished or absent response to this compound stimulation over time. This can be quantified by:

  • A progressive decrease in intracellular cAMP levels upon repeated this compound stimulation.

  • A rightward shift in the this compound dose-response curve, indicating a higher concentration of the drug is required to achieve the same level of response (i.e., an increase in the EC50 value).

  • A reduction in the maximal response (Emax) achievable with saturating concentrations of this compound.

  • Altered downstream signaling events, such as reduced phosphorylation of cAMP-dependent protein kinase (PKA) substrates.

Q3: Which cell lines are commonly used to study this compound tachyphylaxis?

A3: Several cell lines endogenously or recombinantly expressing the β2-adrenergic receptor are suitable for studying tachyphylaxis. Commonly used models include:

  • Human Embryonic Kidney (HEK293) cells: Often used for their high transfection efficiency and robust signaling responses.

  • Human lung adenocarcinoma (A549) cells: A relevant model for studying respiratory-related drug effects as they endogenously express β2ARs.[1]

  • Human bronchial epithelial (BEAS-2B) cells: A non-cancerous cell line that provides a physiologically relevant model for airway biology.[1]

  • Human Airway Smooth Muscle (HASM) cells: Primary cells that are highly relevant for asthma and COPD research.[2]

Troubleshooting Guides

Problem 1: Diminished cAMP response to this compound over time.

Possible Cause: β2-adrenergic receptor desensitization and internalization.

Solutions:

  • Intermittent Dosing: Instead of continuous exposure, treat cells with this compound for a defined period, followed by a washout period to allow for receptor resensitization. The optimal on/off times will need to be determined empirically for your specific cell line and experimental conditions. Studies have shown that removal of the agonist can lead to receptor recycling to the cell surface and restoration of function.

  • Co-treatment with a Phosphodiesterase (PDE) Inhibitor: this compound stimulates cAMP production, while PDEs degrade it. Co-incubation with a PDE inhibitor, such as Rolipram (a PDE4 inhibitor) or IBMX (a non-selective PDE inhibitor), can potentiate the cAMP signal by preventing its breakdown.[3] This can help maintain a sufficient intracellular cAMP concentration even with a reduced number of functional receptors. A starting concentration for Rolipram is 10 µM.

  • Co-treatment with Glucocorticoids: Glucocorticoids, such as Dexamethasone, have been shown to upregulate the expression of the β2AR gene, thereby increasing the total number of receptors. This can help to counteract the downregulation induced by prolonged this compound exposure. A typical concentration for Dexamethasone is in the range of 0.1 to 1 µM.[4]

Problem 2: High variability in this compound response between experiments.

Possible Cause: Inconsistent cell culture conditions or passage number.

Solutions:

  • Standardize Cell Culture Conditions: Ensure consistent cell density at the time of treatment, as this can influence receptor expression levels. Maintain a consistent serum concentration in your culture media, as serum components can affect cell signaling.

  • Use a Consistent Passage Number Range: Cells can undergo phenotypic changes at high passage numbers, which may alter their signaling responses. Establish a working cell bank and use cells within a defined passage number range for all experiments.

  • Implement Proper Controls: Include a positive control (e.g., a fresh, untreated cell culture) and a negative control (vehicle-treated) in every experiment to normalize your results and account for inter-experimental variability.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's effects and tachyphylaxis.

Table 1: this compound EC50 Values for cAMP Production in Various Cell Lines

Cell LineThis compound EC50 (cAMP production)Reference
Human Airway Smooth Muscle (HASM)2.3 µM
Oocytes expressing β2AR~40 nM (10⁻⁷·⁴⁰ M)
HEK293 (Isoproterenol EC50)~20-23 nM
A549 (Cytotoxicity IC50)103.2 µM
BEAS-2BNon-cytotoxic at 1, 10, 100 µM

Note: EC50 values can vary depending on the specific experimental conditions, such as cell passage number, serum concentration, and the assay used to measure cAMP. The data for A549 and BEAS-2B cells reflect cytotoxicity rather than cAMP production EC50.

Table 2: Time-Course of β2-Adrenergic Receptor Downregulation with Continuous Agonist Exposure

AgonistCell LineExposure TimeReceptor Downregulation (%)Reference
MetaproterenolDDT1 MF-224 hours~85%
IsoproterenolHEK29330 minutesRate of internalization follows agonist strength

Experimental Protocols

Protocol 1: Measurement of Intracellular cAMP Levels

This protocol provides a general framework for measuring intracellular cAMP levels using a commercially available ELISA kit.

Materials:

  • Cells cultured in appropriate multi-well plates.

  • This compound solution at various concentrations.

  • Control vehicle (e.g., DMSO or PBS).

  • Phosphodiesterase inhibitor (e.g., 100 µM IBMX).

  • Cell lysis buffer (provided with the cAMP kit).

  • Commercially available cAMP ELISA kit.

  • Plate reader capable of measuring absorbance at the appropriate wavelength.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-treatment (Optional): If investigating the effects of co-treatments, pre-incubate the cells with the desired compound (e.g., Dexamethasone, Rolipram) for the appropriate duration.

  • Stimulation:

    • Aspirate the culture medium and wash the cells once with serum-free medium or PBS.

    • Add serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX) to each well and incubate for 10-15 minutes at 37°C. This step is crucial to prevent the rapid degradation of newly synthesized cAMP.

    • Add this compound at various concentrations (or other treatments) to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.

  • Cell Lysis:

    • Aspirate the stimulation medium.

    • Add the cell lysis buffer provided with the cAMP assay kit to each well.

    • Incubate on a plate shaker for 10-20 minutes at room temperature to ensure complete cell lysis.

  • cAMP Measurement:

    • Follow the manufacturer's instructions for the cAMP ELISA kit. This typically involves transferring the cell lysates to the antibody-coated plate, adding the HRP-conjugated cAMP, and incubating.

    • After washing, add the substrate and stop solution.

    • Measure the absorbance on a plate reader at the recommended wavelength.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP in your samples based on the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Protocol 2: Western Blotting for GRK2 and β-Arrestin 2

This protocol outlines the general steps for detecting GRK2 and β-Arrestin 2 proteins by Western blot.

Materials:

  • Cell lysates prepared in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies:

    • Anti-GRK2 antibody (e.g., rabbit polyclonal).

    • Anti-β-Arrestin 2 antibody (e.g., rabbit monoclonal).

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation:

    • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-GRK2 or anti-β-Arrestin 2) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (for loading control):

    • If necessary, strip the membrane of the primary and secondary antibodies using a stripping buffer.

    • Repeat the blocking and antibody incubation steps with a loading control antibody.

Visualizations

Terbutaline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound b2AR β2-Adrenergic Receptor This compound->b2AR Binds Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates

Caption: Canonical β2-adrenergic receptor signaling pathway upon this compound stimulation.

Tachyphylaxis_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Terbutaline_b2AR This compound-Bound β2AR (Active) b2AR_P Phosphorylated β2AR GRK GRK Terbutaline_b2AR->GRK Recruits & Activates b_Arrestin β-Arrestin b2AR_P->b_Arrestin GRK->Terbutaline_b2AR Phosphorylates Uncoupling Uncoupling from Gs b_Arrestin->Uncoupling Leads to Internalization Receptor Internalization b_Arrestin->Internalization Mediates Degradation Lysosomal Degradation Internalization->Degradation Can lead to Troubleshooting_Workflow Start Diminished Cellular Response to this compound Confirm_Tachyphylaxis Confirm Tachyphylaxis (cAMP assay, Dose-response shift) Start->Confirm_Tachyphylaxis Cause Identify Potential Cause Confirm_Tachyphylaxis->Cause Continuous_Exposure Continuous/Prolonged Exposure Cause->Continuous_Exposure Yes Variability Experimental Variability Cause->Variability No Solution1 Implement Intermittent Dosing Continuous_Exposure->Solution1 Solution2 Co-treat with PDE Inhibitor (e.g., Rolipram) Continuous_Exposure->Solution2 Solution3 Co-treat with Glucocorticoid (e.g., Dexamethasone) Continuous_Exposure->Solution3 Solution4 Standardize Cell Culture (Passage #, Density) Variability->Solution4 Solution5 Include Proper Controls (Positive, Negative, Vehicle) Variability->Solution5 Evaluate Evaluate Outcome Solution1->Evaluate Solution2->Evaluate Solution3->Evaluate Solution4->Evaluate Solution5->Evaluate

References

Technical Support Center: Stabilizing Terbutaline Formulations for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stabilization of Terbutaline formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preparing stable this compound solutions for experimental use and troubleshooting common stability-related issues.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and storage of this compound formulations.

Problem Potential Cause Recommended Solution
Discoloration of this compound solution (yellowing/browning) Oxidation of the phenolic group in the this compound molecule. This is often accelerated by exposure to light, high pH, and the presence of trace metal ions.[1]1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[2][3][4] 2. pH Adjustment: Maintain the pH of the solution in the acidic range, ideally around 4.0, as discoloration is enhanced at low pH.[5] 3. Use of Antioxidants: Consider the addition of antioxidants such as sodium metabisulfite or ascorbic acid to the formulation. 4. Use of Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.
Precipitation in the formulation 1. pH Shift: The solubility of this compound sulfate can be affected by changes in pH. 2. Excipient Incompatibility: Interaction with other components in the formulation. 3. Low Temperature Storage: Precipitation can occur at lower temperatures depending on the concentration and solvent system.1. Verify and Buffer pH: Ensure the pH of the solution is maintained within the optimal range for this compound solubility. Use a suitable buffer system. 2. Compatibility Studies: Conduct compatibility studies with all excipients before finalizing the formulation. 3. Solubility Assessment: Determine the solubility of this compound in your specific vehicle at various temperatures. If refrigeration is necessary, ensure the concentration is below the saturation point at that temperature.
Loss of Potency (Degradation) This compound can degrade through several pathways, including oxidation, hydrolysis (especially under basic conditions), and photolysis.1. Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to understand the degradation profile of your specific formulation. 2. Stability-Indicating Method: Use a validated stability-indicating analytical method, such as HPLC, to accurately quantify the amount of intact this compound and its degradation products. 3. Control Storage Conditions: Store the formulation under controlled temperature and humidity, protected from light.
Variable results in bioassays Inconsistent dosing due to degradation of the active pharmaceutical ingredient (API).1. Freshly Prepare Solutions: Whenever possible, prepare this compound solutions fresh before each experiment. 2. Validate Storage Conditions: If solutions need to be stored, validate the storage conditions (temperature, duration, light protection) to ensure the concentration remains within an acceptable range (e.g., 90-110% of the initial concentration). 3. QC of Stored Solutions: Before use, re-assay stored solutions to confirm the concentration of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are oxidation, hydrolysis, and photolysis. Oxidation of the resorcinol ring is a common issue, leading to discoloration. Hydrolysis can occur under both acidic and basic conditions, with degradation being more significant in basic solutions. Photodegradation can also occur upon exposure to light.

Q2: What are the known degradation products of this compound?

A2: Several degradation products of this compound have been identified through forced degradation studies. Some of the key degradation products include:

  • 3,5-dihydroxybenzoic acid

  • 3,5-dihydroxybenzaldehyde

  • 1-(3,5-dihydroxyphenyl)-2-[(1,1-dimethylethyl) amino]-ethanone

  • Quinone-type structures (from photosensitized degradation)

Q3: What is the optimal pH for a stable aqueous this compound formulation?

A3: An acidic pH is generally recommended for stabilizing this compound in aqueous solutions to minimize oxidative degradation. A pH of around 4.0 has been shown to be effective. It is advisable to use a suitable buffer to maintain the pH.

Q4: How should I store my experimental this compound formulations?

A4: To ensure stability, this compound formulations should be stored in airtight, light-resistant containers. For short-term storage, refrigeration at 4°C is often recommended, provided the concentration is not high enough to cause precipitation. For longer-term storage, freezing at -20°C may be an option, but freeze-thaw stability should be evaluated. Protection from light is crucial under all storage conditions.

Q5: Are there any common excipients that are incompatible with this compound?

A5: While this compound is compatible with many common excipients, it is important to consider potential interactions. For example, oxidizing agents should be avoided. Compatibility with other drugs in a combination formulation should also be thoroughly investigated. Preformulation studies, including techniques like FTIR and DSC, are recommended to confirm drug-excipient compatibility.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound in the presence of its degradation products.

1. Chromatographic Conditions:

Parameter Condition
Column Hypersil 100 C18, 150 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase 0.15 M Ammonium acetate and glacial acetic acid (96:4 v/v), pH adjusted to 4.0
Flow Rate 2 mL/min
Detection Wavelength 270 nm
Injection Volume 20 µL
Column Temperature Ambient

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound Sulfate reference standard in 25 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 10-100 µg/mL).

  • Sample Preparation: Dilute the experimental formulation with the mobile phase to a final concentration within the calibration range.

3. Method Validation:

  • Specificity: Analyze stressed samples (acid, base, oxidative, thermal, photolytic degradation) to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

  • Linearity: Analyze the working standard solutions and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy and Precision: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound. The recovery should be within 98-102%, and the relative standard deviation (RSD) for replicate injections should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.

  • Acid Hydrolysis: Mix the drug solution with 0.1 N HCl and heat at 80°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Mix the drug solution with 0.1 N NaOH and heat at 80°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug or drug solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Visualizations

G cluster_this compound This compound cluster_degradation Degradation Products This compound This compound DP1 3,5-dihydroxybenzoic acid This compound->DP1 Hydrolysis DP2 3,5-dihydroxybenzaldehyde This compound->DP2 Hydrolysis DP3 1-(3,5-dihydroxyphenyl)-2- [(1,1-dimethylethyl) amino]-ethanone This compound->DP3 Oxidation DP4 Quinone-type products This compound->DP4 Photolysis

Caption: Major degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Formulation This compound Formulation Dilution Dilute with Mobile Phase Formulation->Dilution HPLC HPLC System Dilution->HPLC Column C18 Column HPLC->Column Detector UV Detector (270 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantify this compound and Degradants Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

G Problem Degradation Observed? CheckLight Protect from Light? Problem->CheckLight Yes CheckLight->Problem No, Fix & Re-evaluate CheckpH pH Acidic? CheckLight->CheckpH Yes CheckpH->Problem No, Adjust & Re-evaluate CheckMetals Chelating Agent Used? CheckpH->CheckMetals Yes AddAntioxidant Add Antioxidant CheckMetals->AddAntioxidant No Stable Stable Formulation CheckMetals->Stable Yes AddAntioxidant->Stable

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Mitigating Terbutaline Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side effects encountered during in-animal studies of Terbutaline.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and actionable guidance for specific issues that may arise during your experiments.

Cardiovascular Side Effects

Question: My animal models are experiencing significant tachycardia and arrhythmias after this compound administration. How can I mitigate these cardiovascular side effects?

Answer:

Tachycardia is a common side effect of this compound due to its stimulation of β1-adrenergic receptors in the heart, even though it is a selective β2-agonist.[1][2][3] Here are several strategies to manage this:

  • Co-administration with a β-blocker: Propranolol, a non-selective β-blocker, can be used to counteract the tachycardic effects of this compound.[4][5] It is crucial to determine the optimal dose of propranolol that reduces heart rate without negating the desired bronchodilatory effects of this compound. A pilot dose-response study is recommended.

  • Route of Administration: Consider using localized delivery methods such as nebulization or intratracheal instillation. This can achieve therapeutic concentrations in the lungs with a lower systemic dose, thereby reducing cardiovascular exposure. Oral administration has low bioavailability and may require higher doses, leading to more pronounced side effects.

  • Dose Reduction: If the experimental design allows, a simple dose reduction of this compound is the most straightforward approach. Combining this compound with other therapeutic agents, such as corticosteroids like budesonide, may produce synergistic effects, allowing for a lower effective dose of this compound.

Question: What is a starting point for a dose-response study of propranolol to counteract this compound-induced tachycardia in rats?

Answer:

Based on available literature, a suggested starting point for a dose-response study in rats could involve administering propranolol intraperitoneally (i.p.) 20-30 minutes before this compound.

Table 1: Suggested Dose-Response Protocol for Propranolol in Rats

GroupPropranolol Dose (i.p.)This compound Dose (s.c.)Monitoring Parameters
1Saline (Vehicle Control)Therapeutic dose for your modelHeart rate, ECG, blood pressure
20.1 mg/kgTherapeutic dose for your modelHeart rate, ECG, blood pressure
31 mg/kgTherapeutic dose for your modelHeart rate, ECG, blood pressure
45 mg/kgTherapeutic dose for your modelHeart rate, ECG, blood pressure

Metabolic Side Effects

Question: I am observing hyperglycemia and hypokalemia in my animal models after this compound administration. How can I manage these metabolic disturbances?

Answer:

This compound can cause metabolic side effects by stimulating β2-adrenergic receptors in the liver (leading to glycogenolysis and gluconeogenesis) and skeletal muscle (leading to potassium uptake).

  • For Hyperglycemia:

    • Monitoring: Closely monitor blood glucose levels, especially in diabetic animal models.

    • Insulin Administration: In diabetic models, adjustment of the insulin dosage may be necessary to compensate for the hyperglycemic effect of this compound.

    • Dose and Route: As with cardiovascular side effects, using the lowest effective dose of this compound and employing local administration routes can help minimize systemic metabolic effects.

  • For Hypokalemia:

    • Monitoring: Regularly monitor serum potassium levels.

    • Potassium Supplementation: If hypokalemia is severe and impacting the animal's welfare, potassium supplementation in the diet or drinking water may be considered, though this could introduce a confounding variable to your study.

    • Dose Reduction: The most effective way to prevent significant hypokalemia is to use the minimum necessary dose of this compound.

Neurological Side Effects

Question: My study involves perinatal administration of this compound, and I am concerned about potential neurodevelopmental side effects. What can I do to minimize these risks?

Answer:

Studies in rats have suggested that perinatal exposure to this compound can lead to neurodevelopmental changes.

  • Use Pharmaceutical Grade this compound: Research has shown that the grade of this compound used can significantly impact neurobehavioral outcomes. Studies using this compound from a chemical supplier (e.g., Sigma) reported more pronounced neurotoxic effects compared to pharmaceutical-grade this compound (e.g., from American Pharmaceutical Partners™). Whenever possible, use a pharmaceutical-grade compound for in vivo studies.

  • Consider Neuroprotective Co-therapies: While specific research on co-administration of neuroprotective agents with this compound is limited, general neuroprotective strategies for the perinatal brain are being investigated. Agents like magnesium sulfate, melatonin, and N-acetyl-L-cysteine (NAC) have shown promise in other models of perinatal brain injury. The applicability of these to this compound-induced effects would require further investigation.

General Troubleshooting

Question: My animals are exhibiting excessive tremors and excitement. What are my options?

Answer:

Tremors and excitement are common central nervous system side effects of β2-agonists.

  • Dose Reduction: This is often the most effective strategy.

  • Acclimatization: Allow animals to acclimate to the dosing procedure to minimize stress-induced excitement.

  • Alternative Compounds: If the side effects are severe and interfere with the study, consider whether a different β2-agonist with a potentially better side-effect profile could be used.

  • Modified Formulations: Using sustained-release formulations, such as liposomes or novasomes, could potentially dampen the peak plasma concentration and reduce the intensity of these acute side effects.

Quantitative Data Summary

The following table summarizes quantitative data on the side effects of this compound from various studies. This can help researchers anticipate the magnitude of expected side effects in their own experiments.

Table 2: Summary of this compound Side Effects in Animal and Human Studies

SpeciesRoute of AdministrationDoseObserved Side EffectsCitation
CowIntravenous0.5 mg/kgTachycardia (heart rate increased from 58 to 174 beats/min), cardiac arrhythmias, muscle fasciculations.
HorseIntravenous10 µg/kgSweating, trembling, excitement, tachycardia.
HumanIntravenous0.5 mg over 60 minIncreased heart rate, increased systolic blood pressure, decreased diastolic blood pressure, increased plasma glucose, decreased serum potassium.
HumanOral5 mgIncreased heart rate (8.4-10.9 beats/min), increased systolic pressure, decreased diastolic pressure.
RatSubcutaneous0.1, 5, or 20 mg/kg (Propranolol)Propranolol at 0.1 mg/kg preserved bone architecture.

Experimental Protocols

Protocol 1: Co-administration of Nebulized Budesonide and this compound in a Rodent Model of Lung Injury

This protocol is adapted from a study in pigs and provides a framework for rodent studies.

  • Animal Model: Induce acute lung injury in anesthetized and ventilated mice or rats (e.g., via exposure to chlorine gas or lipopolysaccharide).

  • Drug Preparation:

    • Prepare a solution of this compound sulfate for nebulization (e.g., 1 mg/mL in saline).

    • Prepare a suspension of Budesonide for nebulization (e.g., 0.5 mg/mL).

  • Nebulization Procedure:

    • 30 minutes post-injury, administer aerosolized this compound for 10 minutes.

    • Immediately following, administer aerosolized Budesonide for 10 minutes.

    • Use a rodent-specific nose-only exposure system or a whole-body chamber designed for aerosol delivery.

  • Monitoring:

    • Measure lung function parameters (e.g., lung compliance, arterial oxygen tension) at baseline and for several hours post-treatment.

    • Monitor heart rate and blood pressure to assess cardiovascular side effects.

Protocol 2: Preparation and In Vivo Evaluation of Liposomal this compound

This protocol provides a general workflow for the development and testing of a liposomal this compound formulation.

  • Liposome Formulation:

    • Prepare liposomes using a method such as thin-film hydration.

    • Dissolve lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent.

    • Evaporate the solvent to form a thin lipid film.

    • Hydrate the film with an aqueous solution containing this compound sulfate to form liposomes.

    • Optimize encapsulation efficiency and particle size.

  • Characterization:

    • Determine particle size, zeta potential, and encapsulation efficiency.

    • Assess in vitro drug release profile.

  • In Vivo Administration (Rat Model):

    • Administer the liposomal this compound formulation via the desired route (e.g., intratracheal instillation for pulmonary targeting).

    • Include control groups receiving free this compound and empty liposomes.

  • Pharmacokinetic and Pharmacodynamic Analysis:

    • Collect blood samples at various time points to determine the pharmacokinetic profile of liposomal vs. free this compound.

    • Assess the therapeutic efficacy (e.g., bronchodilation in an asthma model).

    • Monitor for side effects (tachycardia, tremors, metabolic changes) and compare the severity between the liposomal and free drug groups.

Visualizations

Signaling Pathways and Experimental Workflows

Terbutaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates Side_Effects Side Effects (Tachycardia, Tremor, Metabolic Changes) B2AR->Side_Effects Off-target activation (e.g., β1 receptors) AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Leads to

Caption: this compound's β2-Adrenergic Receptor Signaling Pathway.

Experimental_Workflow cluster_planning Phase 1: Planning and Design cluster_execution Phase 2: In-Life Execution cluster_analysis Phase 3: Data Analysis and Interpretation A Hypothesis: Strategy X reduces This compound side effects B Select Animal Model (e.g., Rat, Mouse) A->B C Define Treatment Groups: - Vehicle Control - this compound alone - this compound + Strategy X B->C D Determine Dosing, Route, and Schedule C->D E Acclimatize Animals D->E F Administer Treatments E->F G Monitor and Record Physiological Data (ECG, Blood Glucose, etc.) F->G H Observe for Clinical Signs (Tremors, Behavior) F->H I Collect Terminal Samples (Blood, Tissues) G->I H->I J Analyze Biomarkers (e.g., Potassium, PK) I->J K Statistical Analysis of Side Effect Reduction J->K L Interpret Results and Draw Conclusions K->L

Caption: Workflow for Assessing Side Effect Reduction Strategies.

References

Technical Support Center: Method Refinement for Terbutaline Analysis in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Terbutaline analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the quantitative analysis of this compound in complex matrices.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary Interactions: this compound, a basic compound, can interact with acidic residual silanol groups on the silica-based column packing, leading to peak tailing.[1] - Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, causing tailing.[2] - Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.[3][4] - Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.[5]- Mobile Phase Modification: Lower the mobile phase pH (e.g., to 2-3) to ensure full protonation of silanol groups and the analyte. The addition of a small amount of a basic modifier like triethylamine can also help to mask silanol interactions. - Use of an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated ("end-capped"). - Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume to avoid overloading the column. - Column Maintenance: Flush the column with a strong solvent to remove contaminants or replace the column if it is old or irreversibly damaged.
Poor Resolution - Inappropriate Mobile Phase Composition: The organic modifier content or buffer strength may not be optimal for separating this compound from interfering peaks. - Unsuitable Column: The column chemistry may not be appropriate for the separation. - High Flow Rate: A flow rate that is too high can reduce separation efficiency.- Optimize Mobile Phase: Adjust the percentage of the organic solvent (e.g., acetonitrile or methanol) and the buffer concentration. A gradient elution may provide better separation than an isocratic one. - Select a Different Column: Consider a column with a different stationary phase (e.g., C8, Phenyl) or a smaller particle size for higher efficiency. - Adjust Flow Rate: Lower the flow rate to allow for better partitioning and separation.
Low Analyte Recovery - Inefficient Sample Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be effectively extracting this compound from the sample matrix. - Analyte Degradation: this compound may be unstable under the extraction or storage conditions.- Optimize Extraction Protocol: Experiment with different solvents, pH adjustments, and extraction techniques. For plasma samples, solid-phase extraction (SPE) often provides cleaner extracts and higher recovery compared to protein precipitation. - Ensure Sample Stability: Store samples at appropriate temperatures (e.g., refrigerated or frozen) and protect from light, as this compound can be light-sensitive. Analyze samples as quickly as possible after preparation.
Signal Suppression/Enhancement (Matrix Effects in LC-MS/MS) - Co-eluting Endogenous Components: Molecules from the sample matrix (e.g., phospholipids, salts) can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to inaccurate quantification. - Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation is a primary cause of matrix effects.- Improve Chromatographic Separation: Modify the HPLC method to separate this compound from the interfering matrix components. This may involve changing the column, mobile phase, or gradient profile. - Enhance Sample Preparation: Use a more rigorous sample cleanup technique, such as SPE, to remove a wider range of matrix components. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing. - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC-UV method for this compound in a pharmaceutical formulation?

A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate or ammonium acetate buffer at pH 3-4) and an organic modifier like acetonitrile or methanol. Detection is typically performed in the UV range of 215-280 nm.

Q2: How can I improve the recovery of this compound from plasma samples?

To improve recovery from plasma, consider the following:

  • Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up plasma samples and achieving high recovery. Cation-exchange or mixed-mode SPE cartridges can be particularly effective for a basic compound like this compound.

  • Liquid-Liquid Extraction (LLE): LLE can also be used, but optimization of the extraction solvent and pH is crucial.

  • Protein Precipitation (PPT): While simple, PPT is often less clean than SPE or LLE and may result in lower recovery and more significant matrix effects.

Q3: What are the critical storage conditions for this compound samples?

This compound can be sensitive to light and temperature. It is recommended to store stock solutions and biological samples protected from light and at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to minimize degradation. Studies have shown that this compound is stable for extended periods when stored properly.

Q4: How do I address matrix effects in my LC-MS/MS analysis of this compound?

Addressing matrix effects is crucial for accurate and reproducible LC-MS/MS data. Here is a systematic approach:

  • Assess Matrix Effects: This can be done by comparing the response of the analyte in a neat solution versus a post-extraction spiked blank matrix sample.

  • Improve Sample Cleanup: As mentioned, techniques like SPE are very effective at removing interfering matrix components.

  • Optimize Chromatography: Adjust your HPLC method to separate this compound from the regions where matrix components elute.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects.

  • Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and thus their effect.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Tablets

This protocol is a general guideline and may require optimization.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 0.02 M Potassium dihydrogen orthophosphate (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

  • Sample Preparation:

    • Weigh and finely powder a number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound sulfate and transfer to a volumetric flask.

    • Add a suitable diluent (e.g., a mixture of water and methanol), sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm filter before injection.

Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a general guideline and requires optimization and validation.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source

  • Column: C18, 50 mm x 2.1 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient from a low to high percentage of Mobile Phase B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive ESI

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be determined.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a cation-exchange SPE cartridge with methanol followed by water.

    • Load the plasma sample (pre-treated with an acid to adjust pH).

    • Wash the cartridge with an acidic solution and then with methanol to remove interferences.

    • Elute this compound with a basic methanolic solution.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quantification Data Quantification detection->quantification

Caption: Workflow for this compound analysis in plasma using SPE and LC-MS/MS.

troubleshooting_logic start Poor Peak Shape (Tailing)? cause1 Secondary Silanol Interactions? start->cause1 Yes cause2 Column Overload? start->cause2 No solution1 Lower Mobile Phase pH or Use End-Capped Column cause1->solution1 solution2 Reduce Injection Volume/ Concentration cause2->solution2 Yes cause3 Column Contamination? cause2->cause3 No solution3 Flush or Replace Column cause3->solution3 Yes

Caption: Decision tree for troubleshooting peak tailing in this compound analysis.

References

Enhancing the bioavailability of Terbutaline in experimental formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for enhancing the bioavailability of Terbutaline in experimental formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the oral bioavailability of this compound sulfate consistently low in experiments?

A: The low oral bioavailability of this compound, typically around 10-15%, is primarily due to extensive first-pass metabolism.[1] After oral administration, the drug is heavily metabolized, mainly through sulfate conjugation, in both the liver and the gut wall before it can reach systemic circulation.[1][2] This presystemic elimination significantly reduces the amount of active drug available to the body. Food can further impair bioavailability by about one-third.[1][2]

Q2: My mucoadhesive buccal or sublingual film has poor mechanical properties (too brittle or too sticky). How can I troubleshoot this?

A: The mechanical properties of films are highly dependent on the formulation's polymer and plasticizer content.

  • Issue: Brittleness: This often indicates an insufficient concentration of plasticizer or an inappropriate polymer choice.

    • Solution: Gradually increase the concentration of your plasticizer (e.g., propylene glycol, sorbitol). If the issue persists, consider blending polymers. For instance, combining HPMC E5 with maltodextrin can improve flexibility.

  • Issue: Excessive Stickiness: This can result from too much plasticizer or certain polymers at high concentrations.

    • Solution: Systematically decrease the plasticizer concentration. Evaluate different types of film-forming polymers, as some, like certain grades of PVP, may impart more tackiness than others, such as Na CMC or xanthan gum.

Q3: My in-vitro drug release from a fast-dissolving sublingual film is slower than expected. What factors could be responsible?

A: Slow drug release from a supposedly "fast-dissolving" film can be a significant hurdle.

  • Issue: Slow Disintegration: The film matrix is not breaking down quickly enough to release the drug.

    • Solution: Incorporate a superdisintegrant, such as crospovidone, into your formulation. This will promote rapid water uptake and swelling, leading to faster disintegration. The formulation F1, which used crospovidone, showed a disintegration time of just 8 seconds.

  • Issue: Poor Drug Permeation: The drug is released from the film but is not efficiently permeating the mucosal membrane model.

    • Solution: Add a permeability enhancer like sodium lauryl sulphate (SLS) to the formulation. This can disrupt the mucosal barrier just enough to facilitate drug transport. A formulation using SLS achieved 93.51% drug permeability.

Q4: I am developing a transdermal proniosomal gel, but the drug encapsulation efficiency is low. How can I improve it?

A: Encapsulation efficiency (EE) in proniosomal systems is critically influenced by the choice of surfactants and the lipid composition.

  • Issue: Poor Drug Entrapment: The drug has low affinity for the vesicular bilayer and remains in the external phase.

    • Solution: Optimize the surfactant and cholesterol ratio. The type of non-ionic surfactant (e.g., Span vs. Tween series) and its HLB value are critical. A study on this compound sulfate proniosomes found that different surfactants resulted in EE ranging from 39.46% to 88.06%. Systematically screen various surfactants and their combinations with cholesterol to find the optimal composition for this compound entrapment.

Q5: The skin permeation of this compound from my transdermal patch is insufficient to achieve the target therapeutic flux. What are my options?

A: Enhancing transdermal flux is key for the success of a this compound patch, as the required flux is calculated to be 3.3 µg/cm²/h for a 10 cm² system.

  • Issue: Low Skin Permeation: The stratum corneum acts as a significant barrier to this compound, a hydrophilic drug.

    • Solution 1: Incorporate a Penetration Enhancer. Chemical enhancers can reversibly disrupt the stratum corneum's lipid structure. The use of 3% (w/v) Azone has been shown to significantly increase this compound flux through human skin.

    • Solution 2: Optimize the Polymer Matrix. The choice of polymer affects the drug's thermodynamic activity and release rate. Formulations using a combination of HPMC and HEC, or sodium alginate, have demonstrated maximum permeation over 24 hours.

Q6: My nanoparticle formulation (e.g., Novasomes, SLNs) shows a high Polydispersity Index (PDI) and inconsistent particle size. How can this be addressed?

A: Achieving a monodisperse nanoparticle suspension is crucial for consistent performance and stability.

  • Issue: High PDI/Variable Size: This points to instability in the formulation or suboptimal manufacturing process parameters.

    • Solution 1: Statistical Optimization. Employ a design of experiments (DoE) approach, such as a Box-Behnken design, to systematically study the effects of formulation variables (e.g., surfactant-to-lipid ratio, cholesterol content) on particle size and PDI. This was successfully used to optimize this compound-loaded novasomes.

    • Solution 2: Refine Process Parameters. For methods like double emulsion solvent evaporation, factors such as homogenization speed, sonication duration and amplitude, and the rate of solvent removal are critical. Carefully control these parameters to ensure reproducible results.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Conventional this compound Formulations

Formulation/RouteDoseCmax (ng/mL)Tmax (hours)AUC (h*ng/mL)Absolute Bioavailability
Oral Tablet 5 mg8.3 ± 3.92.054.6 ± 26.814-15%
Oral Solution 5 mg8.6 ± 3.61.553.1 ± 23.5~14%
Subcutaneous Injection 0.5 mg9.6 ± 3.60.529.4 ± 14.2Not Applicable

Table 2: Comparative Pharmacokinetic Data for Experimental this compound Formulations

Experimental FormulationKey FindingRelative BioavailabilityCmaxTmaxReference
Fast-Dissolving Sublingual Film Faster absorption rate and higher overall exposure compared to oral tablets.204.08% (vs. oral tablet)Significantly higher than oral tabletSignificantly shorter than oral tablet
Pulmonary Novasomes (in rats) Significantly enhanced systemic exposure compared to oral solution.3.88-fold increase (vs. oral solution)~1100 ng/mL~1 hour
Inhaled vs. Oral (Human study) Inhalation leads to much higher systemic availability than oral administration.3.8 : 1 (Inhaled vs. Oral)Higher for inhaledShorter for inhaled

Experimental Protocols

Protocol 1: Preparation of Fast-Dissolving Sublingual Films (Solvent Casting Method)

This protocol is adapted from the methodology described for preparing this compound sulfate sublingual films.

  • Polymer Solution Preparation: Accurately weigh and dissolve the film-forming polymers (e.g., HPMC E5, maltodextrin) in a suitable solvent (e.g., distilled water) with constant stirring until a clear, homogenous solution is formed.

  • Incorporation of Excipients: To the polymer solution, add the plasticizer (e.g., propylene glycol), filler (e.g., mannitol), and any superdisintegrants or permeability enhancers. Stir until all components are fully dissolved.

  • Drug Addition: Accurately weigh and dissolve this compound sulfate in the solution. Continue stirring until a uniform dispersion is achieved.

  • Casting: Pour the final solution into a level petri dish or onto a suitable casting surface. Ensure a uniform thickness.

  • Drying: Dry the film at a controlled temperature (e.g., 40-50°C) in a hot air oven until the solvent has completely evaporated and the film is easily peelable.

  • Cutting and Storage: Cut the dried film into units of the desired size and dose. Store in a desiccator to protect from moisture.

Protocol 2: Preparation of Proniosomal Gel for Transdermal Delivery

This protocol is based on the coacervation-phase separation technique for preparing this compound proniosomal gels.

  • Component Mixing: In a clean, stoppered glass vessel, accurately weigh and combine the non-ionic surfactant (e.g., Span 60), cholesterol, and this compound sulfate.

  • Heating and Dissolution: Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to approximately 65°C with gentle stirring until all components dissolve into a clear liquid.

  • Hydration: Add the aqueous phase (e.g., phosphate buffer pH 6.8) to the warm surfactant-drug mixture. Continue to warm and stir until the mixture is clear.

  • Gel Formation: Remove the vessel from the heat and allow it to cool to room temperature with continuous, gentle stirring. The mixture will transition into a semi-solid, translucent proniosomal gel.

  • Storage: Store the prepared gel in a well-sealed container at a cool, controlled temperature.

Protocol 3: In-Vitro Skin Permeation Study using a Franz Diffusion Cell

This is a general protocol for evaluating the transdermal permeation of this compound formulations.

  • Membrane Preparation: Excise full-thickness abdominal skin from a suitable animal model (e.g., rat). Carefully remove any subcutaneous fat and hair. Equilibrate the skin in phosphate-buffered saline (PBS) pH 7.4.

  • Cell Assembly: Mount the prepared skin on a Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side facing the receptor compartment.

  • Receptor Phase: Fill the receptor compartment with a known volume of PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 37°C and stir continuously with a magnetic bar to ensure sink conditions.

  • Sample Application: Apply a precise amount of the experimental formulation (e.g., proniosomal gel, patch) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment. Immediately replenish with an equal volume of fresh, pre-warmed PBS.

  • Analysis: Analyze the withdrawn samples for this compound concentration using a validated analytical method, such as HPLC.

  • Data Calculation: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The slope of the linear portion of this plot represents the steady-state flux (Jss).

Visualizations

experimental_workflow_sublingual_film cluster_formulation Phase 1: Formulation & Optimization cluster_invitro Phase 2: In-Vitro Evaluation cluster_invivo Phase 3: In-Vivo Studies F1 Polymer & Plasticizer Selection F2 Incorporate Drug & Other Excipients F1->F2 F3 Solvent Casting & Drying F2->F3 IV1 Mechanical Tests (Tensile Strength, Flexibility) F3->IV1 Evaluate Film IV2 Disintegration Time F3->IV2 IV3 In-Vitro Dissolution & Permeation F3->IV3 PV1 Animal Model Pharmacokinetic Study IV3->PV1 Proceed if Promising PV2 Calculate Cmax, Tmax, AUC PV1->PV2 PV3 Determine Relative Bioavailability PV2->PV3

Caption: Workflow for developing and evaluating this compound sublingual films.

transdermal_delivery_pathway cluster_application Application cluster_skin Skin Barrier cluster_absorption Systemic Absorption A1 Proniosomal Gel Applied to Skin S1 Hydration by Skin Moisture A1->S1 S2 In-Situ Conversion to Niosomes S1->S2 S3 Vesicles interact with Stratum Corneum S2->S3 S4 Enhanced Drug Permeation S3->S4 B1 Drug enters Dermis S4->B1 B2 Uptake by Capillaries B1->B2 B3 Enters Systemic Circulation B2->B3

Caption: Transdermal delivery pathway of this compound via a proniosomal gel.

first_pass_metabolism Oral Oral Administration of this compound GI Absorption from GI Tract Oral->GI Portal Enters Portal Vein GI->Portal Metabolism_Gut Sulfate Conjugation in Gut Wall GI->Metabolism_Gut Liver Enters Liver Portal->Liver Systemic Systemic Circulation Liver->Systemic Metabolism_Liver Sulfate Conjugation in Liver Liver->Metabolism_Liver Result Low Bioavailability (10-15%) Systemic->Result

Caption: The first-pass metabolism pathway limiting oral this compound bioavailability.

References

Validation & Comparative

A Comparative In Vitro Analysis of Terbutaline and Salbutamol Efficacy at the β2-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the efficacy of two widely used short-acting β2-adrenergic receptor agonists, Terbutaline and Salbutamol. The following sections detail their performance based on key pharmacological parameters, supported by experimental data from peer-reviewed studies. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Executive Summary

This compound and Salbutamol are both effective bronchodilators that act by stimulating β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. In vitro studies on human bronchial smooth muscle reveal nuances in their pharmacological profiles. While Salbutamol demonstrates a higher binding affinity for the β2-adrenergic receptor, this compound exhibits a greater maximal effect in stimulating cAMP production in human airway smooth muscle cells. This guide presents a detailed comparison of their receptor binding affinity and functional efficacy in stimulating the downstream signaling pathway.

Data Presentation: In Vitro Pharmacological Comparison

The following tables summarize the key in vitro pharmacological parameters for this compound and Salbutamol from studies on human bronchial and airway smooth muscle.

Table 1: β2-Adrenergic Receptor Binding Affinity in Human Bronchial Smooth Muscle

DrugMean KA (μM)
Salbutamol3
This compound15.8

Data sourced from an analysis of β2-adrenoceptor reserve on human bronchial smooth muscle.[1]

Table 2: Efficacy in cAMP Accumulation in Human Airway Smooth Muscle Cells

Drugp[A]50Intrinsic Activity (α)EC50 (μM)Maximum Response (% of Isoprenaline)
Salbutamol6.420.680.619%
This compound6.130.832.338%

p[A]50 and intrinsic activity data are from studies on human bronchial smooth muscle contracted with methacholine.[1] EC50 and Maximum Response data are from studies on cultured human airway smooth muscle cells.[2]

Signaling Pathway and Experimental Workflow

The interaction of this compound and Salbutamol with the β2-adrenergic receptor initiates a well-defined signaling cascade. The diagrams below illustrate this pathway and a typical experimental workflow for assessing agonist efficacy.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Activation Agonist Agonist (this compound or Salbutamol) Agonist->B2AR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation Cascade

Caption: β2-Adrenergic Receptor Signaling Pathway.

G cluster_workflow Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HASM cells) Membrane_Prep Membrane Preparation (for binding assay) Cell_Culture->Membrane_Prep Functional_Assay cAMP Accumulation Assay Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Binding_Analysis Determine Kd Binding_Assay->Binding_Analysis Functional_Analysis Determine EC50 & Emax Functional_Assay->Functional_Analysis

Caption: In Vitro Efficacy Testing Workflow.

Experimental Protocols

The following sections provide an overview of the methodologies used to generate the data presented in this guide.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity (KA)

Objective: To determine the equilibrium dissociation constant (KA) of this compound and Salbutamol for the human β2-adrenergic receptor. A lower KA value indicates a higher binding affinity.

Methodology:

  • Membrane Preparation: Human bronchial smooth muscle tissue is homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in β2-adrenergic receptors.

  • Competitive Binding: A fixed concentration of a radiolabeled antagonist with high affinity for the β2-adrenergic receptor (e.g., [3H]-CGP 12177) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled agonist (this compound or Salbutamol).

  • Equilibration and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the unlabeled agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The KA value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Efficacy (p[A]50, Intrinsic Activity, EC50, and Emax)

Objective: To quantify the ability of this compound and Salbutamol to stimulate the production of the second messenger cAMP, providing a measure of their functional efficacy.

Methodology:

  • Cell Culture: Primary cultures of human airway smooth muscle (HASM) cells are grown to confluence in appropriate cell culture media.

  • Agonist Stimulation: The cells are incubated with varying concentrations of this compound or Salbutamol for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

  • Cell Lysis: The cells are lysed to release the intracellular contents, including the accumulated cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA). These assays typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.

  • Data Analysis: Concentration-response curves are generated by plotting the amount of cAMP produced against the logarithm of the agonist concentration. From these curves, the p[A]50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect of that agonist), intrinsic activity (α, the maximal effect of the drug as a fraction of the maximal effect of a full agonist), EC50 (the concentration of the agonist that gives a response halfway between the baseline and maximum response), and Emax (the maximum response) are determined.

Discussion of In Vitro Findings

The in vitro data presented in this guide highlight distinct pharmacological characteristics of this compound and Salbutamol at the human β2-adrenergic receptor.

Salbutamol exhibits a nearly five-fold higher binding affinity (lower KA) for the receptor compared to this compound in human bronchial smooth muscle.[1] This suggests that at equivalent concentrations, Salbutamol may occupy a greater number of receptors.

However, when examining the functional consequence of receptor activation, this compound demonstrates a higher intrinsic activity and a greater maximal response in stimulating cAMP accumulation in human airway smooth muscle cells.[1] This indicates that once bound, this compound is more efficient at activating the downstream signaling cascade to produce the desired cellular response. The potency (p[A]50 and EC50) of the two drugs in functional assays appears to be more comparable, with Salbutamol showing slightly higher potency in some studies.

These findings suggest a trade-off between binding affinity and signaling efficacy for these two agonists. The higher affinity of Salbutamol may contribute to a rapid onset of action, while the greater intrinsic efficacy of this compound could lead to a more pronounced cellular response at saturating concentrations.

It is important to note that these in vitro findings may not directly translate to clinical efficacy, which is influenced by a multitude of factors including pharmacokinetics, metabolism, and drug delivery to the site of action. However, this in vitro comparison provides valuable insights into the molecular and cellular mechanisms of action of this compound and Salbutamol, which can inform further research and drug development efforts.

References

Terbutaline vs. Alternative Tocolytics: A Head-to-Head Comparison for Preterm Labor Management

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the efficacy, safety, and mechanisms of action of leading tocolytic agents used in the management of preterm labor.

The inhibition of uterine contractions, or tocolysis, is a critical intervention in the management of preterm labor, aimed at delaying delivery to allow for administration of antenatal corticosteroids for fetal lung maturation and, if necessary, transfer to a tertiary care facility. Terbutaline, a β2-adrenergic agonist, has historically been a common choice; however, its use has been scrutinized due to a significant side-effect profile. This guide provides a head-to-head comparison of this compound with other principal tocolytic agents: calcium channel blockers (Nifedipine), prostaglandin inhibitors (Indomethacin), oxytocin receptor antagonists (Atosiban), and Magnesium Sulfate.

Comparative Efficacy and Mechanism of Action

Tocolytic agents exert their effects through distinct physiological pathways to achieve myometrial relaxation. This compound stimulates β2-adrenergic receptors, leading to an increase in intracellular cAMP and subsequent muscle relaxation. In contrast, nifedipine blocks calcium influx into myometrial cells, indomethacin inhibits prostaglandin synthesis, and atosiban competitively blocks oxytocin receptors. Magnesium sulfate is thought to compete with calcium at the cell membrane.

The relative efficacy of these agents, often measured by the ability to delay delivery for at least 48 hours, has been the subject of numerous clinical trials. While many agents show comparable short-term efficacy, differences in maternal and fetal side effects often guide clinical selection.[1][2][3][4][5]

Table 1: Comparative Efficacy and Mechanism of Tocolytic Agents

Tocolytic Agent Drug Class Mechanism of Action Efficacy (Undelivered at 48 hours)
This compound β2-Adrenergic Agonist Increases cAMP, leading to myometrial relaxation by activating protein kinase A. Comparable to nifedipine and atosiban.
Nifedipine Calcium Channel Blocker Inhibits the influx of calcium ions into myometrial cells, preventing contraction. Comparable to this compound; some studies suggest higher efficacy than β-agonists.
Indomethacin Prostaglandin Inhibitor Non-selective COX inhibitor that blocks the synthesis of prostaglandins, which are potent stimulators of uterine contractions. Effective, particularly in early gestation, but use is limited due to fetal side effects.
Atosiban Oxytocin Receptor Antagonist Competitively blocks oxytocin receptors on the myometrium, inhibiting oxytocin-induced contractions. Efficacy is comparable to this compound, with a superior safety profile.

| Magnesium Sulfate | Inorganic Salt | Competes with calcium at the cell membrane and voltage-gated calcium channels. | Evidence supporting its efficacy as a primary tocolytic is poor compared to other agents. |

Comparative Safety and Adverse Event Profiles

The choice of a tocolytic agent is heavily influenced by its safety profile for both the mother and the fetus. This compound is associated with a high incidence of maternal cardiovascular side effects. In contrast, agents like atosiban are noted for having significantly fewer adverse effects.

Table 2: Comparative Maternal & Fetal Adverse Events

Tocolytic Agent Common Maternal Adverse Events Significant Fetal/Neonatal Adverse Events
This compound Tachycardia, palpitations, tremor, hypotension, hyperglycemia, anxiety, shortness of breath. Fetal tachycardia.
Nifedipine Flushing, headache, dizziness, hypotension, nausea. Concerns for fetal hypotension, though generally considered safe.
Indomethacin Nausea, heartburn. Premature constriction of the ductus arteriosus, oligohydramnios, primary pulmonary hypertension.
Atosiban Nausea, headache, injection site reactions. Generally very well tolerated. Considered to have a superior safety profile with minimal fetal effects.

| Magnesium Sulfate | Flushing, lethargy, headache, muscle weakness, pulmonary edema. | Neonatal respiratory depression, hypotonia. |

Experimental Methodologies

Representative Protocol for a Tocolytic Comparative Clinical Trial

The data presented in this guide are derived from randomized controlled trials (RCTs) designed to compare the efficacy and safety of different tocolytic agents. A typical experimental protocol is outlined below.

  • Study Design : A prospective, randomized, double-blind, controlled trial is employed to minimize bias.

  • Participant Selection :

    • Inclusion Criteria : Pregnant women with a singleton or twin gestation between 24 and 34 weeks, diagnosed with preterm labor (e.g., regular uterine contractions with documented cervical change).

    • Exclusion Criteria : Contraindications to tocolysis (e.g., severe preeclampsia, chorioamnionitis, fetal demise, non-reassuring fetal status), and contraindications specific to the drugs being studied.

  • Randomization and Intervention :

    • Eligible participants are randomly assigned to receive one of the tocolytic agents.

    • Example Dosing Regimens :

      • This compound : Administered via intravenous infusion, starting at a low dose (e.g., 5 µ g/min ) and titrated upwards until contractions cease or limiting side effects appear.

      • Nifedipine : An initial oral loading dose (e.g., 20-30 mg) followed by maintenance doses (e.g., 10-20 mg every 4-6 hours).

      • Atosiban : Administered as an intravenous bolus (6.75 mg), followed by a loading infusion (300 µ g/min ) and then a maintenance infusion (100 µ g/min ).

      • Indomethacin : Typically given as an oral or rectal loading dose (50-100 mg) followed by maintenance doses (25-50 mg every 6 hours) for a limited duration (usually 48 hours).

  • Outcome Measures :

    • Primary Efficacy Endpoint : The proportion of women remaining undelivered 48 hours after the initiation of treatment.

    • Secondary Efficacy Endpoints : Prolongation of pregnancy by 7 days, gestational age at delivery, and need for rescue tocolytics.

    • Safety Endpoints : Incidence and severity of maternal adverse events (e.g., heart rate changes, blood pressure) and neonatal outcomes (e.g., respiratory distress syndrome, intraventricular hemorrhage).

  • Monitoring : Continuous maternal heart rate and blood pressure monitoring, as well as fetal heart rate monitoring, are conducted. For indomethacin, fetal echocardiograms may be performed to monitor for ductal constriction.

Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Design

To better understand the underlying biology and research methodology, the following diagrams illustrate the mechanism of action for this compound, a typical clinical trial workflow, and a comparison of the intervention points for different tocolytics.

Terbutaline_Signaling_Pathway cluster_membrane Myometrial Cell Membrane cluster_cytosol Cytosol B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylation of Myosin Light Chain Kinase (MLCK) PKA->MLCK_p Catalyzes Relaxation Myometrial Relaxation MLCK_p->Relaxation Leads to This compound This compound This compound->B2AR Binds

Caption: this compound's signaling pathway in myometrial cells.

Tocolytic_Trial_Workflow Start Patient with Preterm Labor (24-34 weeks) Screening Assess Inclusion/ Exclusion Criteria Start->Screening Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization GroupA Administer This compound Randomization->GroupA Group A GroupB Administer Alternative Tocolytic (e.g., Nifedipine) Randomization->GroupB Group B Monitoring Monitor Maternal Vitals, Fetal Heart Rate, & Uterine Activity for 48h GroupA->Monitoring GroupB->Monitoring Endpoint Primary Endpoint: Delivery Delayed >48h? Monitoring->Endpoint Success Success: Continue Maintenance or Discontinue Endpoint->Success Yes Failure Failure: Consider Rescue Therapy or Delivery Endpoint->Failure No

Caption: Workflow for a randomized controlled trial of tocolytics.

Tocolytic_Mechanism_Comparison Contraction Myometrial Contraction RelaxationSignal Relaxation Pathway (cAMP) Contraction->RelaxationSignal Inhibits Oxytocin Oxytocin Oxytocin->Contraction Stimulates Prostaglandins Prostaglandins Prostaglandins->Contraction Stimulates Calcium Ca2+ Influx Calcium->Contraction Required for Atosiban Atosiban Atosiban->Oxytocin Blocks Receptor Indomethacin Indomethacin Indomethacin->Prostaglandins Inhibits Synthesis Nifedipine Nifedipine Nifedipine->Calcium Blocks Channel This compound This compound This compound->RelaxationSignal Stimulates

References

A Comparative Guide to the Analytical Validation of Terbutaline Quantification: LC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of Terbutaline against established analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, supported by experimental data and detailed protocols.

Introduction to this compound Analysis

This compound is a selective beta-2 adrenergic agonist used primarily as a bronchodilator for the treatment of asthma and other respiratory conditions. Accurate and precise quantification of this compound in various matrices, such as pharmaceutical formulations and biological fluids, is critical for ensuring product quality, performing pharmacokinetic studies, and adhering to regulatory standards. While several analytical methods exist, the choice of method depends on factors such as required sensitivity, selectivity, sample matrix, and throughput. This guide focuses on the validation of a novel LC-MS method and its performance in comparison to other commonly employed techniques.

Comparative Analysis of Analytical Methods

The performance of the novel LC-MS method was validated according to the International Council for Harmonisation (ICH) guidelines and compared with validated HPLC-UV and GC-MS methods. A summary of the key validation parameters is presented in the tables below.

Table 1: Performance Comparison of Analytical Methods for this compound
Validation ParameterNovel LC-MS MethodHPLC-UV MethodGC-MS MethodImmunoassay
Linearity Range 0.2 - 20 ng/mL1 - 7 µg/mL[1]10 - 2000 ng/mL (for similar drugs)Qualitative/Semi-quantitative
Limit of Detection (LOD) 0.01 ng/mL1.0 µg/mL[1]1 - 113 ng/mL (for various drugs)[2]Serum: 0.5 ppb
Limit of Quantification (LOQ) 0.03 ng/mL3.3 µg/mL4 - 375 ng/mL (for various drugs)N/A
Precision (%RSD) Intra-day: <8.2%, Inter-day: <12.9%<2.0%<15% (for low concentrations)Inter-assay CV: <10%
Accuracy (% Recovery) >90%98 - 102%84 - 114% (for various drugs)N/A
Specificity/Selectivity High (Mass-based)ModerateHigh (Mass-based)High (Antibody-based)
Sample Throughput HighModerateLow to ModerateHigh
Instrumentation Cost HighLowHighLow (for reader)
Derivatization Required NoNoYesNo
Table 2: Summary of Methodological Differences
FeatureNovel LC-MS MethodHPLC-UV MethodGC-MS MethodImmunoassay
Principle Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation followed by UV absorbance detection.Chromatographic separation of volatile compounds followed by mass-to-charge ratio detection.Antigen-antibody binding.
Sample Preparation Protein precipitation/Liquid-liquid extraction.Dilution and filtration.Liquid-liquid extraction and derivatization.Minimal, often direct sample application.
Typical Run Time 5 - 10 minutes10 - 20 minutes20 - 30 minutes< 1 hour
Matrix Effects Can be significant, requires careful optimization.Less prone to ion suppression, but matrix can interfere with UV detection.Can be affected by non-volatile matrix components.Can be affected by cross-reactivity and matrix components.

Experimental Protocols

Detailed methodologies for the novel LC-MS method and the comparative HPLC-UV and GC-MS methods are provided below.

Novel LC-MS Method Protocol

1. Sample Preparation (Human Plasma)

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., Deuterated this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: this compound (precursor ion > product ion), Internal Standard (precursor ion > product ion).

Comparative HPLC-UV Method Protocol

1. Sample Preparation (Pharmaceutical Dosage Form)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (e.g., a mixture of mobile phase), sonicate for 15 minutes, and then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon filter.

2. HPLC-UV Conditions

  • HPLC System: Shimadzu LC-2010 CHT or equivalent with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% v/v triethylamine, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 80:20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 220 nm.

Comparative GC-MS Method Protocol

1. Sample Preparation (Urine)

  • To 1 mL of urine, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Adjust the pH to >9 with a suitable buffer.

  • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and evaporate it to dryness.

  • Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile derivative of this compound.

2. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 325°C at 15°C/min, and hold for 5 minutes.

  • MS System: Mass selective detector (e.g., Agilent 5977A).

  • Ionization Mode: Electron Ionization (EI).

  • Scan Range: 40-570 m/z.

Visualizing the Workflow and Comparison

To better illustrate the experimental processes and the logical flow of method selection, the following diagrams are provided.

Analytical_Workflow_for_Terbutaline_Analysis cluster_Sample_Preparation Sample Preparation cluster_Analytical_Technique Analytical Technique cluster_Data_Analysis Data Analysis Sample Sample (Plasma/Urine/Dosage Form) Internal_Standard Add Internal Standard (for LC-MS & GC-MS) Sample->Internal_Standard Extraction Extraction (LLE, SPE, or PPT) Internal_Standard->Extraction Derivatization Derivatization (for GC-MS only) Extraction->Derivatization Reconstitution Reconstitution in Mobile/Injection Phase Extraction->Reconstitution for LC-MS/HPLC-UV Derivatization->Reconstitution LC_Separation Liquid Chromatography (LC-MS & HPLC-UV) Reconstitution->LC_Separation GC_Separation Gas Chromatography (GC-MS) Reconstitution->GC_Separation Detection Detection (MS or UV) LC_Separation->Detection GC_Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

A generalized workflow for the analysis of this compound.

Method_Selection_Logic Start Start: Need to Quantify this compound Sensitivity High Sensitivity & Selectivity Required? Start->Sensitivity Matrix Complex Biological Matrix? Sensitivity->Matrix Yes Cost Low Instrumentation Cost a Priority? Sensitivity->Cost No LC_MS LC-MS Matrix->LC_MS Yes GC_MS GC-MS Matrix->GC_MS No Throughput High Sample Throughput Needed? HPLC_UV HPLC-UV Throughput->HPLC_UV No Immunoassay Immunoassay (Screening) Throughput->Immunoassay Yes Cost->Throughput No Cost->HPLC_UV Yes

References

Cross-Validation of Terbutaline Research Findings in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of research findings on the β2-adrenergic receptor agonist, Terbutaline, across various cell lines. The objective is to offer a cross-validation of its effects and provide detailed experimental data and protocols to support further research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative findings of this compound's effects in different cell lines. These results highlight the varying responses and potencies of this compound depending on the cellular context.

Cell LineParameterValueReference
A549 (Human Lung Carcinoma)IC50 (Cell Viability, 48h)103.2 µM[1]
GSK-3β InhibitionSignificant at 100-400 µM (p < 0.05), 200 µM (p < 0.01)[1]
β2AR Immobilization~50% of receptors immobilized within 35 min with 1 µM this compound[2]
Beas-2b (Human Bronchial Epithelium)CytotoxicityNo significant cytotoxic effects at 1, 10, 100 µM. Reduced viability at 400 µM (p < 0.05)[1]
Human Airway Smooth Muscle (HASM) EC50 (cAMP formation)2.3 µM[3]
Peripheral Blood Mononuclear Cells (PBMCs) IL-17A SecretionIncreased (p < 0.001)
IL-17A+ CellsIncreased (p < 0.05)
Xenopus Oocytes (expressing β2AR) EC5010⁻⁷·⁴⁰ M

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of this compound on the viability of A549 and Beas-2b cell lines.

Materials:

  • A549 or Beas-2b cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in a suitable solvent, e.g., water or DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 or Beas-2b cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 1, 10, 100, 200, 400 µM). Include a vehicle control group (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.

cAMP Formation Assay

This protocol is a general guideline for measuring intracellular cAMP levels in response to this compound treatment in cell lines like HASM.

Materials:

  • Human Airway Smooth Muscle (HASM) cells or other relevant cell line

  • Cell culture medium

  • This compound

  • Isoproterenol (as a positive control)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., TR-FRET based)

  • 24-well plates

Procedure:

  • Cell Culture: Culture HASM cells in 24-well plates until they reach confluence.

  • Pre-incubation: Wash the cells with a serum-free medium and then pre-incubate them with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a specified time (e.g., 30 minutes) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of this compound or Isoproterenol to the wells and incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Terminate the stimulation by lysing the cells according to the instructions of the chosen cAMP assay kit.

  • Data Acquisition: Measure the cAMP levels using a plate reader compatible with the assay format (e.g., a TR-FRET reader).

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration to determine the EC50 value.

Interleukin-17A (IL-17A) Secretion Assay (ELISA)

This protocol is based on the study of this compound's effect on IL-17A secretion in human PBMCs.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell activation)

  • This compound

  • Human IL-17A ELISA kit

  • 96-well plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Activation: Seed PBMCs in 96-well plates at a density of 1 x 10⁶ cells/well. Activate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.

  • Treatment: Simultaneously treat the activated cells with different concentrations of this compound. Include an untreated activated control group.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

  • ELISA: Perform the IL-17A ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of IL-17A in each sample based on the standard curve. Compare the IL-17A levels in the this compound-treated groups to the activated control group.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the primary signaling cascade initiated by this compound upon binding to the β2-adrenergic receptor.

Terbutaline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Inhibition of Inflammation) PKA->Cellular_Response Phosphorylates Target Proteins Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_this compound Treat with this compound (various concentrations) incubate_24h->treat_this compound incubate_48h Incubate for 48h treat_this compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan Crystals (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

References

Terbutaline vs. Placebo in Animal Models of Preterm Labor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of terbutaline and placebo for the management of preterm labor in animal models. The information presented is based on available experimental data to assist researchers in understanding the preclinical efficacy and side-effect profiles of this beta-2-adrenergic agonist.

Efficacy in Animal Models

This compound has been evaluated in various animal models to assess its tocolytic effects, primarily focusing on its ability to suppress uterine contractions. While direct comparisons with a placebo group in standardized preterm labor models are limited in publicly available literature, studies in non-human primates and sheep provide valuable insights into its physiological effects.

In a study involving near-term pregnant baboons, this compound infusion demonstrated a significant suppression of both spontaneous and oxytocin-augmented uterine activity. This highlights the drug's direct inhibitory effect on myometrial contractility.

Table 1: Efficacy of this compound in Suppressing Uterine Activity in Pregnant Baboons

Treatment GroupUterine Activity ChallengeInfusion Rate (µg/kg/min)Outcome
This compoundSpontaneous0.36Significant suppression of uterine activity
This compoundOxytocin-augmented0.56Significant suppression of uterine activity

Data synthesized from studies in near-term pregnant baboons.

Maternal and Fetal Side Effects in Animal Models

The administration of this compound in pregnant animal models has been associated with several maternal and fetal side effects, primarily related to its stimulation of beta-adrenergic receptors.

In pregnant baboons, a mild maternal tachycardia was observed following this compound infusion. Both maternal and fetal blood glucose levels were also noted to increase. However, maternal and fetal blood pressure and acid-base status remained unaffected.[1]

Studies in near-term pregnant ewes have provided more detailed hemodynamic data. This compound infusion resulted in maternal tachycardia and hypotension. In the fetus, metabolic acidosis and lactic acidemia were observed, though fetal heart rate and blood pressure were unchanged.[2]

Table 2: Maternal Side Effects of this compound in Pregnant Animal Models

Animal ModelThis compound Dose/Infusion RateCardiovascular EffectsMetabolic Effects
Pregnant Baboon0.36 - 0.56 µg/kg/minMild tachycardiaIncreased blood glucose
Pregnant Ewe1,500 µg over 34.5 minutesTachycardia, HypotensionHyperglycemia, Mild lactic acidemia

Table 3: Fetal Side Effects of this compound in Pregnant Animal Models

Animal ModelMaternal this compound Dose/Infusion RateCardiovascular EffectsMetabolic EffectsAcid-Base Status
Pregnant Baboon0.36 - 0.56 µg/kg/minUnaffectedIncreased blood glucoseUnaffected
Pregnant Ewe1,500 µg over 34.5 minutesUnaffectedHyperglycemia, Increased glucose consumptionMetabolic acidosis, Lactic acidemia

Experimental Protocols

Standardized animal models are crucial for evaluating the efficacy and safety of tocolytic agents. The two most common models for inducing preterm labor are the lipopolysaccharide (LPS)-induced and the RU486-induced models.

Lipopolysaccharide (LPS)-Induced Preterm Labor in Mice

This model mimics inflammation-induced preterm labor.

  • Animal Model: Pregnant mice (e.g., CD-1 or C57BL/6 strains) at a specific gestational day (e.g., day 15).

  • Induction of Preterm Labor: A single intraperitoneal (i.p.) injection of LPS (e.g., 100 µg per animal) dissolved in sterile phosphate-buffered saline (PBS).[3][4] The control group receives an i.p. injection of PBS alone.

  • Treatment Administration: At the onset of preterm labor or at a predetermined time after LPS injection, animals are treated with either this compound (subcutaneous or i.p. injection) or a placebo (e.g., saline).

  • Monitoring: Animals are monitored for the time of delivery of the first pup, the number of live and stillborn pups, and maternal well-being.[3]

RU486 (Mifepristone)-Induced Preterm Labor in Rodents

This model simulates preterm labor initiated by progesterone withdrawal.

  • Animal Model: Pregnant mice or rats at a specific gestational day (e.g., day 16 in rats).

  • Induction of Preterm Labor: A single subcutaneous injection of RU486. The control group receives an injection of the vehicle.

  • Treatment Administration: Following the induction of preterm labor, animals are administered either this compound or a placebo.

  • Monitoring: Key parameters include the time to onset of delivery, duration of labor, and pup viability.

Visualizations

This compound Signaling Pathway for Uterine Relaxation

Terbutaline_Signaling_Pathway This compound This compound Beta2AR Beta-2 Adrenergic Receptor This compound->Beta2AR Binds to G_protein Gs Protein Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inhibit Inhibition of Myosin Light Chain Kinase (MLCK) PKA->MLCK_inhibit Ca_sequest Increased Calcium Sequestration PKA->Ca_sequest Relaxation Myometrial Relaxation MLCK_inhibit->Relaxation Ca_sequest->Relaxation

Caption: this compound's mechanism of action in myometrial cells.

Experimental Workflow: this compound vs. Placebo in LPS-Induced Preterm Labor

Experimental_Workflow cluster_induction cluster_treatment cluster_outcomes Outcomes start Pregnant Mice (Gestational Day 15) induction Induction of Preterm Labor start->induction LPS LPS Injection (i.p.) induction->LPS PBS PBS Injection (i.p.) (Control) induction->PBS randomization Randomization LPS->randomization This compound This compound Administration randomization->this compound placebo Placebo Administration (Saline) randomization->placebo monitoring Monitoring This compound->monitoring placebo->monitoring delivery_time Time to Delivery monitoring->delivery_time pup_survival Pup Survival Rate monitoring->pup_survival side_effects Maternal/Fetal Side Effects monitoring->side_effects

Caption: Workflow for comparing this compound and placebo in a mouse model.

References

Comparative analysis of different Terbutaline delivery systems in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of various terbutaline delivery systems. This compound, a selective beta-2 adrenergic receptor agonist, is widely used as a bronchodilator for the management of asthma and other respiratory diseases.[1][2] The efficacy and safety profile of this compound are significantly influenced by its delivery method. This document summarizes key pharmacokinetic data from preclinical and clinical studies, details experimental protocols, and visualizes relevant biological and experimental workflows to aid in the research and development of advanced this compound formulations.

Performance Comparison of this compound Delivery Systems

The choice of delivery system for this compound is critical as it directly impacts its bioavailability, onset of action, and duration of effect. Oral administration is convenient but suffers from extensive first-pass metabolism, leading to low bioavailability.[3][4] Parenteral routes like subcutaneous injection offer rapid onset but require invasive administration. Inhaled therapies deliver the drug directly to the lungs, maximizing local effects and minimizing systemic side effects.[2] Novel formulations aim to improve upon these traditional methods by offering controlled release and targeted delivery.

Quantitative Pharmacokinetic Data

The following table summarizes key in vivo pharmacokinetic parameters for different this compound delivery systems based on data from human and animal studies.

Delivery SystemRouteDoseAnimal Model/ SubjectCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Half-life (h)Reference
Oral SolutionOral5 mgHuman8.6 ± 3.61.553.1 ± 23.514-153.4
Oral TabletOral5 mgHuman8.3 ± 3.9254.6 ± 26.814-153.4
Slow-Release TabletOral7.5 mgHumanSmoother profile, delayed peak--76-77 (relative to plain tablet)11.5-23.0
Inhaled (Dry Powder)Inhalation4 mgHuman8.5 ± 0.7-1308 ± 119 (ng/mL·min)~53-57 (3.8 times oral)-
Subcutaneous InjectionSubcutaneous0.5 mgHuman9.6 ± 9.60.529.4 ± 14.2-2.9
NovasomesIntratrachealEquivalent to oral doseRat65.22 ± 4.21-655.24 ± 27.95388 (relative to oral solution)6.93 ± 0.10
LiposomesIntratracheal-Guinea Pig--6-fold higher than free drug-1.4 to 18
Transdermal PatchTransdermal-Human (in vitro)--Flux: 3.6 µg/cm²/h (epidermis)--

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are protocols for key experiments cited in this guide.

Pharmacokinetic Study of this compound-Loaded Novasomes in Rats
  • Animal Model: Wistar male rats were used for the comparative pharmacokinetic study.

  • Study Groups: The rats were divided into three groups:

    • Oral this compound sulfate solution.

    • Intratracheal this compound sulfate solution.

    • Intratracheal suspension of optimized this compound-loaded novasomes.

  • Dosing: The dosage was administered to each group. For intratracheal administration, the dose was followed by 50 µL of 0.9% saline to ensure complete delivery.

  • Sample Collection: Blood samples (500 µL) were collected from the retro-orbital venous plexus at 0.5, 1, 2, 4, 8, and 24 hours post-administration into heparinized tubes.

  • Sample Processing: Plasma was separated by centrifugation at 3000 rpm for 15 minutes and stored at -20°C until analysis.

  • Analytical Method: The concentration of this compound in plasma samples was determined using a validated high-performance liquid chromatography (HPLC) method.

In Vivo Study of this compound Slow-Release Tablets in Humans
  • Subjects: Healthy male and female volunteers participated in the pharmacokinetic studies.

  • Study Design: The studies were designed as single- and multiple-dose treatments, with plain this compound tablets used as a reference formulation.

  • Dosing Regimen: For multiple-dose studies, slow-release tablets were administered every 12 hours, while plain tablets were given every 8 or 12 hours.

  • Sample Collection: Plasma and urine samples were collected at predetermined time intervals.

  • Analytical Method: Plasma concentrations and urinary excretion rates of unchanged this compound were measured to determine pharmacokinetic parameters.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the mechanism of action of this compound and the workflow of a representative in vivo experiment.

Terbutaline_Signaling_Pathway cluster_cell Bronchial Smooth Muscle Cell This compound This compound B2AR Beta-2 Adrenergic Receptor This compound->B2AR AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Inhibits MLCK_inactive Myosin Light Chain Kinase (Inactive) Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: this compound's bronchodilatory signaling pathway.

Experimental_Workflow cluster_workflow In Vivo Pharmacokinetic Study Workflow Animal_Model Animal Model (e.g., Wistar Rats) Grouping Randomized Grouping Animal_Model->Grouping Group1 Group 1: Oral Solution Grouping->Group1 Group2 Group 2: Intratracheal Solution Grouping->Group2 Group3 Group 3: Novel Formulation (e.g., Novasomes) Grouping->Group3 Dosing Dosing Group1->Dosing Group2->Dosing Group3->Dosing Blood_Sampling Timed Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Analysis HPLC Analysis of this compound Levels Plasma_Separation->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis

Caption: Workflow for a comparative pharmacokinetic study.

References

A Comparative Analysis of the Bronchodilatory Effects of Terbutaline and Formoterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bronchodilatory performance of Terbutaline, a short-acting beta-2 agonist (SABA), and Formoterol, a long-acting beta-2 agonist (LABA) with a rapid onset of action. The information presented is supported by experimental data from clinical trials to assist researchers and drug development professionals in their evaluation of these compounds.

Executive Summary

Formoterol and this compound are both effective bronchodilators that act via stimulation of beta-2 adrenergic receptors. However, they exhibit distinct pharmacokinetic and pharmacodynamic profiles. Formoterol is characterized by a rapid onset of action, comparable to that of SABAs like this compound, but with a significantly longer duration of effect. Clinical studies consistently demonstrate that Formoterol provides more sustained bronchodilation and better asthma control compared to this compound when used as a reliever medication.

Data Presentation: Quantitative Comparison

The following tables summarize key performance indicators for this compound and Formoterol based on data from comparative clinical trials.

Table 1: Pharmacokinetic and Pharmacodynamic Profile

ParameterThis compoundFormoterol
Drug Class Short-Acting Beta-2 Agonist (SABA)Long-Acting Beta-2 Agonist (LABA)
Onset of Action ~5 minutes~1-3 minutes
Time to Peak Effect 30-60 minutes1-3 hours
Duration of Action 4-6 hoursUp to 12 hours

Table 2: Clinical Efficacy in Asthma Management (As-Needed Use)

Outcome MeasureThis compound (0.5 mg)Formoterol (4.5 µg)Key Findings from Clinical Trials
Time to First Severe Exacerbation ShorterLongerPatients taking formoterol had a significantly longer time to their first severe asthma exacerbation.
Forced Expiratory Volume in 1s (FEV1) Increase from baselineLarger increase from baselineFormoterol led to a greater increase in FEV1 compared to this compound.
Peak Expiratory Flow (PEF) Increase from baselineLarger increase from baselineMorning and evening PEF increases were greater with formoterol.
Use of Rescue Medication HigherLowerPatients using formoterol required fewer inhalations of rescue medication.

Experimental Protocols

Below is a representative experimental protocol for a clinical trial comparing the bronchodilatory effects of inhaled this compound and Formoterol in patients with stable asthma. This protocol is a composite based on methodologies described in multiple clinical studies.

Study Design: A randomized, double-blind, parallel-group, multicenter study.

Participant Population:

  • Inclusion Criteria:

    • Adult patients (18-65 years) with a clinical diagnosis of stable asthma for at least 6 months.

    • Baseline Forced Expiratory Volume in one second (FEV1) between 50% and 80% of predicted normal value.

    • Demonstrated reversibility of airflow obstruction, defined as an increase in FEV1 of at least 12% and 200 mL after inhalation of a short-acting beta-2 agonist.

    • Requirement for as-needed SABA use for symptom relief.

  • Exclusion Criteria:

    • History of life-threatening asthma exacerbation.

    • Respiratory tract infection within the preceding 4 weeks.

    • Current smokers or ex-smokers with a smoking history of >10 pack-years.

    • Use of systemic corticosteroids or other medications that could interfere with the study outcomes.

Treatment Arms:

  • Inhaled this compound Sulphate (0.5 mg) via a dry powder inhaler, administered as needed for asthma symptoms.

  • Inhaled Formoterol Fumarate (4.5 µg) via a dry powder inhaler, administered as needed for asthma symptoms.

Study Procedures:

  • Screening and Run-in Period: A 2-week run-in period to establish baseline asthma symptoms and rescue medication use. Patients discontinue their usual SABA and are provided with a standard SABA for rescue use during this period.

  • Randomization: Eligible patients are randomly assigned to one of the two treatment arms.

  • Treatment Period: A 12-week treatment period where patients use the assigned study medication as needed for symptom relief.

  • Clinical Assessments:

    • Spirometry (FEV1, FVC): Performed at baseline and at specified intervals (e.g., 1, 3, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12 hours) after the first dose of study medication to assess onset and duration of action. Pre-dose FEV1 is also measured at each study visit.

    • Peak Expiratory Flow (PEF): Measured by patients twice daily (morning and evening) using a portable PEF meter.

    • Symptom Scores and Rescue Medication Use: Recorded daily by patients in a diary.

    • Asthma Exacerbations: Defined as a worsening of asthma requiring systemic corticosteroids, hospitalization, or an emergency department visit.

    • Safety Assessments: Monitoring of adverse events, vital signs (heart rate, blood pressure), and electrocardiograms (ECGs) at each study visit.

Statistical Analysis:

  • The primary efficacy endpoint is typically the change from baseline in FEV1 over the 12-hour post-dosing period.

  • Secondary endpoints include time to onset of action, duration of action, changes in morning and evening PEF, symptom scores, rescue medication use, and the incidence of asthma exacerbations.

  • Data are analyzed using appropriate statistical methods, such as Analysis of Covariance (ANCOVA) or mixed-effects models for repeated measures.

Mandatory Visualizations

Signaling Pathway of β2-Adrenergic Receptor Activation

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to Agonist This compound or Formoterol Agonist->B2AR Binds to

Caption: Signaling pathway of this compound and Formoterol via the β2-adrenergic receptor.

Experimental Workflow for a Comparative Bronchodilator Clinical Trial

G start Patient Screening (Inclusion/Exclusion Criteria) run_in Run-in Period (Baseline Assessment) start->run_in randomization Randomization run_in->randomization treatment_A Treatment Arm A: This compound (as needed) randomization->treatment_A treatment_B Treatment Arm B: Formoterol (as needed) randomization->treatment_B follow_up Follow-up Visits (12 Weeks) treatment_A->follow_up treatment_B->follow_up data_collection Data Collection: - Spirometry (FEV1) - PEF - Symptom Diaries - Safety Assessments follow_up->data_collection analysis Statistical Analysis data_collection->analysis end End of Study analysis->end

Caption: A typical workflow for a comparative bronchodilator clinical trial.

A Comparative Guide to Terbutaline: In Vivo Plasma Concentration and Efficacy in Bronchodilation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo correlation between plasma concentration and the efficacy of terbutaline, a short-acting beta-2 adrenergic receptor agonist, with other relevant bronchodilators. The information presented is supported by experimental data to aid in research and drug development.

Executive Summary

This compound is a widely used bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect, primarily the relaxation of bronchial smooth muscle, is directly related to its plasma concentration. A linear relationship has been observed between the administered dose of this compound and the resulting steady-state plasma concentration. However, significant inter-individual variability exists. This guide compares the pharmacokinetic and pharmacodynamic profiles of this compound with those of other bronchodilators, including salbutamol (albuterol), bambuterol, and theophylline, providing a comprehensive overview for researchers.

Comparison of Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound and its comparators.

Table 1: Pharmacokinetic Profile of this compound and Comparator Bronchodilators

ParameterThis compoundSalbutamol (Albuterol)BambuterolTheophylline
Bioavailability (Oral) ~14-15%Low (extensive first-pass metabolism)~10% (as this compound)High (>90%)
Time to Peak Plasma Concentration (Oral) 1-4 hoursNot specified3.9-6.8 hours (for this compound)1-2 hours (immediate release)
Terminal Half-life ~16-20 hours3-6 hours~12 hours (for bambuterol)~8 hours (adult non-smokers)
Metabolism Extensive first-pass metabolism (sulfate and glucuronide conjugation)Extensive first-pass sulfationHydrolyzed to this compound (by butyrylcholinesterase) and oxidative metabolismHepatic (CYP1A2)
Elimination Urine and fecesPrimarily renalUrineRenal

Table 2: Pharmacodynamic Profile and Efficacy of this compound and Comparator Bronchodilators

ParameterThis compoundSalbutamol (Albuterol)BambuterolTheophylline
Mechanism of Action Beta-2 adrenergic receptor agonistBeta-2 adrenergic receptor agonistProdrug of this compound (Beta-2 adrenergic receptor agonist)Phosphodiesterase inhibitor, adenosine receptor antagonist
Onset of Action (Inhaled) Within 5 minutes< 5 minutesSlower (as it's a prodrug)Not applicable
Duration of Action 6 hours (inhaled), 8 hours (oral)3-6 hours24 hours12-24 hours (sustained release)
Primary Efficacy Endpoint Improvement in FEV1, PEFImprovement in FEV1, PEFImprovement in FEV1, PEFImprovement in FEV1, PEF, reduction in exacerbations
Therapeutic Plasma Concentration >30 nmol/L associated with efficacy[1]>60 nmol/L suggested therapeutic range[1]Produces stable this compound levels10-20 mg/L (56-111 µmol/L)[2]
Common Adverse Effects Tremor, tachycardia, nervousness, palpitations[3]Similar to this compoundTremor, cardiac side-effects (related to this compound levels)[1]Nausea, vomiting, headache, insomnia

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Determination of this compound Plasma Concentration by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in plasma samples.

Methodology: A common method involves reversed-phase HPLC with electrochemical or fluorescence detection.

  • Sample Preparation:

    • Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • To 1 mL of plasma, add an internal standard (e.g., metaproterenol) to correct for extraction efficiency.

    • Perform solid-phase extraction (SPE) to isolate this compound from plasma proteins and other interfering substances. A C18 SPE cartridge is typically used.

    • Wash the cartridge to remove impurities and then elute this compound and the internal standard with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard isocratic HPLC system.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Ion-pairing agents may be added to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection:

      • Electrochemical Detection: An electrochemical detector set at an appropriate oxidation potential.

      • Fluorescence Detection: A fluorescence detector with excitation and emission wavelengths suitable for this compound (e.g., 276 nm excitation and 306 nm emission).

  • Quantification:

    • Construct a calibration curve by analyzing standard solutions of this compound of known concentrations.

    • The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of this compound to the internal standard with the calibration curve.

Assessment of Bronchodilator Efficacy using Spirometry (FEV1 Measurement)

Objective: To measure the forced expiratory volume in one second (FEV1) to assess the efficacy of a bronchodilator.

Methodology: Spirometry is performed according to the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines.

  • Patient Preparation:

    • The patient should be seated comfortably in an upright position.

    • Withhold any bronchodilator medication for a specified period before the test (e.g., 6-8 hours for short-acting beta-agonists).

    • Record the patient's age, height, and sex to determine predicted normal values.

  • Procedure:

    • The patient inhales maximally to total lung capacity.

    • The patient then places their mouth tightly around the mouthpiece of the spirometer.

    • The patient exhales as forcefully and completely as possible for at least 6 seconds.

    • The maneuver is repeated at least three times to ensure reproducibility. The best FEV1 value is recorded.

  • Data Analysis:

    • The FEV1 is measured in liters.

    • The bronchodilator response is typically expressed as the percentage change from the baseline FEV1 or as the absolute change in FEV1.

    • A significant bronchodilator response is often defined as an increase in FEV1 of at least 12% and 200 mL from the baseline value.

Mandatory Visualizations

Signaling Pathway of Beta-2 Adrenergic Receptor Agonists

G cluster_cell Smooth Muscle Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR Beta-2 Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Agonist This compound (Agonist) Agonist->B2AR Binds to

Caption: Beta-2 adrenergic receptor signaling pathway leading to bronchodilation.

Experimental Workflow for a Pharmacokinetic/Pharmacodynamic Study

G cluster_setup Study Setup cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Data Analysis PatientRecruitment Patient Recruitment (e.g., Asthma Patients) InformedConsent Informed Consent PatientRecruitment->InformedConsent Baseline Baseline Assessment (Spirometry - FEV1) InformedConsent->Baseline DrugAdmin Drug Administration (e.g., this compound) Baseline->DrugAdmin BloodSampling Serial Blood Sampling (for PK analysis) DrugAdmin->BloodSampling Spirometry Serial Spirometry (FEV1 for PD analysis) DrugAdmin->Spirometry PlasmaAnalysis Plasma Concentration Analysis (e.g., HPLC) BloodSampling->PlasmaAnalysis PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Spirometry->PK_PD_Modeling PlasmaAnalysis->PK_PD_Modeling Efficacy_Safety Efficacy and Safety Evaluation PK_PD_Modeling->Efficacy_Safety

References

A Head-to-Head Comparison of Oral Versus Inhaled Terbutaline in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distinct pharmacological profiles of different drug administration routes is paramount. This guide provides a comprehensive side-by-side comparison of oral and inhaled terbutaline, supported by experimental data to delineate their respective efficacy, pharmacokinetics, and safety profiles.

This compound, a selective beta-2 adrenergic agonist, is a potent bronchodilator used in the management of asthma and other respiratory diseases. Its administration route—oral versus inhaled—profoundly influences its therapeutic and systemic effects. While both routes aim to relax the smooth muscles of the airways, their distinct pharmacokinetic and pharmacodynamic properties warrant a detailed comparative analysis for research and clinical applications.

Efficacy: A Tale of Two Onsets

The most significant differentiator between inhaled and oral this compound lies in the onset and magnitude of the bronchodilator effect. Clinical studies have consistently demonstrated that the inhaled route provides a more rapid and immediate therapeutic response.

A study comparing the effects of inhaled and oral this compound in asthmatic patients revealed that the initial dose of inhaled this compound had a greater immediate effect on respiratory function than its oral counterpart.[1] While both formulations ultimately lead to bronchodilation, the direct delivery to the airways via inhalation bypasses the slower process of gastrointestinal absorption and first-pass metabolism inherent to the oral route.

Another study analyzing the bronchodilator effects of this compound across different administration routes—subcutaneous, oral, and aerosol—concluded that the inhalation route offered the fastest onset of action, maximal response, and longest duration.[2] Similar, but less pronounced, effects were observed with subcutaneous and oral administration.[2]

For maintenance therapy, a regimen of oral this compound at 2.5 mg every 6-8 hours is often initiated and adjusted based on clinical response.[2] In contrast, for acute bronchospasm, an inhaled dose as low as 0.375 mg can be highly effective within five minutes.[2]

Pharmacokinetic Profile: Bioavailability and Systemic Exposure

The route of administration significantly impacts the systemic bioavailability and peak plasma concentrations of this compound, which in turn influences the side effect profile.

ParameterOral this compound (10 mg)Inhaled this compound (4 mg)
Peak Serum Concentration (Cmax) 4.2 ± 0.3 ng/mL8.5 ± 0.7 ng/mL
Area Under the Curve (AUC) 422 ± 22 ng/mLmin1308 ± 119 ng/mLmin
Systemic Bioavailability Ratio (Inhaled:Oral) \multicolumn{2}{c}{3.8:1}

Data from a pharmacokinetic study in trained men.

This stark difference in systemic exposure, even with a lower administered dose for the inhaled route, underscores the higher efficiency of direct lung delivery. The higher systemic bioavailability of inhaled this compound is a critical consideration in both therapeutic and research settings.

Safety and Side Effect Profile

The systemic side effects of this compound are primarily extensions of its beta-adrenergic agonist activity and are closely linked to its plasma concentration. Common adverse effects include tremor, tachycardia, and palpitations.

Due to its lower systemic absorption and more targeted delivery, inhaled this compound is generally associated with a more favorable side effect profile compared to the oral formulation. Studies have shown that adrenergic side effects are dose-dependent. The higher systemic concentrations achieved with oral administration can lead to a greater incidence and severity of these effects.

Research comparing oral this compound to another oral beta-2 agonist, fenoterol, noted the development of adrenergic side effects with oral this compound. Another study on the effects of oral beta-2 agonists, including this compound, documented a significant increase in physiological tremor and heart rate.

Experimental Protocols

Pharmacokinetic Study of Oral vs. Inhaled this compound

Objective: To compare the pharmacokinetic profiles of a single oral dose and a single inhaled dose of this compound.

Methodology:

  • Subject Recruitment: A cohort of healthy, non-smoking adult volunteers with no history of respiratory or cardiovascular disease.

  • Study Design: A randomized, open-label, crossover study design with a washout period of at least one week between administrations.

  • Drug Administration:

    • Oral: A single 5 mg this compound tablet administered with 240 mL of water after an overnight fast.

    • Inhaled: A single 500 µg dose of this compound administered via a metered-dose inhaler with a spacer device.

  • Pharmacokinetic Sampling: Venous blood samples are collected at pre-dose (0 hours) and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-administration.

  • Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2), are calculated using non-compartmental analysis.

Clinical Efficacy Trial: Bronchodilator Response

Objective: To compare the bronchodilator efficacy of single doses of oral and inhaled this compound in patients with mild-to-moderate asthma.

Methodology:

  • Subject Recruitment: Patients with a confirmed diagnosis of stable, mild-to-moderate asthma and a demonstrated FEV1 reversibility of at least 15% after administration of a short-acting beta-agonist.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study with a washout period of 48-72 hours between study days.

  • Treatments:

    • Oral this compound (5 mg) and an inhaled placebo.

    • Inhaled this compound (500 µg) and an oral placebo.

    • Oral placebo and an inhaled placebo.

  • Efficacy Assessment: Spirometry is performed at baseline and at 5, 15, 30, 60, 120, 180, and 240 minutes post-dose. The primary efficacy endpoint is the change from baseline in Forced Expiratory Volume in one second (FEV1). Secondary endpoints include Peak Expiratory Flow (PEF) and the time to onset of bronchodilation (defined as a 15% increase in FEV1).

  • Safety Monitoring: Heart rate, blood pressure, and the incidence of adverse events (e.g., tremor, palpitations) are monitored throughout the study period.

Visualizing the Mechanisms and Workflows

This compound Signaling Pathway

Terbutaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibits (via phosphorylation) Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation Myosin_LCK->Bronchodilation Contraction

Caption: this compound's mechanism of action via the β2-adrenergic signaling cascade.

Pharmacokinetic Study Workflow

Pharmacokinetic_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Periods (Crossover) cluster_sampling Data Collection cluster_analysis Analysis s1 Recruit Healthy Volunteers s2 Informed Consent s1->s2 s3 Baseline Health Assessment s2->s3 t1 Randomization s3->t1 t2a Period 1: Oral this compound (5mg) t1->t2a t2b Period 1: Inhaled this compound (500µg) t1->t2b t3 Washout Period (≥ 1 week) t2a->t3 t2b->t3 t4a Period 2: Inhaled this compound (500µg) t3->t4a t4b Period 2: Oral this compound (5mg) t3->t4b d1 Serial Blood Sampling (0-12 hours) t4a->d1 t4b->d1 d2 Plasma Separation and Storage d1->d2 a1 HPLC-MS/MS Analysis of this compound Levels d2->a1 a2 Pharmacokinetic Modeling (Cmax, AUC, t1/2) a1->a2 a3 Statistical Comparison of Parameters a2->a3

Caption: Workflow of a pharmacokinetic comparison study.

Clinical Efficacy Trial Workflow

Efficacy_Trial_Workflow cluster_enrollment Patient Enrollment cluster_intervention Intervention (Crossover Design) cluster_assessment Efficacy & Safety Assessment cluster_data_analysis Data Analysis p1 Recruit Asthmatic Patients (Mild-to-Moderate) p2 Inclusion/Exclusion Criteria & Informed Consent p1->p2 p3 Baseline Spirometry (FEV1 Reversibility) p2->p3 i1 Randomization p3->i1 i2 Visit 1: Treatment A/B/C i1->i2 i3 Washout Period (48-72 hours) i2->i3 i4 Visit 2: Treatment A/B/C i3->i4 i5 Washout Period (48-72 hours) i4->i5 i6 Visit 3: Treatment A/B/C i5->i6 e1 Serial Spirometry (FEV1, PEF) i6->e1 e2 Adverse Event Monitoring i6->e2 da1 Calculate Change from Baseline in FEV1/PEF e1->da1 da2 Compare Treatment Arms (Statistical Analysis) da1->da2

Caption: Workflow for a clinical efficacy comparison trial.

References

Independent Verification of Published Terbutaline Research Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Terbutaline's performance with alternative treatments, supported by published experimental data. It is intended to serve as a resource for independent verification and further research in the fields of respiratory and tocolytic drug development.

Executive Summary

This compound is a selective beta-2 adrenergic receptor agonist widely used as a bronchodilator for asthma and off-label as a tocolytic agent to suppress preterm labor. Its therapeutic effect is primarily mediated through the stimulation of beta-2 adrenergic receptors, leading to smooth muscle relaxation. This guide summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and presents a comparative analysis of this compound against other therapeutic alternatives.

Data Presentation

In Vitro Efficacy and Binding Affinity

The following table summarizes the in vitro efficacy and binding characteristics of this compound and its comparators at the beta-2 adrenergic receptor.

DrugParameterValueCell/Tissue TypeReference
This compound IC50 53 nMNot Specified[1]
Association Constant (Ka) (9.76 ± 0.67) x 10⁴ /MImmobilized β2-AR from rabbit lung[2]
pKB (α1-adrenoceptor antagonism) 4.70 ± 0.09Rat small mesenteric arteries[3]
SalbutamolAssociation Constant (Ka) Site 1: (1.11 ± 0.08) x 10⁴ /M Site 2: (1.34 ± 0.13) x 10³ /MImmobilized β2-AR from rabbit lung[2]
FenoterolRelative Activity vs. This compound ~8 times more activeNot Specified[4]
SalbutamolRelative Activity vs. This compound ~2 times more activeNot Specified
Clinical Efficacy in Asthma

This table presents a comparison of clinical outcomes from studies evaluating this compound against Budesonide in patients with newly diagnosed asthma.

Outcome MeasureThis compound (375 µg twice daily)Budesonide (600 µg twice daily)Study DetailsReference
Change in Morning Peak Expiratory Flow (PEF) +4.8 L/min+32.8 L/min (p < 0.001 vs. This compound)Randomized, double-blind, parallel-group trial over 2 years in 103 patients.
Change in Evening Peak Expiratory Flow (PEF) Statistically significant improvementStatistically significant improvement (p < 0.01 vs. This compound)Randomized, double-blind, parallel-group trial over 2 years in 103 patients.
Reduction in Asthma Symptoms Less effectiveMore effective (p < 0.01)Randomized, double-blind, parallel-group trial over 2 years in 103 patients.
Reduction in Supplemental β2-agonist Use Less effectiveMore effective (p < 0.01)Randomized, double-blind, parallel-group trial over 2 years in 103 patients.
Improvement in Bronchial Responsiveness to Histamine Less tolerantMore tolerant (p < 0.001)Randomized, double-blind, parallel-group trial over 2 years in 103 patients.
Patient Withdrawals due to Insufficient Efficacy 10 patients1 patientRandomized, double-blind, parallel-group trial over 2 years in 103 patients.
Clinical Efficacy in Preterm Labor

The following table compares the tocolytic effectiveness of this compound with Nifedipine in patients experiencing preterm labor.

Outcome MeasureThis compoundNifedipineStudy DetailsReference
Prolongation of Gestation to 48 hours No statistically significant differenceNo statistically significant differenceRandomized controlled trial with 174 pregnant women.
Failure Rate in Prolonging Gestation for 24 hours 12.6%10.1% (not statistically significant)Randomized controlled trial with 174 pregnant women.
Tocolytic Success Rate 71%68% (not statistically significant)Prospective randomized comparison trial in 52 patients.
Maternal Side Effects Significantly more common (tremor, nausea, dizziness)Fewer side effects (flushing, headache more common)Randomized, controlled pilot trial with 66 women.

Experimental Protocols

Beta-2 Adrenergic Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound to the beta-2 adrenergic receptor using a radioligand competition assay.

1. Membrane Preparation:

  • Tissues or cells expressing the beta-2 adrenergic receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate undergoes differential centrifugation to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in a specific order:

    • A fixed amount of the membrane preparation.

    • A fixed concentration of a radioligand known to bind to the beta-2 adrenergic receptor (e.g., [¹²⁵I]iodocyanopindolol).

    • Varying concentrations of the unlabeled test compound (e.g., this compound).

  • Non-specific binding is determined in parallel wells containing a high concentration of an unlabeled antagonist to saturate all specific binding sites.

  • The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through a filter mat, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is plotted as specific binding versus the log concentration of the competing ligand to generate a competition curve.

  • The IC50 (the concentration of the competing ligand that inhibits 50% of the specific radioligand binding) is determined from this curve.

  • The Ki (dissociation constant of the competing ligand) is then calculated from the IC50 using the Cheng-Prusoff equation.

Clinical Trial Protocol: this compound vs. Budesonide for Mild Asthma

This protocol outlines the methodology of a randomized, double-blind, parallel-group trial comparing inhaled this compound and Budesonide in patients with newly diagnosed mild asthma.

1. Patient Population:

  • 103 patients aged 15 to 64 years with asthma diagnosed within the previous year.

2. Study Design:

  • Randomized, double-blind, parallel-group trial with a duration of two years.

3. Treatment Arms:

  • Group 1: Inhaled Budesonide (600 µg twice a day).

  • Group 2: Inhaled this compound (375 µg twice a day).

4. Outcome Measures:

  • Primary: Bronchial responsiveness to inhaled histamine.

  • Secondary:

    • Morning and evening peak expiratory flow (PEF) rates.

    • Asthma symptom scores.

    • Use of supplemental beta-2-agonist medication.

5. Data Collection:

  • Patient diaries were used to record PEF, symptoms, and medication use during the first three months and the last month of the first and second years.

  • Histamine challenge tests were performed at baseline and after six weeks of treatment.

6. Statistical Analysis:

  • Appropriate statistical tests were used to compare the outcomes between the two treatment groups, with a p-value of less than 0.05 considered statistically significant.

Clinical Trial Protocol: this compound vs. Nifedipine for Preterm Labor

This protocol describes a randomized controlled trial comparing the tocolytic efficacy and safety of this compound and Nifedipine.

1. Patient Population:

  • 174 pregnant women admitted with preterm labor.

2. Study Design:

  • Randomized controlled trial.

3. Treatment Arms:

  • Group 1 (n=95): this compound.

  • Group 2 (n=79): Nifedipine.

  • The specific dosages and routes of administration were not detailed in the provided abstract.

4. Outcome Measures:

  • Primary: Prolongation of gestation beyond 48 hours.

  • Secondary:

    • Failure rate in prolonging gestation for 24 hours.

    • Incidence of maternal side effects.

    • Effect on fetal heart rate.

5. Data Analysis:

  • Bivariate and multivariate analyses, including logistic regression, were used to analyze the data.

Mandatory Visualization

Terbutaline_Signaling_Pathway This compound This compound Beta2AR Beta-2 Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibits Ca_Channels Calcium Channels PKA->Ca_Channels Inhibits Ca²⁺ influx Smooth_Muscle_Relaxation Smooth Muscle Relaxation Myosin_LCK->Smooth_Muscle_Relaxation Leads to Ca_Channels->Smooth_Muscle_Relaxation Contributes to

Caption: this compound signaling pathway leading to smooth muscle relaxation.

Experimental_Workflow_Binding_Assay cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Tissue_Cells Tissue/Cells expressing Beta-2 Adrenergic Receptor Homogenization Homogenization in Lysis Buffer Tissue_Cells->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Resuspension Centrifugation->Membrane_Pellet Incubation Incubation of: - Membranes - Radioligand - this compound Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve_Fitting Competition Curve Fitting Counting->Curve_Fitting IC50_Determination IC50 Determination Curve_Fitting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for a radioligand competition binding assay.

Logical_Relationship_Asthma_Trial cluster_treatment Randomized, Double-Blind Treatment (2 years) cluster_outcomes Comparative Outcomes Patient_Population Patients with Newly Diagnosed Mild Asthma Terbutaline_Arm Inhaled this compound (375 µg twice daily) Patient_Population->Terbutaline_Arm Budesonide_Arm Inhaled Budesonide (600 µg twice daily) Patient_Population->Budesonide_Arm PEF_Improvement Peak Expiratory Flow (Morning & Evening) Terbutaline_Arm->PEF_Improvement Symptom_Reduction Asthma Symptom Reduction Terbutaline_Arm->Symptom_Reduction Rescue_Med_Use Supplemental β2-agonist Use Terbutaline_Arm->Rescue_Med_Use Bronchial_Hyper Bronchial Hyperresponsiveness Terbutaline_Arm->Bronchial_Hyper Budesonide_Arm->PEF_Improvement Superior Improvement (p < 0.001, p < 0.01) Budesonide_Arm->Symptom_Reduction Superior Reduction (p < 0.01) Budesonide_Arm->Rescue_Med_Use Superior Reduction (p < 0.01) Budesonide_Arm->Bronchial_Hyper Superior Improvement (p < 0.001)

Caption: Logical relationship of a clinical trial comparing this compound and Budesonide.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Terbutaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of pharmaceutical products like terbutaline are paramount to ensure laboratory safety, environmental protection, and regulatory compliance. Adherence to established protocols for the disposal of unused, expired, or contaminated this compound is a critical component of the drug lifecycle. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States. The primary agencies are the Environmental Protection Agency (EPA), which sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[1][2] It is crucial to note that state regulations may be more stringent than federal laws.[1]

This compound, commonly found in inhalers for treating respiratory conditions, is often classified as non-hazardous pharmaceutical waste.[3] However, a formal waste determination should always be conducted.

Disposal Options for this compound

Several options are available for the proper disposal of this compound, each with specific procedures to ensure safety and compliance.

Disposal MethodKey Steps and Considerations
Drug Take-Back Programs The most recommended method for disposal of unused or expired medicines.[4] These programs are often available at pharmacies, doctor's offices, or community centers. The DEA also sponsors National Prescription Drug Take Back Days.
Mail-Back Programs Prepaid drug mail-back envelopes offer a convenient and secure disposal option. These can be obtained from some pharmacies, sometimes at no cost.
Disposal in Household Trash (if other options are unavailable) 1. Do not crush tablets or capsules. 2. Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds. 3. Place the mixture in a sealed container, like a plastic bag, to prevent leakage. 4. Remove or scratch out all personal information from the prescription label to protect privacy. 5. Dispose of the sealed container in the household trash.
Incineration (for healthcare and research facilities) Regarded as the best environmental option for pharmaceutical destruction. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous waste is collected in blue containers. Most pharmaceutical waste from healthcare facilities is incinerated at a licensed medical incineration site.

Important Note on Flushing: Flushing medications down the sink or toilet is generally discouraged due to environmental concerns. This method should only be used if the medication is on the FDA's specific "flush list," which this compound is not. The EPA's Subpart P regulations for healthcare facilities explicitly prohibit the sewering of hazardous waste pharmaceuticals.

Experimental Protocols

While specific experimental protocols for the chemical degradation of this compound for disposal purposes are not standard practice in most laboratory settings, research into the environmental fate and degradation of pharmaceuticals is an active area of scientific inquiry. Such studies would involve advanced analytical techniques to determine the breakdown products and their potential environmental impact. For routine disposal, the focus remains on the approved methods outlined above.

Visualizing the Disposal Workflow

To provide a clear, step-by-step guide for the disposal of this compound in a laboratory or research setting, the following workflow diagram illustrates the decision-making process.

Terbutaline_Disposal_Workflow cluster_start Start: Unused/Expired this compound cluster_assessment Waste Characterization cluster_non_hazardous Non-Hazardous Disposal Path cluster_hazardous Hazardous Disposal Path start Identify this compound for Disposal assessment Is the waste hazardous under RCRA? start->assessment take_back Utilize Drug Take-Back or Mail-Back Program assessment->take_back No (Typical for this compound) hazardous_container Segregate into designated hazardous waste container (black) assessment->hazardous_container Yes trash_disposal If unavailable, mix with undesirable substance and place in sealed container for trash take_back->trash_disposal If programs are unavailable end_non_hazardous Properly Disposed take_back->end_non_hazardous trash_disposal->end_non_hazardous incineration Arrange for disposal via a licensed hazardous waste incinerator hazardous_container->incineration end_hazardous Properly Disposed incineration->end_hazardous

References

Safeguarding Your Research: A Comprehensive Guide to Handling Terbutaline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of terbutaline in a laboratory setting. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe research environment for all personnel. This compound is a potent beta-adrenergic agonist and requires careful handling to prevent accidental inhalation, ingestion, or skin contact.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against exposure to this compound. The required level of protection is contingent upon the specific handling task. All PPE should be donned before handling the compound and removed in a designated area to prevent cross-contamination.

TaskGlovesGownEye/Face ProtectionRespiratory Protection
Handling Intact Vials/Packaging Single pair of chemical-resistant gloves (e.g., nitrile)Lab coatSafety glassesNot generally required
Weighing and Compounding (Powder) Double pair of chemical-resistant glovesDisposable, solid-front gown resistant to chemical splashesSafety goggles and face shieldNIOSH-approved N95 or higher-level respirator if not handled in a containment unit (e.g., fume hood)[1]
Preparing Solutions (Liquid) Double pair of chemical-resistant glovesDisposable, solid-front gown resistant to chemical splashesSafety goggles or face shieldNot required if performed in a containment unit with proper ventilation
Administering to Cell Cultures or Animals Double pair of chemical-resistant glovesDisposable, solid-front gown resistant to chemical splashesSafety goggles or face shieldNot generally required
Waste Handling and Disposal Single pair of chemical-resistant gloves (double for bulk waste)Lab coat (disposable gown for bulk waste)Safety goggles (if splash risk exists)Not generally required
Spill Cleanup Double pair of chemical-resistant glovesDisposable, solid-front gown resistant to chemical splashesSafety goggles and face shieldNIOSH-approved respirator appropriate for the scale of the spill

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Following this workflow minimizes the risk of exposure and ensures a controlled laboratory environment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Handling Area gather_materials Gather All Necessary Materials prep_area->gather_materials Next don_ppe Don Appropriate PPE gather_materials->don_ppe Next weigh_compound Weigh this compound in Ventilated Enclosure don_ppe->weigh_compound Proceed to Handling prepare_solution Prepare Solution in Fume Hood weigh_compound->prepare_solution If applicable perform_experiment Perform Experiment prepare_solution->perform_experiment Next decontaminate Decontaminate Work Surfaces perform_experiment->decontaminate After Experiment doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe Next dispose_waste Dispose of Waste per Guidelines doff_ppe->dispose_waste Final Step

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols: Step-by-Step Guidance

1. Preparation and Compounding:

  • Designate Area: Cordon off and clearly label the area designated for this compound handling. Ensure a calibrated analytical balance and all necessary glassware are present.

  • Assemble Supplies: Gather the this compound container, diluents, plastic-backed absorbent pads, and designated waste containers before starting.

  • Don PPE: Put on all required PPE as specified in the table above, ensuring the outer gloves are placed over the gown cuffs.[2]

  • Prepare Work Surface: Place a disposable, plastic-backed absorbent pad on the work surface inside the fume hood or biological safety cabinet. This will contain any minor spills.

  • Weighing: Carefully weigh the required amount of this compound powder in a tared, sealed container within the ventilated enclosure to minimize dust generation.

  • Reconstitution: When reconstituting, use appropriate syringes and needles. Point the needle away from yourself and others.

2. Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or generates significant dust.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the appropriate PPE for spill cleanup, including a respirator if necessary.

  • Containment: For liquid spills, cover with absorbent material. For powder spills, gently cover with a damp absorbent pad to avoid creating dust.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris. Place it in a sealed container labeled as "Hazardous Waste."

  • Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by a thorough wash with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and empty vials, should be considered hazardous waste.

  • Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.

  • Regulatory Compliance: Dispose of all this compound waste in accordance with local, state, and federal regulations.[3][4] Do not dispose of this compound down the drain or in the regular trash.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. In the absence of institutional guidelines, consider a licensed hazardous waste disposal service.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terbutaline
Reactant of Route 2
Terbutaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.